Product packaging for Opiranserin(Cat. No.:CAS No. 1441000-45-8)

Opiranserin

Cat. No.: B609760
CAS No.: 1441000-45-8
M. Wt: 394.5 g/mol
InChI Key: JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Opiranserin is under investigation in clinical trial NCT03997838 (Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of Post-operative Pain Following Abdominoplasty).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H34N2O5 B609760 Opiranserin CAS No. 1441000-45-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-butoxy-N-[[4-(dimethylamino)oxan-4-yl]methyl]-3,5-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N2O5/c1-6-7-10-28-19-17(25-4)13-16(14-18(19)26-5)20(24)22-15-21(23(2)3)8-11-27-12-9-21/h13-14H,6-12,15H2,1-5H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQUVQWMHZSYCRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1OC)C(=O)NCC2(CCOCC2)N(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201337278
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1441000-45-8
Record name Opiranserin [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1441000458
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Opiranserin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Opiranserin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201337278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OPIRANSERIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AP031EC2NI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Opiranserin's Dual Mechanism of Action: A Technical Guide to its Interaction with GlyT2 and 5-HT2A Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Opiranserin (also known as VVZ-149) is an investigational non-opioid analgesic agent with a unique dual mechanism of action, targeting both the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] This multi-target approach offers a promising strategy for the management of postoperative pain by simultaneously modulating two key pathways involved in pain signal transmission and perception.[4][5] This technical guide provides an in-depth overview of the pharmacological actions of this compound on its primary molecular targets, including quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways and experimental workflows.

Introduction

Postoperative pain remains a significant clinical challenge, with a heavy reliance on opioid analgesics that carry a substantial risk of adverse effects and addiction. This compound emerges as a first-in-class analgesic candidate designed to address this unmet need. Its simultaneous antagonism of GlyT2 and 5-HT2A receptors provides a synergistic approach to pain management, targeting both central and peripheral pain mechanisms. This document serves as a comprehensive resource for understanding the core pharmacology of this compound.

Quantitative Pharmacological Data

The inhibitory and antagonistic potency of this compound at its primary targets has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

TargetThis compound (VVZ-149) IC50Reference CompoundIC50
Glycine Transporter 2 (GlyT2)0.86 µMALX1393~100 nM
Serotonin 2A Receptor (5-HT2A)1.3 µMKetanserin~1-2 nM

Table 1: In vitro potency of this compound.

Mechanism of Action

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is a presynaptic transporter responsible for the reuptake of glycine, a major inhibitory neurotransmitter in the spinal cord and brainstem. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft. This elevated glycine level enhances the activation of postsynaptic glycine receptors (GlyRs), which are ligand-gated chloride channels. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and thereby dampening the transmission of nociceptive (pain) signals.

GlyT2_Inhibition cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Synaptic_Cleft Increased Glycine Glycine_Vesicle->Synaptic_Cleft Release GlyT2 GlyT2 Transporter Glycine_in Glycine GlyT2->Glycine_in This compound This compound This compound->GlyT2 Inhibits Synaptic_Cleft->GlyT2 Glycine Reuptake GlyR Glycine Receptor (GlyR) Synaptic_Cleft->GlyR Binds Chloride_Channel Cl- Channel GlyR->Chloride_Channel Opens Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Channel->Hyperpolarization Cl- Influx

This compound's inhibitory action on the GlyT2 transporter.
Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin, primarily couples to the Gq/11 signaling pathway. This pathway activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade is implicated in excitatory neurotransmission and nociceptive signaling. This compound acts as an antagonist at the 5-HT2A receptor, blocking the binding of serotonin and thereby inhibiting this downstream signaling cascade. This action is thought to contribute to its analgesic effect by modulating central pain perception.

5HT2A_Antagonism cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling Serotonin Serotonin Receptor 5-HT2A Receptor Serotonin->Receptor Binds & Activates This compound This compound This compound->Receptor Blocks Gq11 Gq/11 Protein Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca2+ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Nociceptive_Signaling Nociceptive Signaling Ca_release->Nociceptive_Signaling PKC_activation->Nociceptive_Signaling

This compound's antagonism of the 5-HT2A receptor signaling pathway.

Experimental Protocols

The following are representative protocols for determining the in vitro pharmacological activity of this compound at its target sites, based on standard methodologies in the field.

GlyT2 Inhibition Assay ([3H]glycine Uptake)

This assay measures the ability of a compound to inhibit the uptake of radiolabeled glycine into cells expressing the GlyT2 transporter.

Materials:

  • Human embryonic kidney (HEK293) cells stably expressing human GlyT2.

  • [3H]glycine (specific activity ~15-30 Ci/mmol).

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution.

  • This compound and reference compounds (e.g., ALX1393).

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well cell culture plates.

Procedure:

  • Cell Culture: Plate HEK293-hGlyT2 cells in 96-well plates and grow to confluence.

  • Compound Preparation: Prepare serial dilutions of this compound and the reference compound in assay buffer.

  • Assay Initiation: Wash the cell monolayers twice with assay buffer.

  • Add the compound dilutions to the wells and pre-incubate for 10-20 minutes at room temperature.

  • Add [3H]glycine to each well to a final concentration approximately at its Km value for GlyT2.

  • Incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for glycine uptake.

  • Assay Termination: Rapidly aspirate the assay solution and wash the cells three times with ice-cold assay buffer to remove unincorporated radioligand.

  • Quantification: Lyse the cells with a suitable lysis buffer and transfer the lysate to scintillation vials. Add scintillation fluid and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific [3H]glycine uptake (IC50) by non-linear regression analysis of the concentration-response curve.

5-HT2A Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand known to bind to the receptor.

Materials:

  • Cell membranes prepared from a cell line stably expressing the human 5-HT2A receptor (e.g., CHO-K1 or HEK293 cells).

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A receptor antagonist radioligand.

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • This compound and a reference antagonist (e.g., unlabeled ketanserin).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Filtration apparatus.

  • Scintillation fluid and a liquid scintillation counter.

  • 96-well plates.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membrane preparation, the radioligand ([3H]ketanserin at a concentration near its Kd), and varying concentrations of this compound or the reference compound.

  • Incubation: Incubate the mixture for a sufficient time to reach equilibrium (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester. The filters will trap the cell membranes with the bound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the concentration of this compound that displaces 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Experimental and Drug Discovery Workflow

The development of a dual-target agent like this compound typically follows a structured workflow from initial screening to clinical evaluation.

Drug_Discovery_Workflow cluster_discovery Discovery & Preclinical cluster_clinical Clinical Development Screening High-Throughput Screening (HTS) Hit_ID Hit Identification Screening->Hit_ID Lead_Gen Lead Generation Hit_ID->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt In_Vitro In Vitro Pharmacology (Binding & Functional Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Efficacy (Animal Pain Models) In_Vitro->In_Vivo Tox Toxicology & Safety Pharmacology In_Vivo->Tox Phase1 Phase I (Safety & PK in Healthy Volunteers) Tox->Phase1 Phase2 Phase II (Efficacy & Dosing in Patients) Phase1->Phase2 Phase3 Phase III (Pivotal Efficacy & Safety Trials) Phase2->Phase3 NDA New Drug Application (NDA) Submission Phase3->NDA Approval Regulatory Approval NDA->Approval

A generalized workflow for the discovery and development of a novel analgesic like this compound.

Conclusion

This compound represents an innovative approach to pain management through its dual antagonism of GlyT2 and 5-HT2A receptors. The data and methodologies presented in this guide provide a foundational understanding of its mechanism of action for researchers and drug development professionals. The unique pharmacological profile of this compound underscores the potential of multi-target drug discovery in developing novel, non-opioid analgesics to address the significant public health challenge of postoperative pain. Further research and clinical development will continue to elucidate the full therapeutic potential of this promising compound.

References

The Dual Antagonist Activity of VVZ-149 in Nociceptive Pathways: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

VVZ-149 (Opiranserin) is a novel, first-in-class analgesic agent that has demonstrated significant potential in the management of moderate to severe pain. Its unique mechanism of action, characterized by the dual antagonism of two key targets in the nociceptive pathways—the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A)—positions it as a promising non-opioid alternative for pain relief. This technical guide provides an in-depth overview of the pharmacological profile of VVZ-149, detailing its activity at its primary targets, the experimental methodologies used to characterize its effects, and the underlying signaling pathways involved in its analgesic action.

Quantitative Data Summary

The following tables summarize the in vitro and in vivo pharmacological data for VVZ-149, providing a quantitative assessment of its potency and efficacy.

Table 1: In Vitro Activity of VVZ-149 [1][2]

TargetParameterValue (µM)
Glycine Transporter 2 (GlyT2)IC500.86
Serotonin 2A Receptor (5-HT2A)IC501.3
P2X3 ReceptorIC500.87

Table 2: In Vivo Efficacy of VVZ-149 in Rat Models of Pain [1]

Pain ModelAdministrationEffective DoseEffect
Formalin TestSubcutaneous (s.c.)25 mg/kgReduced mechanical allodynia and pain-related behaviors, comparable to 3 mg/kg Morphine.
Spinal Nerve Ligation (SNL)Oral (p.o.)80 mg/kgReduced mechanical allodynia.

Signaling Pathways and Mechanism of Action

VVZ-149 exerts its analgesic effects by modulating two distinct signaling pathways involved in pain transmission and perception.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located on the presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. Its primary function is the reuptake of glycine from the synaptic cleft, which terminates the inhibitory signal. By antagonizing GlyT2, VVZ-149 increases the concentration of glycine in the synapse, leading to enhanced activation of postsynaptic glycine receptors (GlyRs). This, in turn, hyperpolarizes the postsynaptic neuron, making it less likely to transmit nociceptive signals to the brain.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release GlyT2 GlyT2 GlyT2->Glycine_Vesicle Recycles Glycine Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Binds Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GlyR->Hyperpolarization VVZ149 VVZ-149 VVZ149->GlyT2 Inhibits

VVZ-149 inhibits GlyT2, increasing synaptic glycine and enhancing inhibitory signaling.
Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that is widely distributed in the central nervous system, including in areas involved in pain processing. Activation of 5-HT2A receptors in the spinal cord and peripheral sensory neurons can facilitate the transmission of pain signals. By acting as an antagonist at these receptors, VVZ-149 blocks the pro-nociceptive effects of serotonin, thereby reducing pain perception.

GlyT2_Assay_Workflow Start Start: Prepare Cells Expressing GlyT2 Incubate_VVZ149 Incubate cells with VVZ-149 or vehicle Start->Incubate_VVZ149 Add_Radiolabeled_Glycine Add [3H]Glycine Incubate_VVZ149->Add_Radiolabeled_Glycine Incubate Incubate to allow uptake Add_Radiolabeled_Glycine->Incubate Wash Wash cells to remove unbound [3H]Glycine Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure radioactivity using scintillation counting Lyse->Measure Analyze Analyze data to determine IC50 Measure->Analyze Formalin_Test_Workflow Start Start: Acclimate Rats to Observation Chambers Administer_Drug Administer VVZ-149 (s.c.) or vehicle Start->Administer_Drug Inject_Formalin Inject dilute formalin solution into the plantar surface of the hind paw Administer_Drug->Inject_Formalin Observe_Behavior Observe and record nociceptive behaviors (e.g., flinching, licking, biting of the injected paw) in two phases (Phase I: 0-5 min; Phase II: 15-60 min) Inject_Formalin->Observe_Behavior Analyze Analyze the duration and frequency of pain behaviors to assess analgesic efficacy Observe_Behavior->Analyze SNL_Model_Workflow Start Start: Perform SNL Surgery on Rats Develop_Allodynia Allow time for the development of mechanical allodynia Start->Develop_Allodynia Baseline_Testing Establish baseline mechanical withdrawal thresholds (e.g., using von Frey filaments) Develop_Allodynia->Baseline_Testing Administer_Drug Administer VVZ-149 (p.o.) or vehicle Baseline_Testing->Administer_Drug Post_Dose_Testing Measure mechanical withdrawal thresholds at various time points after drug administration Administer_Drug->Post_Dose_Testing Analyze Analyze the change in withdrawal thresholds to determine the anti-allodynic effect Post_Dose_Testing->Analyze

References

Preclinical Pharmacology of Opiranserin: A Multi-Target Approach to Pain Modulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Opiranserin (also known as VVZ-149) is a novel, first-in-class, non-opioid, non-NSAID analgesic developed for the management of moderate-to-severe pain, particularly in the postoperative setting.[1][2][3] Its unique pharmacological profile is characterized by a multi-target mechanism of action, simultaneously modulating key pathways involved in the transmission and processing of pain signals.[4] Preclinical research has demonstrated that this compound exerts potent analgesic and anti-allodynic effects across a range of animal models, validating its therapeutic potential and paving the way for successful clinical translation.[5] This document provides a comprehensive overview of the preclinical pharmacology of this compound, detailing its mechanism of action, summarizing key efficacy data from animal studies, and outlining the experimental protocols used to establish its activity.

Mechanism of Action

This compound's analgesic properties stem from its concurrent antagonism of multiple targets involved in both central and peripheral pain processing. The primary mechanisms are the inhibition of the glycine transporter type 2 (GlyT2) and the blockade of the serotonin 2A receptor (5-HT2A). Additionally, it exhibits antagonistic activity on the P2X3 receptor.

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord, where it is responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft. By inhibiting GlyT2, this compound increases the synaptic concentration of glycine, thereby enhancing inhibitory glycinergic neurotransmission. This action effectively dampens the transmission of nociceptive signals from the periphery to the brain, suppressing spinal sensitization which is a key process in persistent pain states.

  • Serotonin 2A (5-HT2A) Receptor Antagonism: The 5-HT2A receptor is widely expressed on peripheral sensory neurons, including nociceptors. Serotonin released during tissue injury and inflammation activates these receptors, contributing to pain signaling. This compound's antagonism of 5-HT2A receptors mitigates this peripheral sensitization.

  • P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels found on nociceptive sensory neurons that are implicated in the signaling of neuropathic pain. This compound's activity at this target further contributes to its overall analgesic profile.

This multi-target engagement allows this compound to exert synergistic analgesic effects at key locations within the pain pathway, particularly the spinal cord.

Opiranserin_Mechanism_of_Action cluster_Spinal_Cord Spinal Cord Synapse cluster_Peripheral Peripheral Nociceptor GlyT2 GlyT2 Transporter Glycine Glycine GlyT2->Glycine Reuptake GlyR Glycine Receptor (GlyR) on Postsynaptic Neuron Inhibition Inhibitory Signal (-) GlyR->Inhibition Glycine->GlyR Binds PainSignal_Out Reduced Pain Signal to Brain Inhibition->PainSignal_Out Modulates PainSignal_In Incoming Pain Signal PainSignal_In->PainSignal_Out Transmission HT2A 5-HT2A Receptor PeripheralSignal Peripheral Pain Signal HT2A->PeripheralSignal P2X3 P2X3 Receptor P2X3->PeripheralSignal Serotonin Serotonin (5-HT) Serotonin->HT2A Binds ATP ATP ATP->P2X3 Binds PeripheralSignal->PainSignal_In Transmits to Spinal Cord This compound This compound (VVZ-149) This compound->GlyT2 Inhibits This compound->HT2A Antagonizes This compound->P2X3 Antagonizes

Caption: Multi-target mechanism of this compound.

Pharmacodynamics: In Vitro Potency

The inhibitory activity of this compound at its primary molecular targets has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values demonstrate its potency as a dual antagonist.

TargetIC50 Value (μM)Description
Glycine Transporter 2 (GlyT2) 0.86Inhibition of glycine reuptake.
Serotonin Receptor 2A (5-HT2A) 1.3Antagonism of serotonin binding.
Rat P2X3 Receptor (rP2X3) 0.87Antagonism of ATP-gated ion channel.
Table 1: In Vitro Potency of this compound at Key Pain-Related Targets.

Preclinical Efficacy in Animal Models of Pain

This compound has been rigorously evaluated in multiple, well-validated rodent models of pain, demonstrating significant analgesic and anti-allodynic effects. Its efficacy has been shown to be comparable to that of standard-of-care analgesics like morphine and gabapentin in these models.

Animal ModelSpeciesAdministrationDoseKey Findings
Postoperative Pain RatN/AN/ADemonstrated morphine-comparable analgesic effects.
Formalin-Induced Pain RatN/AN/AShowed potent anti-nociceptive effects, particularly in the inflammatory phase.
Neuropathic Pain (Spinal Nerve Ligation - SNL) RatSubcutaneous (s.c.)25 mg/kgEffectively reduced mechanical allodynia with efficacy comparable to 3 mg/kg morphine.
Neuropathic Pain (Spinal Nerve Ligation - SNL) RatOral (p.o.)80 mg/kgReduced mechanical allodynia, demonstrating oral bioavailability and efficacy.
Table 2: Summary of this compound Efficacy in Preclinical Pain Models.

Experimental Protocols

The preclinical efficacy of this compound was established using standardized and validated methodologies for assessing pain-related behaviors in animals.

Formalin Test

This model is used to assess activity against both acute nociceptive and persistent inflammatory pain.

  • Protocol: A dilute solution of formalin is injected into the plantar surface of a rat's hind paw.

  • Phases of Response: The animal exhibits a biphasic pain response.

    • Phase 1 (Acute/Nociceptive): Occurs immediately after injection (0-5 minutes) and is characterized by intense flinching and licking of the paw. This phase is driven by the direct chemical activation of nociceptors.

    • Phase 2 (Inflammatory): Occurs 15-60 minutes post-injection and involves a prolonged period of pain behaviors. This phase is driven by an inflammatory response and central sensitization in the spinal cord.

  • Endpoint Measurement: The amount of time the animal spends licking or flinching the injected paw is recorded and used as an index of pain. This compound's efficacy is measured by its ability to reduce these behaviors, especially in Phase 2.

Spinal Nerve Ligation (SNL) Model of Neuropathic Pain

This surgical model is widely used to replicate the mechanical allodynia (pain from a normally non-painful stimulus) characteristic of human neuropathic pain.

  • Protocol: Under anesthesia, the L5 and L6 spinal nerves of a rat are exposed and tightly ligated. This injury to the peripheral nerve leads to the development of chronic hypersensitivity.

  • Behavioral Assessment (von Frey Test): At various time points post-surgery, mechanical sensitivity is assessed. Calibrated von Frey filaments, which exert a specific bending force, are applied to the plantar surface of the hind paw.

  • Endpoint Measurement: The paw withdrawal threshold (PWT) is determined. A reduction in the force required to elicit a paw withdrawal indicates mechanical allodynia. The efficacy of this compound is quantified by its ability to increase the PWT back towards pre-surgical baseline levels.

Preclinical_Workflow cluster_Model Pain Model Induction cluster_Treatment Treatment & Assessment cluster_Analysis Data Analysis Model_Select Select Animal Model (e.g., SNL, Formalin) Surgery Surgical Procedure (e.g., Nerve Ligation) Model_Select->Surgery Injection Chemical Injection (e.g., Formalin) Model_Select->Injection Baseline Baseline Behavioral Testing (Pre-Injury) PostOp Post-Injury Recovery/Development Period Surgery->PostOp Injection->PostOp Baseline->Surgery Before Drug_Admin Drug Administration (this compound vs. Vehicle vs. Control) PostOp->Drug_Admin Behavior_Test Post-Treatment Behavioral Assessment (e.g., von Frey Test) Drug_Admin->Behavior_Test After Predetermined Interval Data_Collect Data Collection (e.g., Paw Withdrawal Threshold) Behavior_Test->Data_Collect Stats Statistical Analysis (Comparison between groups) Data_Collect->Stats Efficacy Determine Analgesic Efficacy Stats->Efficacy

Caption: General workflow for a preclinical analgesic study.

Pharmacokinetics and Safety

Preclinical studies confirmed that this compound exhibits linear pharmacokinetic characteristics. It is metabolized to an active metabolite, VVZ-368, which also contributes to the overall therapeutic effect. The safety pharmacology profile established in preclinical testing was sufficient to support its advancement into human clinical trials, where it has been generally safe and well-tolerated.

Translational_Logic cluster_Preclinical Preclinical Evidence cluster_Clinical Clinical Application Mech Multi-Target Mechanism (GlyT2, 5-HT2A, P2X3) Efficacy In Vivo Efficacy (Animal Pain Models) Mech->Efficacy Potency In Vitro Potency (IC50 Data) Potency->Efficacy Phase1 Phase 1 Trials (Safety in Humans) Efficacy->Phase1 Supports Translation Safety Acceptable Preclinical Safety & PK Profile Safety->Phase1 Supports Translation Phase2_3 Phase 2/3 Trials (Efficacy in Postoperative Pain) Phase1->Phase2_3 Outcome Reduced Pain Scores & Opioid Consumption Phase2_3->Outcome

Caption: Logical flow from preclinical to clinical validation.

Conclusion

The preclinical pharmacology of this compound establishes it as a robust analgesic candidate with a novel, multi-target mechanism of action. Through potent, simultaneous modulation of GlyT2, 5-HT2A, and P2X3, it effectively attenuates pain signaling in diverse and clinically relevant animal models of postoperative, inflammatory, and neuropathic pain. The comprehensive data package generated from these foundational studies, demonstrating significant efficacy and an acceptable safety profile, provided a strong rationale for its successful translation into clinical development for the management of acute pain.

References

Opiranserin (VVZ-149): A Technical Guide to its Discovery and Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a first-in-class, non-narcotic analgesic developed by Vivozon, a South Korean pharmaceutical company. It represents a novel approach to pain management by simultaneously targeting multiple pathways involved in the transmission and modulation of pain signals. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, experimental validation, and clinical trial design. This compound, marketed as Unafra®, received approval from the Ministry of Food and Drug Safety (MFDS) in South Korea in December 2024 for the management of postoperative pain.[1]

Discovery and Rationale

The discovery of this compound was driven by a multi-target drug discovery strategy aimed at identifying compounds with a broader and potentially more effective analgesic profile than single-target agents. The rationale was to modulate both the ascending and descending pain pathways to achieve synergistic analgesia and a better safety profile, particularly concerning the side effects associated with opioids and nonsteroidal anti-inflammatory drugs (NSAIDs).

Mechanism of Action

This compound is a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[2] It also exhibits antagonistic activity at the P2X3 receptor.[1][2] This multi-target profile allows it to exert its analgesic effects through distinct but complementary mechanisms in the central and peripheral nervous systems.

Glycine Transporter 2 (GlyT2) Inhibition

GlyT2 is primarily located on presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. Its function is to reuptake glycine from the synaptic cleft, thereby terminating inhibitory neurotransmission. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, enhancing the activation of postsynaptic glycine receptors (GlyRs). This leads to an influx of chloride ions, hyperpolarization of the postsynaptic neuron, and a reduction in the transmission of nociceptive signals from the periphery to the brain.

Serotonin 2A (5-HT2A) Receptor Antagonism

The 5-HT2A receptor, a Gq/11 protein-coupled receptor, is expressed in various regions of the central and peripheral nervous system involved in pain processing. Activation of 5-HT2A receptors in the spinal cord by descending serotonergic pathways can facilitate pain transmission. In the periphery, 5-HT2A receptors on nociceptors can increase their sensitivity to painful stimuli. By acting as an antagonist at 5-HT2A receptors, this compound blocks these pro-nociceptive effects, contributing to its overall analgesic efficacy.

P2X3 Receptor Antagonism

P2X3 receptors are ligand-gated ion channels predominantly found on primary afferent sensory neurons. They are activated by adenosine triphosphate (ATP) released from damaged cells, playing a crucial role in the initiation of pain signals. This compound's antagonism of P2X3 receptors further contributes to its analgesic effect by dampening the initial signaling of tissue injury.

Quantitative Data

The following table summarizes the in vitro binding affinities of this compound for its primary targets.

TargetAssay TypeValue (IC50)Reference
Glycine Transporter 2 (GlyT2)Inhibition Assay0.86 µM[2]
Serotonin 2A Receptor (5-HT2A)Antagonist Assay1.3 µM
P2X3 ReceptorAntagonist Assay0.87 µM

Preclinical Development

The analgesic efficacy of this compound was evaluated in several established animal models of pain.

Key Preclinical Studies
Animal ModelKey FindingsReference
Rat Formalin TestDose-dependent reduction in both phases of the formalin response, indicating efficacy against both acute nociceptive and inflammatory pain.
Rat Spinal Nerve Ligation (SNL) ModelSignificant and dose-dependent reduction in mechanical allodynia, demonstrating efficacy in a model of neuropathic pain. This compound (80 mg/kg, p.o.) reduced mechanical allodynia.
Rat Postoperative Pain ModelDemonstrated analgesic efficacy comparable to morphine. This compound (25 mg/kg, s.c.) effectively reduced mechanical allodynia and pain-related behaviors with efficacy comparable to 3 mg/kg Morphine.
Experimental Protocols
  • Objective: To assess the efficacy of a test compound against acute and persistent inflammatory pain.

  • Procedure:

    • Male Sprague-Dawley rats are acclimatized to the testing environment.

    • A solution of 5% formalin (50 µL) is injected subcutaneously into the plantar surface of the right hind paw.

    • Immediately after injection, the animal is placed in an observation chamber.

    • The amount of time the animal spends licking, biting, or flinching the injected paw is recorded in 5-minute intervals for a total of 60 minutes.

    • The test is biphasic: Phase 1 (0-5 minutes) represents direct chemical irritation of nociceptors, while Phase 2 (15-60 minutes) reflects inflammatory pain.

    • The test compound or vehicle is administered at a specified time before the formalin injection (e.g., 30 minutes prior for oral administration).

  • Endpoint: Reduction in the total time spent in nociceptive behaviors in both phases compared to the vehicle-treated group.

  • Objective: To induce a state of neuropathic pain characterized by mechanical allodynia and hyperalgesia.

  • Procedure:

    • Male Sprague-Dawley rats are anesthetized.

    • The left L5 and L6 spinal nerves are exposed at a location distal to the dorsal root ganglion.

    • The nerves are tightly ligated with silk suture.

    • The incision is closed in layers.

    • Animals are allowed to recover for a period of 7-14 days to allow for the full development of neuropathic pain behaviors.

  • Behavioral Assessment (Mechanical Allodynia):

    • Animals are placed in a testing chamber with a wire mesh floor.

    • Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the ipsilateral (ligated) hind paw.

    • The paw withdrawal threshold (PWT) is determined as the filament stiffness that elicits a withdrawal response in 50% of applications.

  • Endpoint: An increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle-treated group.

Clinical Development

This compound has undergone a comprehensive clinical development program, including Phase 1, 2, and 3 clinical trials, primarily for the management of postoperative pain.

Key Clinical Trials

| Trial Identifier | Phase | Indication | Key Objectives | | --- | --- | --- | | NCT02489526 | 2 | Postoperative Pain following Laparoscopic Colorectal Surgery | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT02844725 | 2 | Postoperative Pain following Laparoscopic and Robotic-Laparoscopic Gastrectomy | To evaluate the analgesic efficacy and safety of VVZ-149 injections. | | NCT05764525 | 3 | Postoperative Pain following Laparoscopic Colectomy | To confirm the analgesic efficacy and safety of VVZ-149 injections. |

Experimental Protocols
  • Title: A Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Analgesic Efficacy and Safety of VVZ-149 Injections for Post-Operative Pain Following Laparoscopic Colorectal Surgery.

  • Study Design:

    • Randomization: 2:1 ratio (VVZ-149: Placebo).

    • Blinding: Double-blind (participant, investigator, and outcomes assessor).

    • Intervention:

      • VVZ-149 Group: A continuous 8-hour intravenous infusion of VVZ-149.

      • Placebo Group: A continuous 8-hour intravenous infusion of a matching placebo.

    • Patient Population: 60 adult patients undergoing laparoscopic colorectal surgery.

  • Inclusion Criteria (Abbreviated):

    • Male or female, 18 to 75 years of age.

    • Scheduled to undergo elective laparoscopic colorectal surgery.

    • American Society of Anesthesiologists (ASA) physical status I, II, or III.

    • Able to provide informed consent.

  • Exclusion Criteria (Abbreviated):

    • History of significant renal, hepatic, or cardiovascular disease.

    • Known allergy to opioids or study medication.

    • Chronic use of analgesics.

    • History of alcohol or drug abuse.

  • Primary Outcome Measure: Sum of Pain Intensity Difference over 8 hours (SPID-8).

  • Secondary Outcome Measures:

    • Total opioid consumption.

    • Time to first rescue medication.

    • Patient global assessment of pain relief.

  • Results: The VVZ-149 group showed a 34.2% reduction in opioid consumption over 24 hours compared to the placebo group. For patients with high levels of preoperative negative affect, the VVZ-149 group experienced a significant reduction in pain and used 40% less opioids.

  • Title: A Phase 3, Multicenter, Randomized, Double-Blind, Parallel Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of VVZ-149 Injections for the Treatment of Postoperative Pain following Laparoscopic Colectomy.

  • Study Design:

    • Randomization: 1:1 ratio (VVZ-149: Placebo).

    • Blinding: Double-blind.

    • Intervention:

      • VVZ-149 Group: Intravenous infusion of 1000 mg of VVZ-149.

      • Placebo Group: Intravenous infusion of a matching placebo.

    • Patient Population: Adult patients undergoing laparoscopic colectomy.

  • Inclusion Criteria (Abbreviated):

    • Male or female, at least 18 years of age.

    • Undergoing a planned first laparoscopic colectomy.

    • ASA physical status I or II.

    • Pain intensity of ≥ 5 on the Numeric Rating Scale (NRS) after surgery.

    • Able to provide written informed consent.

  • Exclusion Criteria (Abbreviated):

    • Pregnant or breastfeeding.

    • Diagnosis of chronic pain.

    • Unstable or poorly controlled psychiatric conditions.

  • Primary Outcome Measure: Sum of Pain Intensity Difference over 12 hours (SPID-12).

  • Secondary Outcome Measures:

    • Total number of patient-controlled analgesia (PCA) requests from 0 to 12 hours.

    • Total amount of PCA and rescue medication consumption from 0 to 12 hours.

Signaling Pathways and Experimental Workflows

This compound's Dual Mechanism of Action on Nociceptive Signaling

Opiranserin_Mechanism cluster_Presynaptic Presynaptic Terminal (Glycinergic Neuron) cluster_Postsynaptic Postsynaptic Neuron (Dorsal Horn) cluster_Descending Descending Serotonergic Pathway cluster_Peripheral Peripheral Nociceptor GlyT2 GlyT2 Glycine_reuptake Glycine Reuptake Glycine_vesicle Glycine Vesicle Glycine_synapse Synaptic Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Binding GlyR Glycine Receptor Glycine_synapse->GlyR Activation Cl_channel Cl- Influx GlyR->Cl_channel Hyperpolarization Hyperpolarization Cl_channel->Hyperpolarization Pain_Signal_Transmission Reduced Pain Signal Transmission Hyperpolarization->Pain_Signal_Transmission Serotonin_release Serotonin Release HT2A_receptor_spinal 5-HT2A Receptor Serotonin_release->HT2A_receptor_spinal Facilitation Pain Facilitation HT2A_receptor_spinal->Facilitation HT2A_receptor_peripheral 5-HT2A Receptor Sensitization Nociceptor Sensitization HT2A_receptor_peripheral->Sensitization Serotonin_peripheral Serotonin Serotonin_peripheral->HT2A_receptor_peripheral This compound This compound (VVZ-149) This compound->GlyT2 Inhibits This compound->HT2A_receptor_spinal Antagonizes This compound->HT2A_receptor_peripheral Antagonizes GlyT2_Inhibition_Pathway This compound This compound GlyT2 Glycine Transporter 2 (GlyT2) This compound->GlyT2 Inhibits Glycine_Reuptake Glycine Reuptake from Synaptic Cleft Synaptic_Glycine Increased Synaptic Glycine Concentration GlyT2->Synaptic_Glycine Leads to GlyR_Activation Enhanced Glycine Receptor (GlyR) Activation Synaptic_Glycine->GlyR_Activation Chloride_Influx Increased Cl- Influx GlyR_Activation->Chloride_Influx Hyperpolarization Postsynaptic Neuron Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Analgesia Analgesia Reduced_Excitability->Analgesia HT2A_Antagonism_Pathway Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates Gq_Protein Gq/11 Protein Activation HT2A_Receptor->Gq_Protein PLC Phospholipase C (PLC) Activation Gq_Protein->PLC PIP2 PIP2 Hydrolysis PLC->PIP2 IP3_DAG IP3 and DAG Production PIP2->IP3_DAG Ca_Release Intracellular Ca2+ Release IP3_DAG->Ca_Release PKC_Activation Protein Kinase C (PKC) Activation IP3_DAG->PKC_Activation Neuronal_Excitability Increased Neuronal Excitability & Sensitization Ca_Release->Neuronal_Excitability PKC_Activation->Neuronal_Excitability Pain_Transmission Enhanced Pain Transmission Neuronal_Excitability->Pain_Transmission Analgesia Analgesia Pain_Transmission->Analgesia Inhibition leads to This compound This compound This compound->HT2A_Receptor Antagonizes Clinical_Trial_Workflow Patient_Screening Patient Screening (Laparoscopic Colectomy) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Assessment Baseline Assessment (ASA Status, etc.) Informed_Consent->Baseline_Assessment Surgery Laparoscopic Colectomy Baseline_Assessment->Surgery Postop_Pain_Assessment Postoperative Pain Assessment (NRS ≥ 5) Surgery->Postop_Pain_Assessment Randomization Randomization (1:1) Postop_Pain_Assessment->Randomization Group_A Group A: VVZ-149 (1000 mg IV) Randomization->Group_A Group_B Group B: Placebo IV Randomization->Group_B Primary_Endpoint Primary Endpoint Assessment: SPID-12 Group_A->Primary_Endpoint Secondary_Endpoints Secondary Endpoint Assessment: PCA Usage, Rescue Medication Group_A->Secondary_Endpoints Safety_Monitoring Safety Monitoring (Adverse Events) Group_A->Safety_Monitoring Group_B->Primary_Endpoint Group_B->Secondary_Endpoints Group_B->Safety_Monitoring Data_Analysis Data Analysis Primary_Endpoint->Data_Analysis Secondary_Endpoints->Data_Analysis Safety_Monitoring->Data_Analysis

References

The Converging Paths of GlyT2 and 5-HT2A in Chronic Pain: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chronic pain remains a significant global health challenge, with neuropathic and inflammatory pain subtypes often refractory to existing treatments. This guide delves into the molecular mechanisms of two promising therapeutic targets in the central nervous system for the management of chronic pain: the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A). By exploring their distinct and potentially interconnected roles in nociceptive signaling, this document aims to provide a comprehensive resource for researchers and drug development professionals in the field of analgesia.

Glycine Transporter 2 (GlyT2): Restoring Inhibitory Tone in the Spinal Cord

Glycinergic neurons, primarily located in the spinal cord and brainstem, are crucial for modulating pain signals.[1] Glycine, acting on its ionotropic receptors (GlyRs), mediates inhibitory neurotransmission, thereby dampening nociceptive signals ascending to the brain. The glycine transporter 2 (GlyT2) is a key protein in this system, expressed on presynaptic terminals of glycinergic neurons.[2] Its primary function is the reuptake of glycine from the synaptic cleft back into the presynaptic neuron, making it available for vesicular repackaging and subsequent release.[3][4]

In chronic pain states, particularly neuropathic pain, there is evidence of reduced glycinergic inhibitory control in the spinal cord dorsal horn.[2] This disinhibition is thought to contribute to the hyperexcitability of pain-transmitting neurons, leading to hallmark symptoms like allodynia and hyperalgesia. Consequently, enhancing glycinergic signaling by inhibiting GlyT2 has emerged as a promising therapeutic strategy.

Mechanism of Action of GlyT2 Inhibitors

GlyT2 inhibitors block the reuptake of glycine into presynaptic terminals. This leads to an accumulation of glycine in the synaptic cleft, prolonging the activation of postsynaptic GlyRs. The resulting influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire and transmit pain signals. A moderate inhibition of GlyT2 is thought to be optimal, as it can increase synaptic glycine levels without significantly depleting the vesicular glycine pool necessary for quantal release.

Preclinical Efficacy of GlyT2 Inhibitors

A variety of selective GlyT2 inhibitors have demonstrated analgesic effects in preclinical models of chronic pain.

CompoundAnimal ModelPain TypeRoute of AdministrationEfficacyReference
ORG25543 Partial Sciatic Nerve Ligation (Mouse)NeuropathicIntravenousED50: 0.07-0.16 mg/kg
ORG25543 Diabetic Neuropathy (Mouse)NeuropathicIntravenousMinimal Active Dose: 0.01 mg/kg
ORG25543 Formalin Test (Mouse)Inflammatory/NociceptiveIntraperitonealReduced paw lick duration at ≥0.06 mg/kg
ALX1393 Chronic Constriction Injury (Rat)NeuropathicIntrathecalReduced allodynia
ALX1393 Formalin Test (Rat)Inflammatory/NociceptiveIntrathecalAnalgesic at 20 and 40 µg
Oleoyl-D-lysine Chronic Neuropathic Pain (Mouse)NeuropathicIntraperitonealReversal of neuropathic pain
RPI-GLYT2-82 Neuropathic Pain Models (Mouse)NeuropathicNot SpecifiedAnalgesia without on-target side effects

It is noteworthy that some early GlyT2 inhibitors with irreversible or slowly reversible binding profiles have been associated with on-target toxicity, mimicking the lethal phenotype of GlyT2 knockout animals. The development of reversible inhibitors like RPI-GLYT2-82 represents a significant advancement in mitigating these safety concerns.

Serotonin 2A Receptor (5-HT2A): A Complex Modulator of Nociception

The serotonergic system exerts a complex and multifaceted influence on pain processing, with different receptor subtypes mediating opposing effects. The 5-HT2A receptor, a G-protein coupled receptor, has been implicated in both pro- and anti-nociceptive mechanisms depending on its location (peripheral vs. central) and the specific pain state.

Peripheral 5-HT2A Receptors and Inflammatory Pain

In the periphery, activation of 5-HT2A receptors on sensory nerve endings is generally considered pro-nociceptive. Serotonin released from platelets during tissue injury can act on these receptors to potentiate the pain-producing effects of other inflammatory mediators like prostaglandins. Consequently, 5-HT2A receptor antagonists have shown efficacy in reducing inflammatory pain in preclinical models.

CompoundAnimal ModelPain TypeRoute of AdministrationEfficacyReference
Ketanserin Carrageenan-induced Inflammation (Rat)InflammatoryIntraplantarInhibited increase in CGRP-positive neurons in DRG
Ketanserin Formalin Test (Rat)InflammatoryIntraplantarMPE50: 11.3 nmol
Ritanserin Formalin Test (Rat)InflammatoryIntraplantarMPE50: 21.8 nmol
Spiperone Formalin Test (Rat)InflammatoryIntraplantarMPE50: 0.23 nmol
Sarpogrelate HCl Complete Freund's Adjuvant (Rat)InflammatorySystemicAnalgesic effect on thermal hyperalgesia

Studies have shown that 5-HT2A receptor mRNA is upregulated in dorsal root ganglion (DRG) neurons following peripheral inflammation. Blockade of these receptors can inhibit the expression of pro-nociceptive mediators like Calcitonin Gene-Related Peptide (CGRP) and enhance endogenous opioid mechanisms at the site of inflammation.

Central 5-HT2A Receptors and Neuropathic Pain

The role of central 5-HT2A receptors in chronic pain is more nuanced. While some studies suggest a pro-nociceptive role for spinal 5-HT2A receptors under normal conditions, others indicate that activation of these receptors can have analgesic effects in neuropathic pain states.

Recent research has highlighted the therapeutic potential of 5-HT2A receptor agonists, including psychedelics like psilocybin and DOI, in alleviating neuropathic pain. The proposed mechanism involves the modulation of GABAergic inhibition. Activation of 5-HT2A receptors can upregulate the function of the neuronal K-Cl cotransporter KCC2, which is crucial for maintaining the inhibitory efficacy of GABA. In neuropathic pain, KCC2 function is often impaired, leading to a decrease in GABAergic inhibition. By restoring KCC2 function, 5-HT2A agonists may re-establish inhibitory control and reduce pain.

CompoundAnimal ModelPain TypeRoute of AdministrationEfficacyReference
Psilocybin Spared Nerve Injury (Mouse)NeuropathicNot SpecifiedReduced mechanical allodynia
Psilocybin Chemotherapy-Induced Peripheral Neuropathy (Mouse)NeuropathicSystemicReversed mechanical and cold hypersensitivity
DOI Chemotherapy-Induced Peripheral Neuropathy (Mouse)NeuropathicSystemicReversed mechanical and cold hypersensitivity

Signaling Pathways and Experimental Workflows

GlyT2 Signaling Pathway

GlyT2_Signaling cluster_presynaptic Presynaptic Glycinergic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Vesicle Synaptic Vesicle (VIAAT) GlyT2->Vesicle reuptake & repackaging Glycine_syn Glycine Vesicle->Glycine_syn release Glycine_in Glycine Glycine_in->GlyT2 GlyR Glycine Receptor (GlyR) Glycine_syn->GlyR binding Chloride Cl- Influx GlyR->Chloride Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride->Hyperpolarization GlyT2_Inhibitor GlyT2 Inhibitor GlyT2_Inhibitor->GlyT2 blocks

Caption: GlyT2-mediated glycinergic neurotransmission and the action of GlyT2 inhibitors.

5-HT2A Signaling Pathway in Neuropathic Pain

HT2A_Signaling cluster_neuron Postsynaptic Neuron in Dorsal Horn HT2A_Agonist 5-HT2A Agonist HT2A 5-HT2A Receptor HT2A_Agonist->HT2A activates PKC Protein Kinase C (PKC) HT2A->PKC activates KCC2 KCC2 Transporter PKC->KCC2 phosphorylates & activates Chloride_out Cl- Efflux KCC2->Chloride_out increases GABA_A GABA-A Receptor Inhibition Restored GABAergic Inhibition GABA_A->Inhibition Chloride_out->GABA_A enhances inhibitory current

Caption: Proposed signaling pathway for 5-HT2A agonist-mediated analgesia in neuropathic pain.

Experimental Workflow for Preclinical Pain Models

Experimental_Workflow cluster_model Chronic Pain Model Induction cluster_assessment Behavioral Assessment cluster_analysis Data Analysis CCI Chronic Constriction Injury (CCI) (Neuropathic) Baseline Baseline Nociceptive Thresholds CCI->Baseline CFA Complete Freund's Adjuvant (CFA) (Inflammatory) CFA->Baseline Treatment Drug Administration Baseline->Treatment Post_Treatment Post-Treatment Nociceptive Thresholds Treatment->Post_Treatment Von_Frey Von Frey Test (Mechanical Allodynia) Post_Treatment->Von_Frey Hot_Plate Hot Plate Test (Thermal Hyperalgesia) Post_Treatment->Hot_Plate Analysis Statistical Analysis of Paw Withdrawal Thresholds/Latencies Von_Frey->Analysis Hot_Plate->Analysis

Caption: A generalized experimental workflow for evaluating analgesics in chronic pain models.

Detailed Experimental Protocols

Chronic Constriction Injury (CCI) Model of Neuropathic Pain

The CCI model is a widely used method to induce neuropathic pain in rodents.

  • Anesthesia: The animal (typically a rat) is anesthetized using an appropriate anesthetic agent.

  • Surgical Preparation: The lateral aspect of the thigh is shaved and disinfected.

  • Sciatic Nerve Exposure: A skin incision is made, and the biceps femoris muscle is bluntly dissected to expose the sciatic nerve.

  • Ligation: Proximal to the trifurcation of the sciatic nerve, four loose ligatures of chromic gut suture are tied around the nerve at approximately 1 mm intervals. The ligatures should be tightened just enough to cause a slight constriction of the nerve without arresting epineural blood flow.

  • Wound Closure: The muscle layer is closed with sutures, and the skin is closed with wound clips or sutures.

  • Post-operative Care: Animals are monitored during recovery and provided with appropriate post-operative analgesia for a limited period that does not interfere with the development of neuropathic pain.

  • Behavioral Testing: Mechanical allodynia and thermal hyperalgesia typically develop within a few days to a week and can be assessed using the von Frey and hot plate tests, respectively.

Complete Freund's Adjuvant (CFA) Model of Inflammatory Pain

The CFA model is used to induce a persistent inflammatory state.

  • CFA Preparation: CFA, an emulsion of mineral oil, surfactant, and heat-killed Mycobacterium, is thoroughly mixed.

  • Injection: A small volume (typically 50-100 µL) of CFA is injected subcutaneously into the plantar surface of one of the hind paws of a rodent.

  • Inflammation Development: The injection of CFA elicits a robust inflammatory response characterized by edema, erythema, and hyperalgesia that develops over several hours and can persist for weeks.

  • Behavioral Testing: Paw withdrawal thresholds to mechanical and thermal stimuli are measured to quantify the extent of hyperalgesia and allodynia. Paw volume can also be measured as an index of inflammation.

Von Frey Test for Mechanical Allodynia
  • Acclimation: Animals are placed in individual compartments on an elevated mesh floor and allowed to acclimate for a period of time.

  • Stimulation: Calibrated von Frey filaments of increasing stiffness are applied to the plantar surface of the hind paw.

  • Response: A positive response is recorded as a sharp withdrawal of the paw.

  • Threshold Determination: The 50% paw withdrawal threshold is calculated using the up-down method.

Hot Plate Test for Thermal Hyperalgesia
  • Apparatus: A hot plate apparatus is maintained at a constant, noxious temperature.

  • Placement: The animal is placed on the hot plate.

  • Latency Measurement: The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.

  • Cut-off Time: A cut-off time is employed to prevent tissue damage.

Conclusion and Future Directions

The distinct yet complementary mechanisms of GlyT2 and 5-HT2A in modulating chronic pain highlight the potential for developing novel and more effective analgesic therapies. The strategy of enhancing spinal inhibitory tone through GlyT2 inhibition has shown considerable promise, with the development of reversible inhibitors addressing earlier safety concerns. The role of the 5-HT2A receptor is more complex, with peripheral antagonism and central agonism both demonstrating therapeutic potential in different chronic pain contexts.

Future research should focus on:

  • Elucidating the interaction between the glycinergic and serotonergic systems in the dorsal horn: Understanding how these two systems converge to modulate nociceptive signaling could reveal opportunities for synergistic therapeutic approaches.

  • Developing more selective and safer ligands: Continued medicinal chemistry efforts are needed to optimize the pharmacokinetic and pharmacodynamic properties of GlyT2 inhibitors and 5-HT2A modulators.

  • Translating preclinical findings to the clinic: Rigorous clinical trials are necessary to validate the efficacy and safety of these novel therapeutic strategies in patients with chronic pain.

By continuing to unravel the intricate molecular pathways of chronic pain, the scientific community can pave the way for a new generation of analgesics that offer improved relief and a better quality of life for millions of individuals worldwide.

References

Opiranserin: A Multi-Target Approach for Neuropathic and Inflammatory Pain

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Opiranserin (VVZ-149) is a novel, first-in-class, non-opioid analgesic that has demonstrated efficacy in preclinical models of both neuropathic and inflammatory pain.[1][2] Its unique multi-target mechanism of action, involving the simultaneous modulation of key pathways in the central and peripheral nervous systems, presents a promising therapeutic strategy for a broad spectrum of pain conditions.[3][4] This technical guide provides a comprehensive overview of this compound's pharmacology, preclinical efficacy, and the experimental methodologies used to characterize its analgesic properties. The information is intended for researchers, scientists, and drug development professionals engaged in the field of pain therapeutics.

Introduction

Chronic pain, encompassing both neuropathic and inflammatory etiologies, represents a significant unmet medical need. Current therapeutic options are often limited by inadequate efficacy and dose-limiting side effects.[1] this compound emerges as a promising candidate by targeting multiple pain-related pathways simultaneously, a strategy designed to enhance analgesic efficacy and improve the safety profile compared to single-target agents. This document details the preclinical data supporting the dual efficacy of this compound in distinct pain states and provides the detailed experimental protocols for their assessment.

Mechanism of Action: A Multi-Target Strategy

This compound's analgesic effects are attributed to its concurrent activity on three distinct molecular targets involved in pain processing. This multi-pronged approach allows for the modulation of pain signaling at both the spinal and peripheral levels.

Glycine Transporter 2 (GlyT2) Inhibition

This compound acts as a blocker of Glycine Transporter 2 (GlyT2), with a half-maximal inhibitory concentration (IC50) of 0.86 µM. GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and dampening the propagation of nociceptive signals.

Serotonin 2A (5-HT2A) Receptor Antagonism

This compound is an antagonist of the serotonin 2A (5-HT2A) receptor, with an IC50 of 1.3 µM. 5-HT2A receptors are expressed on peripheral nociceptive neurons and are involved in the sensitization of these neurons by inflammatory mediators. By blocking these receptors, this compound can reduce peripheral sensitization and the transmission of pain signals from the site of injury or inflammation.

Purinergic P2X3 Receptor Antagonism

This compound also exhibits antagonistic activity at the purinergic P2X3 receptor, with an IC50 of 0.87 µM. P2X3 receptors are ligand-gated ion channels found predominantly on nociceptive sensory neurons and are activated by ATP released from damaged cells. Antagonism of P2X3 receptors by this compound is thought to contribute to its analgesic effect by reducing the activation of nociceptors.

Opiranserin_Mechanism_of_Action cluster_peripheral Peripheral Nociceptor cluster_spinal Spinal Cord Dorsal Horn ATP ATP (from damaged cells) P2X3 P2X3 Receptor ATP->P2X3 Serotonin Serotonin (from platelets/mast cells) HT2A_peripheral 5-HT2A Receptor Serotonin->HT2A_peripheral Nociceptor_Activation Nociceptor Activation & Sensitization P2X3->Nociceptor_Activation Activation HT2A_peripheral->Nociceptor_Activation Sensitization Presynaptic Presynaptic Terminal Nociceptor_Activation->Presynaptic Pain Signal Transmission Glycine Glycine Presynaptic->Glycine Postsynaptic Postsynaptic Neuron GlyT2 GlyT2 Glycine->GlyT2 Reuptake GlyR Glycine Receptor Glycine->GlyR GlyT2->Presynaptic GlyR->Postsynaptic Inhibition of Pain Signal This compound This compound This compound->P2X3 Antagonizes This compound->HT2A_peripheral Antagonizes This compound->GlyT2 Blocks SNL_Workflow start Start anesthesia Anesthetize Rat start->anesthesia end End incision Dorsal Midline Incision anesthesia->incision exposure Expose L4-L6 Spinal Nerves incision->exposure ligation Ligate L5 & L6 Spinal Nerves exposure->ligation closure Surgical Closure ligation->closure recovery Post-operative Recovery (min. 3 days) closure->recovery behavioral_testing Behavioral Testing (von Frey Filaments) recovery->behavioral_testing behavioral_testing->end Formalin_Test_Workflow start Start drug_admin Administer Test Compound/Vehicle start->drug_admin end End acclimatization Acclimatize Mouse in Observation Chamber drug_admin->acclimatization formalin_injection Inject Formalin into Hind Paw acclimatization->formalin_injection observation Observe and Record Paw Licking Behavior formalin_injection->observation data_analysis Analyze Data (Phase I and Phase II) observation->data_analysis data_analysis->end CFA_Model_Workflow start Start cfa_injection Inject CFA into Hind Paw start->cfa_injection end End inflammation_development Development of Inflammation and Pain Hypersensitivity cfa_injection->inflammation_development drug_admin Administer Test Compound/Vehicle inflammation_development->drug_admin behavioral_assessment Behavioral Assessment (Thermal Hyperalgesia, Mechanical Allodynia) drug_admin->behavioral_assessment data_analysis Data Analysis behavioral_assessment->data_analysis data_analysis->end

References

In Vitro Characterization of Opiranserin's Binding Affinity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a novel, non-opioid analgesic agent that has garnered significant interest for its potential in managing postoperative pain.[1][2] Its mechanism of action is rooted in its ability to modulate multiple targets within the nervous system, offering a multimodal approach to pain relief.[2][3] This technical guide provides an in-depth overview of the in vitro characterization of this compound's binding affinity, presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and signaling pathways.

Quantitative Binding Affinity of this compound

This compound exhibits a distinct binding profile, acting as a dual antagonist of the Glycine Transporter Type 2 (GlyT2) and the Serotonin 2A Receptor (5-HT2A).[1] Additionally, it demonstrates antagonistic activity at the P2X3 receptor. The in vitro binding affinities of this compound for these targets have been quantified using various assay methodologies, with the half-maximal inhibitory concentration (IC50) being a key parameter.

TargetIC50 (μM)Compound FormReference
Glycine Transporter 2 (GlyT2)0.86This compound
Serotonin Receptor 2A (5-HT2A)1.3This compound
Rat P2X3 Receptor (rP2X3)0.87This compound

Experimental Protocols

The determination of this compound's binding affinity relies on established in vitro pharmacological assays. The following sections detail representative protocols for assessing its interaction with its primary targets.

Radioligand Displacement Assay for 5-HT2A Receptor

This assay determines the ability of a test compound (this compound) to displace a known radiolabeled ligand from the 5-HT2A receptor.

Materials:

  • Cell Membranes: Membranes prepared from CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Radioligand: [3H]ketanserin, a selective 5-HT2A receptor antagonist.

  • Test Compound: this compound.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled 5-HT2A antagonist (e.g., Ketanserin).

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration Apparatus: Glass fiber filters and a vacuum manifold.

  • Scintillation Counter: For measuring radioactivity.

Procedure:

  • Incubation: In a multi-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and varying concentrations of this compound. For determining non-specific binding, a separate set of wells will contain the cell membranes, [3H]ketanserin, and a saturating concentration of the non-labeled antagonist.

  • Equilibration: Incubate the plates at room temperature for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the glass fiber filters to separate the bound from the unbound radioligand. Wash the filters with ice-cold assay buffer to remove any residual unbound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each this compound concentration by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

GlyT2 Inhibition Assay (MS Binding Assay)

Mass Spectrometry (MS) Binding Assays provide a non-radioactive method to determine ligand affinity for transporters like GlyT2.

Materials:

  • GlyT2-expressing Cells/Membranes: A source of the GlyT2 protein, such as recombinant cell lines.

  • Reporter Ligand: A known GlyT2 inhibitor, such as Org25543.

  • Test Compound: this compound.

  • LC-MS/MS System: A liquid chromatography-tandem mass spectrometry system for quantification of the reporter ligand.

Procedure:

  • Incubation: Incubate the GlyT2-containing preparation with a fixed concentration of the reporter ligand (Org25543) and varying concentrations of this compound.

  • Separation: After reaching equilibrium, separate the bound from the free reporter ligand, typically through rapid filtration.

  • Quantification: Elute the bound reporter ligand and quantify its concentration using a validated LC-MS/MS method.

  • Data Analysis: The amount of bound reporter ligand will decrease as the concentration of this compound increases. Plot the amount of bound reporter ligand against the this compound concentration to determine the IC50 value.

P2X3 Receptor Antagonism Assay (Calcium Flux Assay)

This functional assay measures the ability of this compound to inhibit the influx of calcium through the P2X3 ion channel upon activation by its agonist, ATP.

Materials:

  • Cells: A cell line endogenously or recombinantly expressing the P2X3 receptor.

  • P2X3 Agonist: Adenosine triphosphate (ATP) or a stable analog like α,β-methylene ATP.

  • Calcium Indicator Dye: A fluorescent dye that reports changes in intracellular calcium concentration (e.g., Fluo-4 AM).

  • Test Compound: this compound.

  • Plate Reader: A fluorescence plate reader capable of kinetic measurements.

Procedure:

  • Cell Plating: Seed the P2X3-expressing cells in a multi-well plate and allow them to adhere.

  • Dye Loading: Load the cells with a calcium indicator dye according to the manufacturer's protocol.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation and Measurement: Add the P2X3 agonist (ATP) to the wells and immediately begin measuring the fluorescence intensity over time using the plate reader. The influx of calcium upon channel opening will cause an increase in fluorescence.

  • Data Analysis: The peak fluorescence response is proportional to the amount of calcium influx. Plot the peak fluorescence response against the this compound concentration and fit the data to determine the IC50 value for the inhibition of P2X3 receptor function.

Signaling Pathways and Experimental Workflow Visualizations

This compound's Multi-Target Mechanism of Action

cluster_GlyT2 Glycine Transporter 2 (GlyT2) cluster_5HT2A Serotonin Receptor 2A (5-HT2A) cluster_P2X3 P2X3 Receptor This compound This compound GlyT2 GlyT2 This compound->GlyT2 Antagonizes Synaptic_Glycine ↑ Synaptic Glycine This compound->Synaptic_Glycine Increases HT2A 5-HT2A Receptor This compound->HT2A Antagonizes Nociceptive_Signaling_Mod Modulation of Nociceptive Signaling This compound->Nociceptive_Signaling_Mod Modulates P2X3 P2X3 Receptor This compound->P2X3 Antagonizes Nociceptive_Transmission ↓ Nociceptive Transmission This compound->Nociceptive_Transmission Reduces Glycine_Reuptake Glycine Reuptake GlyT2->Glycine_Reuptake Mediates Inhibitory_Neurotransmission ↑ Inhibitory Neurotransmission Synaptic_Glycine->Inhibitory_Neurotransmission Enhances Gq_PLC Gq/11 → PLC Activation HT2A->Gq_PLC Activates Ion_Channel Cation Channel Opening P2X3->Ion_Channel Mediates

Caption: this compound's multi-target mechanism.

Glycine Transporter 2 (GlyT2) Inhibition Workflow

cluster_workflow GlyT2 Inhibition by this compound Presynaptic_Terminal Presynaptic Terminal GlyT2 GlyT2 Presynaptic_Terminal->GlyT2 Glycine_Vesicle Synaptic Vesicle (Glycine) GlyT2->Glycine_Vesicle Reuptake This compound This compound This compound->GlyT2 Blocks Synaptic_Cleft Synaptic Cleft Glycine_Cleft Glycine_Cleft->GlyT2 Normally reabsorbed Postsynaptic_Receptor Postsynaptic Glycine Receptor Glycine_Cleft->Postsynaptic_Receptor Binds Inhibitory_Signal Inhibitory Signal Postsynaptic_Receptor->Inhibitory_Signal

Caption: GlyT2 inhibition by this compound.

5-HT2A Receptor Gq Signaling Pathway

cluster_pathway 5-HT2A Receptor Gq Signaling Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Activates Gq Gq Protein HT2A->Gq Activates This compound This compound This compound->HT2A Antagonizes PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation cluster_channel P2X3 Receptor Gating ATP ATP P2X3 P2X3 Receptor (Ligand-gated ion channel) ATP->P2X3 Binds & Activates Channel_Open Channel Opens P2X3->Channel_Open This compound This compound This compound->P2X3 Antagonizes Cation_Influx Cation Influx (Na⁺, Ca²⁺) Channel_Open->Cation_Influx Depolarization Neuronal Depolarization & Nociceptive Signal Cation_Influx->Depolarization

References

Pharmacological profile of Opiranserin as a non-opioid analgesic

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Opiranserin (VVZ-149) is an investigational non-opioid, non-NSAID analgesic agent that has shown promise in the management of postoperative pain. It is a first-in-class molecule with a unique multi-target mechanism of action, functioning as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. Additionally, it exhibits antagonistic activity at the P2X3 receptor. This multi-pronged approach allows this compound to modulate pain signaling at both the central and peripheral levels, offering a potential alternative to traditional opioid analgesics and their associated side effects. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, quantitative pharmacological data, and detailed experimental protocols from key preclinical studies.

Introduction

The ongoing opioid crisis has highlighted the urgent need for effective, non-addictive pain management therapies. This compound, a synthetic benzamide derivative, represents a novel approach to analgesia by simultaneously targeting multiple pathways involved in the transmission and modulation of pain signals. Its development as an injectable formulation for postoperative pain aims to reduce reliance on opioids in the critical postsurgical period. This document serves as a technical resource for researchers and drug development professionals, consolidating the available pharmacological data on this compound.

Mechanism of Action

This compound's analgesic effect is attributed to its concurrent antagonism of three distinct targets involved in nociception:

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the spinal cord and is responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft back into presynaptic neurons. By inhibiting GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory glycinergic neurotransmission. This heightened inhibitory signaling in the dorsal horn of the spinal cord dampens the transmission of pain signals to the brain.[1][2]

  • Serotonin 2A (5-HT2A) Receptor Antagonism: 5-HT2A receptors are implicated in the modulation of pain perception within the central nervous system. Antagonism of these receptors can contribute to analgesia by modulating descending pain pathways and potentially reducing central sensitization.[3][4]

  • P2X3 Receptor Antagonism: P2X3 receptors are ATP-gated ion channels predominantly found on sensory neurons. They play a crucial role in the initiation of pain signals in response to tissue damage and inflammation. By blocking P2X3 receptors, this compound can reduce the excitability of sensory neurons at the periphery, thus inhibiting the transmission of nociceptive signals.[5]

This multi-target engagement provides a synergistic approach to pain relief, addressing both central and peripheral pain mechanisms.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound.

Table 1: In Vitro Receptor Binding and Functional Activity

TargetAssay TypeSpeciesIC50 (µM)Reference
Glycine Transporter 2 (GlyT2)Antagonist ActivityNot Specified0.86
Serotonin Receptor 2A (5-HT2A)Antagonist ActivityNot Specified1.3
Rat P2X3 ReceptorAntagonist ActivityRat0.87

Table 2: Preclinical and Clinical Pharmacokinetic Parameters

SpeciesDose and Routet1/2VdCLNoteReference
Rat25 mg/kg s.c.Not specifiedNot specifiedNot specifiedReduced mechanical allodynia.
Rat80 mg/kg p.o.Not specifiedNot specifiedNot specifiedReduced mechanical allodynia in SNL model.
Human0.25-8 mg/kg (4-hr IV infusion)Not specifiedNot specifiedNot specifiedExhibited linear pharmacokinetic characteristics.

Detailed pharmacokinetic parameters such as half-life (t1/2), volume of distribution (Vd), and clearance (CL) for this compound are not consistently available in the public domain literature.

Experimental Protocols

Detailed experimental protocols for the assessment of this compound's analgesic efficacy have been derived from publicly available information and general methodologies used in the field.

In Vivo Analgesic Models

The formalin test is a widely used model of tonic, localized inflammatory pain. A dilute solution of formalin is injected into the plantar surface of a rat's hind paw, eliciting a biphasic pain response (an early neurogenic phase followed by a later inflammatory phase). The efficacy of an analgesic is determined by its ability to reduce the duration of licking and flinching of the injected paw.

Protocol Outline:

  • Animals: Male Sprague-Dawley rats are typically used.

  • Acclimation: Animals are acclimated to the testing environment before the experiment.

  • Drug Administration: this compound or vehicle is administered at a specified time before formalin injection. A reported effective dose is 25 mg/kg, s.c.

  • Formalin Injection: A specific concentration and volume of formalin solution (e.g., 5% formalin in 50 µL) is injected subcutaneously into the plantar surface of the right hind paw. The exact concentration and volume used in specific this compound studies are not detailed in the available literature.

  • Behavioral Observation: Immediately after injection, the animal is placed in an observation chamber. The cumulative time spent licking and the number of flinches of the injected paw are recorded for a set duration, typically divided into the early phase (0-5 minutes) and the late phase (15-60 minutes).

  • Data Analysis: The mean licking time and flinch count for the drug-treated group are compared to the vehicle-treated group.

The SNL model is a common surgical model of neuropathic pain that mimics chronic nerve injury in humans. It involves the tight ligation of one or more spinal nerves, leading to the development of mechanical allodynia and thermal hyperalgesia in the corresponding paw.

Protocol Outline:

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Surgical Procedure:

    • Animals are anesthetized.

    • Under aseptic conditions, a surgical incision is made to expose the L5 and L6 spinal nerves.

    • The L5 and L6 spinal nerves are isolated and tightly ligated with a silk suture.

    • The incision is then closed.

  • Postoperative Recovery: Animals are allowed to recover for a period of several days to weeks, during which neuropathic pain behaviors develop.

  • Drug Administration: this compound or vehicle is administered. A reported effective oral dose is 80 mg/kg.

  • Behavioral Testing (Mechanical Allodynia):

    • The paw withdrawal threshold is assessed using von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw.

    • A positive response is noted as a brisk withdrawal of the paw.

    • The 50% withdrawal threshold is calculated using a method such as the up-down method.

  • Data Analysis: The paw withdrawal thresholds of the drug-treated group are compared to the vehicle-treated group.

In Vitro Functional Assays

The IC50 values for this compound's activity at its target receptors were likely determined using in vitro functional assays. While the specific details of the assays used for this compound are not publicly available, the general principles are as follows:

A common method to assess GlyT2 inhibition is through a radiolabeled glycine uptake assay.

Principle:

  • Cells expressing GlyT2 are incubated with a radiolabeled glycine substrate (e.g., [3H]glycine).

  • In the presence of a GlyT2 inhibitor like this compound, the uptake of [3H]glycine into the cells will be reduced.

  • The amount of radioactivity inside the cells is measured, and the concentration of the inhibitor that produces 50% inhibition of glycine uptake (IC50) is calculated.

5-HT2A receptor antagonism can be measured by assessing the inhibition of a functional response induced by a 5-HT2A agonist. A common assay is the measurement of intracellular calcium mobilization.

Principle:

  • Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye.

  • The cells are pre-incubated with varying concentrations of the antagonist (this compound).

  • A 5-HT2A agonist (e.g., serotonin) is added to stimulate the receptor, which leads to an increase in intracellular calcium, detected as an increase in fluorescence.

  • The ability of the antagonist to inhibit this agonist-induced calcium signal is measured, and the IC50 value is determined.

Similar to the 5-HT2A assay, P2X3 receptor antagonism can be assessed by measuring the inhibition of an agonist-induced functional response, such as calcium influx or ion current.

Principle (Calcium Influx Assay):

  • Cells expressing the P2X3 receptor are loaded with a calcium-sensitive fluorescent dye.

  • The cells are pre-incubated with the antagonist (this compound).

  • An agonist (e.g., ATP or a selective P2X3 agonist like α,β-methylene ATP) is added, which opens the P2X3 ion channel and allows calcium to enter the cell, resulting in an increase in fluorescence.

  • The inhibitory effect of the antagonist on this calcium influx is quantified to determine the IC50.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways of this compound's targets and a general workflow for preclinical analgesic testing.

GlyT2_Inhibition_Pathway cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glycine_Vesicle Glycine Glycine_Release Release Glycine_Synapse Glycine Glycine_Release->Glycine_Synapse Exocytosis GlyR Glycine Receptor Glycine_Synapse->GlyR Binds to GlyT2 GlyT2 Glycine_Synapse->GlyT2 Reuptake Chloride_Influx Cl- Influx Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) Chloride_Influx->Hyperpolarization Leads to This compound This compound This compound->GlyT2 Inhibits Serotonin_5HT2A_Pathway cluster_presynaptic Serotonergic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Dorsal Horn) Serotonin Serotonin (5-HT) Receptor_5HT2A 5-HT2A Receptor Serotonin->Receptor_5HT2A Binds to Gq_PLC Gq/PLC Activation Receptor_5HT2A->Gq_PLC IP3_DAG IP3 & DAG Increase Gq_PLC->IP3_DAG Ca_PKC Increased Ca2+ & PKC Activation IP3_DAG->Ca_PKC Pain_Facilitation Pain Signal Facilitation Ca_PKC->Pain_Facilitation This compound This compound This compound->Receptor_5HT2A Antagonizes P2X3_Antagonism_Pathway cluster_extracellular Extracellular Space cluster_neuron Sensory Neuron Terminal ATP ATP (from damaged cells) P2X3_Receptor P2X3 Receptor (Ion Channel) ATP->P2X3_Receptor Binds to & Activates Cation_Influx Cation Influx (Na+, Ca2+) P2X3_Receptor->Cation_Influx Opens Depolarization Depolarization Cation_Influx->Depolarization Action_Potential Action Potential (Pain Signal) Depolarization->Action_Potential Initiates This compound This compound This compound->P2X3_Receptor Antagonizes Preclinical_Analgesic_Testing_Workflow start Hypothesis: Multi-target compound for analgesia in_vitro In Vitro Characterization - Receptor Binding Assays - Functional Assays (IC50) start->in_vitro in_vivo_pk In Vivo Pharmacokinetics (e.g., in rats) - Determine dose range in_vitro->in_vivo_pk in_vivo_efficacy In Vivo Efficacy Models in_vivo_pk->in_vivo_efficacy formal_model Formalin Test (Inflammatory Pain) in_vivo_efficacy->formal_model snl_model Spinal Nerve Ligation (SNL) (Neuropathic Pain) in_vivo_efficacy->snl_model data_analysis Data Analysis - Compare drug vs. vehicle - Assess dose-response formal_model->data_analysis snl_model->data_analysis conclusion Conclusion on Preclinical Efficacy - Analgesic potential - Effective dose range data_analysis->conclusion

References

Unlocking Synergistic Analgesia: A Technical Guide to the Combined Antagonism of GlyT2 and 5-HT2A

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

SEOUL, South Korea – November 26, 2025 – A promising frontier in pain management is emerging from the synergistic interplay between the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. This technical guide provides an in-depth exploration of the scientific rationale, experimental validation, and future directions for the development of dual GlyT2 and 5-HT2A antagonists as a novel class of non-opioid analgesics. This document is intended for researchers, scientists, and drug development professionals actively seeking to innovate in the field of pain therapeutics.

Introduction: The Rationale for a Dual-Target Approach

Chronic pain, particularly of neuropathic origin, remains a significant therapeutic challenge, with existing treatments often providing inadequate relief and carrying a substantial burden of side effects. The scientific community is increasingly recognizing the potential of multi-target drug discovery to address the complex pathophysiology of pain. The combination of GlyT2 inhibition and 5-HT2A antagonism is a compelling strategy rooted in the distinct yet complementary roles of the glycinergic and serotonergic systems in modulating nociceptive signaling in the spinal cord.

Glycine Transporter 2 (GlyT2): GlyT2 is a presynaptic transporter responsible for the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft in the spinal cord and brainstem.[1][2] This reuptake terminates inhibitory glycinergic neurotransmission and facilitates the reloading of glycine into synaptic vesicles.[1][2][3] In chronic pain states, inhibitory glycinergic signaling is often impaired. By inhibiting GlyT2, the concentration and dwell time of glycine in the synapse are increased, thereby enhancing and prolonging inhibitory signals and dampening pain transmission.

Serotonin 2A (5-HT2A) Receptor: The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that functions as a primary excitatory receptor in the serotonin family. It is widely distributed throughout the central nervous system, including the dorsal horn of the spinal cord. Antagonism of the 5-HT2A receptor has been shown to produce analgesic effects in various preclinical models of pain. The descending serotonergic pathways from the brainstem to the spinal cord can have complex, modulatory effects on pain, and under certain pathological conditions, 5-HT2A receptor activation can contribute to spinal hyperexcitability and the maintenance of pain states.

The central hypothesis is that the simultaneous blockade of these two targets can produce a synergistic analgesic effect, greater than the sum of the effects of inhibiting each target individually. This approach aims to restore inhibitory tone while concurrently mitigating excitatory signaling in the spinal pain pathways.

Preclinical Evidence of Synergy

The concept of synergistic analgesia through dual GlyT2 and 5-HT2A antagonism has been substantiated by preclinical research. A key development in this area is the identification of opiranserin (VVZ-149) , a novel compound that acts as a dual antagonist for both GlyT2 and the 5-HT2A receptor.

Initial investigations into this dual-target strategy involved the co-administration of selective inhibitors. Preclinical studies have demonstrated that the combined application of a GlyT2 inhibitor, such as ORG25543 , and a 5-HT2A antagonist, like MDL11,939 , results in synergistic antinociceptive effects in a rat model of spinal nerve ligation. This foundational work paved the way for the development of single molecules, like this compound, that possess both activities.

Quantitative Data Summary

The following table summarizes the key in vitro binding affinities for this compound, highlighting its dual-target profile.

CompoundTargetAssay TypeSpeciesIC50 (µM)
This compound (VVZ-149)GlyT2Not SpecifiedNot Specified0.86
This compound (VVZ-149)5-HT2ANot SpecifiedHuman1.3

Further detailed quantitative data from preclinical synergy studies with separate inhibitors is pending public release of the full dataset.

Experimental Protocols

The following sections detail the key experimental methodologies employed to investigate the synergistic effects of GlyT2 and 5-HT2A antagonism.

In Vivo Model of Neuropathic Pain: Spinal Nerve Ligation (SNL)

The spinal nerve ligation model is a widely used and validated rodent model for inducing neuropathic pain, characterized by persistent mechanical allodynia and thermal hyperalgesia.

Objective: To create a model of peripheral nerve injury that mimics key features of human neuropathic pain, allowing for the assessment of analgesic compounds.

Procedure:

  • Animal Subjects: Adult male Sprague-Dawley rats are typically used.

  • Anesthesia: Animals are anesthetized with an appropriate anesthetic agent (e.g., isoflurane).

  • Surgical Procedure:

    • A dorsal midline incision is made at the lumbar level to expose the paraspinal muscles.

    • The L5 and L6 spinal nerves are carefully isolated distal to the dorsal root ganglion.

    • A tight ligation of the L5 and L6 nerves is performed using a silk suture.

    • The muscle and skin are then closed in layers.

  • Post-Operative Care: Animals are monitored for recovery and provided with appropriate analgesia for post-operative pain.

  • Behavioral Testing: Nociceptive thresholds are assessed at baseline before surgery and then at multiple time points post-surgery to confirm the development of neuropathic pain and to evaluate the effects of drug treatment. Common behavioral assays include:

    • Mechanical Allodynia: Assessed using von Frey filaments to determine the paw withdrawal threshold to a non-noxious mechanical stimulus.

    • Thermal Hyperalgesia: Assessed using a plantar test apparatus to measure the latency to paw withdrawal from a radiant heat source.

Assessment of Synergy: Isobolographic Analysis

Isobolographic analysis is a rigorous method used to determine whether the effect of a drug combination is synergistic, additive, or antagonistic.

Objective: To quantitatively assess the nature of the interaction between a GlyT2 inhibitor and a 5-HT2A antagonist.

Procedure:

  • Dose-Response Curves: The dose-response curves for each drug administered alone are first established to determine their individual potencies. The dose of each drug that produces a specific level of effect (e.g., 50% maximal effect, ED50) is calculated.

  • Isobologram Construction: An isobologram is constructed with the doses of the two drugs plotted on the x and y axes. A straight line connecting the ED50 values of the two drugs represents the line of additivity. This line indicates all the combinations of doses of the two drugs that would be expected to produce the 50% effect if their interaction is purely additive.

  • Combination Testing: The two drugs are then administered together in various fixed-ratio combinations, and the dose of the combination that produces the 50% effect is experimentally determined.

  • Data Interpretation:

    • If the experimentally determined ED50 of the combination falls on the line of additivity, the interaction is considered additive .

    • If the ED50 of the combination falls significantly below the line of additivity, the interaction is synergistic , meaning that lower doses of each drug are required to produce the same effect when combined.

    • If the ED50 of the combination falls significantly above the line of additivity, the interaction is antagonistic .

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

Signaling Pathways

GlyT2_5HT2A_Synergy cluster_glycinergic Glycinergic Synapse cluster_serotonergic Serotonergic Modulation GlyT2 GlyT2 Glycine_vesicle Glycine Vesicle Glycine_synapse Glycine Glycine_vesicle->Glycine_synapse Release Glycine_synapse->GlyT2 Reuptake GlyR Glycine Receptor (Postsynaptic) Glycine_synapse->GlyR Binds to Inhibition Inhibition of Pain Signal GlyR->Inhibition Synergistic_Analgesia Synergistic Analgesia Inhibition->Synergistic_Analgesia GlyT2_inhibitor GlyT2 Inhibitor GlyT2_inhibitor->GlyT2 Blocks Serotonin_neuron Serotonin Neuron (Descending) Serotonin_synapse Serotonin Serotonin_neuron->Serotonin_synapse Release HT2A_receptor 5-HT2A Receptor (Postsynaptic) Serotonin_synapse->HT2A_receptor Binds to Excitation Excitation/ Pain Facilitation HT2A_receptor->Excitation Excitation->Synergistic_Analgesia Reduced HT2A_antagonist 5-HT2A Antagonist HT2A_antagonist->HT2A_receptor Blocks Experimental_Workflow cluster_in_vivo In Vivo Neuropathic Pain Model cluster_analysis Synergy Analysis SNL_surgery Spinal Nerve Ligation (SNL) Surgery in Rats Pain_development Development of Mechanical Allodynia SNL_surgery->Pain_development Behavioral_testing_pre Baseline Behavioral Testing (von Frey) Pain_development->Behavioral_testing_pre Drug_administration Administration of: - GlyT2 Inhibitor alone - 5-HT2A Antagonist alone - Combination Behavioral_testing_pre->Drug_administration Behavioral_testing_post Post-treatment Behavioral Testing Drug_administration->Behavioral_testing_post Dose_response Generate Dose-Response Curves for each Compound Behavioral_testing_post->Dose_response Data for ED50_calc Calculate ED50 for each Compound Dose_response->ED50_calc Isobologram Construct Isobologram (Line of Additivity) ED50_calc->Isobologram Synergy_determination Compare Experimental ED50 to Line of Additivity (Synergy, Additivity, or Antagonism) Isobologram->Synergy_determination Combination_ED50 Determine Experimental ED50 of the Combination Combination_ED50->Synergy_determination

References

Methodological & Application

Application Notes and Protocols for Opiranserin in Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic agent.[1] It has been developed for the management of moderate-to-severe postoperative pain.[2][3] this compound exhibits a unique multitarget mechanism of action, making it a promising alternative to traditional analgesics by potentially offering a better safety profile, particularly concerning the side effects associated with opioids.[3][4] These application notes provide detailed in vivo experimental protocols for evaluating the analgesic and anti-inflammatory efficacy of this compound in established rat models of pain.

Mechanism of Action

This compound functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A). It also shows antagonistic activity on the purinergic P2X3 receptor.

  • GlyT2 Inhibition: By blocking GlyT2 in the spinal cord, this compound inhibits the reuptake of the inhibitory neurotransmitter glycine from the synaptic cleft. This enhances glycinergic neurotransmission, which dampens the transmission of pain signals from the peripheral nervous system to the brain.

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in amplifying pain signals in the spinal cord and is expressed on peripheral nociceptive neurons. This compound's antagonism of this receptor helps to reduce the sensation of pain.

  • P2X3 Receptor Antagonism: P2X3 receptors are located on sensory neurons and are associated with nociceptive signaling. Antagonism of these receptors further contributes to this compound's analgesic effect.

The simultaneous inhibition of these targets is believed to produce a synergistic analgesic effect.

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Pain Signal Transmission) cluster_peripheral Peripheral Nociceptor Glycine Glycine GlyR Glycine Receptor (GlyR) Inhibitory Signal Glycine->GlyR Binds GlyT2 GlyT2 Glycine->GlyT2 Reuptake PainSignal Pain Signal Propagation GlyR->PainSignal Inhibits HT2A_P 5-HT2A Receptor Pain Signal Generation HT2A_P->PainSignal Initiates P2X3 P2X3 Receptor Nociceptive Signaling P2X3->PainSignal Initiates This compound This compound This compound->HT2A_P Blocks This compound->P2X3 Blocks This compound->GlyT2 Blocks HT2A_S 5-HT2A Receptor This compound->HT2A_S Blocks HT2A_S->PainSignal Amplifies

Caption: this compound's multi-target mechanism of action in pain modulation.

Experimental Protocols

The following protocols describe common rat models for assessing the efficacy of this compound. Rigorous in vivo studies should be conducted with blinding, complete randomization, and the inclusion of positive controls.

Neuropathic Pain Model: Spinal Nerve Ligation (SNL)

This model is used to induce long-lasting mechanical allodynia, mimicking symptoms of human neuropathic pain.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (180-220g) are commonly used.

  • Anesthesia: Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure:

    • Place the animal in a prone position.

    • Make a midline incision at the lumbar level to expose the paraspinal muscles.

    • Carefully dissect the muscles to expose the L5 and L6 spinal nerves.

    • Tightly ligate the L5 and L6 spinal nerves distal to the dorsal root ganglion using a non-absorbable suture (e.g., 4-0 silk).

    • Ensure the ligation is secure, taking care not to damage adjacent nerve roots.

    • Close the muscle and skin layers with sutures.

  • Post-Operative Care: Administer post-operative analgesics for the first 24-48 hours and monitor the animals for signs of distress. Allow for a recovery period of 7-14 days for neuropathic pain behaviors to develop.

  • Drug Administration: Administer this compound via the desired route (e.g., subcutaneous, oral, or intraperitoneal) at the specified doses.

  • Behavioral Assessment (Mechanical Allodynia):

    • Place rats in individual transparent boxes on a raised mesh floor and allow them to acclimate for 15-20 minutes.

    • Use von Frey filaments to measure the paw withdrawal threshold (PWT) on the ipsilateral (operated) hind paw.

    • Apply filaments of increasing force to the plantar surface of the paw until a withdrawal response is elicited.

    • The up-down method can be used for efficient threshold determination.

    • Assessments are typically performed before surgery (baseline) and at various time points post-drug administration.

Inflammatory Pain Model: Formalin Test

The formalin test is a valid model of persistent pain with two distinct phases: an initial, acute neurogenic phase followed by a longer-lasting inflammatory phase, allowing for the evaluation of both nociceptive and inflammatory pain mechanisms.

Methodology:

  • Animals: Male Sprague-Dawley rats (200-250g).

  • Drug Administration: Administer this compound or vehicle control at a predetermined time (e.g., 30 minutes) before the formalin injection.

  • Formalin Injection:

    • Gently restrain the rat and inject 50 µL of a 5% formalin solution subcutaneously into the plantar surface of one hind paw.

  • Behavioral Observation:

    • Immediately after injection, place the rat in a clear observation chamber.

    • Record pain-related behaviors (e.g., licking, biting, or flinching of the injected paw) in 5-minute intervals for a total of 60 minutes.

    • Phase 1 (Neurogenic Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: Quantify the total time spent exhibiting pain behaviors in each phase. Analgesic compounds are evaluated based on their ability to reduce these behaviors compared to the control group.

Acute Inflammation Model: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model for evaluating the anti-inflammatory properties of a compound.

Methodology:

  • Animals: Male Wistar or Sprague-Dawley rats (150-200g).

  • Baseline Measurement: Measure the initial volume of the rat's hind paw using a plethysmometer.

  • Drug Administration: Administer this compound or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of a 1% carrageenan suspension into the sub-plantar region of the hind paw.

  • Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.

General Experimental Workflow

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Animal Acclimatization (7-10 days) B 2. Baseline Behavioral Testing (e.g., Von Frey) A->B C 3. Induction of Pain Model (e.g., SNL, Formalin) B->C D 4. Drug Administration (this compound / Vehicle / Positive Control) C->D E 5. Post-Treatment Assessment (Behavioral & Physiological) D->E F 6. Data Collection & Compilation E->F G 7. Statistical Analysis F->G H 8. Interpretation of Results G->H

Caption: General workflow for in vivo evaluation of this compound in rat models.

Data Presentation: Summary of In Vivo Efficacy

The following tables summarize quantitative data from preclinical studies of this compound in rat models.

Table 1: Efficacy of this compound in Rat Neuropathic and Inflammatory Pain Models

Pain ModelSpeciesAdministration RouteDoseKey OutcomeReference
Spinal Nerve Ligation (SNL)RatSubcutaneous (s.c.)25 mg/kgEffectively reduced mechanical allodynia. Efficacy comparable to 3 mg/kg Morphine.
Spinal Nerve Ligation (SNL)RatOral (p.o.)80 mg/kgReduced mechanical allodynia.
Formalin-Induced PainRatSubcutaneous (s.c.)25 mg/kgReduced pain-related behaviors.
Postoperative PainRatNot SpecifiedNot SpecifiedDemonstrated dose-dependent analgesic effects comparable to morphine.

Table 2: Pharmacokinetic Parameters of this compound-Related Compound (No. 29) in Rats

Administration RouteDoseT½ (Half-life)Tmax (Time to Max Concentration)Relative ExposureReference
Intraperitoneal (IP)Not Specified3.49 hours2.83 hours5-fold greater than oral
Oral (PO)Not Specified1.67 hours1.50 hoursBaseline

Table 3: In Vitro Antagonistic Activity of this compound

TargetIC₅₀
Glycine Transporter 2 (GlyT2)0.86 µM
Serotonin Receptor 2A (5-HT2A)1.3 µM
Purinergic Receptor P2X3 (rP2X3)0.87 µM
References:

References

Application Notes and Protocols for Opiranserin in a Rodent Model of Neuropathic Pain

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a first-in-class, non-opioid analgesic with a novel multi-target mechanism of action.[1][2] It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[3][4] Additionally, it has shown antagonistic activity on the P2X3 receptor.[3] By simultaneously modulating multiple pathways involved in pain transmission and processing, this compound presents a promising therapeutic candidate for managing various pain states, including neuropathic pain. Its development has primarily focused on postoperative pain, for which it has received approval in South Korea.

These application notes provide a summary of the preclinical data on this compound in a rodent model of neuropathic pain and a detailed protocol to guide researchers in designing similar experiments. It is important to note that while preclinical efficacy has been established, published data on this compound in mouse models of neuropathic pain is limited. The most detailed findings come from rat models. Therefore, the following protocols and data include information from rat studies on this compound and a study on a closely related compound in a mouse model to provide a comprehensive guide.

Quantitative Data Summary

The following tables summarize the reported dosing regimens and efficacy of this compound in a rat model of neuropathic pain and a related compound in a mouse model.

Table 1: this compound Dosing and Efficacy in a Rat Spinal Nerve Ligation (SNL) Model

CompoundAnimal ModelAdministration RouteDoseOutcomeReference
This compoundRat, SNL ModelSubcutaneous (s.c.)25 mg/kgEffectively reduced mechanical allodynia; efficacy comparable to 3 mg/kg Morphine.
This compoundRat, SNL ModelOral (p.o.)80 mg/kgReduced mechanical allodynia.

Table 2: Dosing and Efficacy of a Structurally Related Compound in a Mouse SNL Model

CompoundAnimal ModelAdministration RouteDoseOutcome (% Max Possible Effect)Reference
Compound 29Mouse, SNL ModelIntraperitoneal (i.p.)50 mg/kg24%
Compound 29Mouse, SNL ModelIntraperitoneal (i.p.)100 mg/kg45%

Signaling Pathway of this compound in Pain Modulation

This compound's analgesic effect is attributed to its simultaneous action on two key targets in the central nervous system: the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. This dual antagonism is believed to produce a synergistic effect on pain relief.

  • GlyT2 Inhibition: Glycine is a primary inhibitory neurotransmitter in the spinal cord. GlyT2 is located on the presynaptic terminals of glycinergic neurons and is responsible for the reuptake of glycine from the synaptic cleft. By blocking GlyT2, this compound increases the concentration of glycine in the synapse, thereby enhancing inhibitory neurotransmission. This dampens the propagation of pain signals from the periphery to the brain.

  • 5-HT2A Receptor Antagonism: The 5-HT2A receptor is involved in descending facilitatory pain pathways originating in the brainstem. Activation of these receptors in the spinal cord can amplify pain signals. By blocking 5-HT2A receptors, this compound inhibits this facilitatory modulation, reducing the overall pain perception.

Opiranserin_Mechanism cluster_pre Presynaptic Glycinergic Neuron cluster_post Postsynaptic Neuron cluster_serotonin Descending Serotonergic Neuron cluster_pain_neuron Pain Transmission Neuron GlyT2 GlyT2 Transporter Glycine_Vesicle Glycine Vesicles Synaptic_Glycine Synaptic Glycine Glycine_Vesicle->Synaptic_Glycine Release Glycine_Receptor Glycine Receptor cluster_post cluster_post Glycine_Receptor->cluster_post Inhibits Neuron Serotonin_Vesicle Serotonin (5-HT) Vesicles Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release HT2A_Receptor 5-HT2A Receptor Pain_Signal_Out Pain Signal to Brain HT2A_Receptor->Pain_Signal_Out Facilitates Pain This compound This compound This compound->GlyT2 Blocks This compound->HT2A_Receptor Blocks Pain_Signal_In Nociceptive Input Synaptic_Glycine->GlyT2 Reuptake Synaptic_Glycine->Glycine_Receptor Binds Synaptic_Serotonin->HT2A_Receptor Binds

This compound's dual mechanism of action.

Experimental Protocols

The following is a generalized protocol for evaluating the efficacy of this compound in a mouse model of neuropathic pain, based on the Spinal Nerve Ligation (SNL) model.

Neuropathic Pain Model Induction (Spinal Nerve Ligation - SNL)

The SNL model is a widely used surgical procedure to induce robust and long-lasting neuropathic pain symptoms.

  • Animals: Adult male C57BL/6 mice (8-10 weeks old).

  • Anesthesia: Anesthetize mice with isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of a ketamine/xylazine cocktail.

  • Surgical Procedure:

    • Place the anesthetized mouse in a prone position.

    • Make a small skin incision at the level of the L4-S1 vertebrae to expose the paraspinal muscles.

    • Carefully dissect the muscles to visualize the L5 and L6 spinal nerves.

    • Tightly ligate the L5 spinal nerve with a 6-0 silk suture.

    • Ensure the ligation is secure but does not sever the nerve.

    • Close the muscle layer with sutures and the skin incision with wound clips or sutures.

    • For sham-operated controls, perform the same surgical procedure, including nerve exposure, but do not ligate the nerve.

  • Post-operative Care: Administer post-operative analgesics (e.g., buprenorphine) for 24-48 hours. Monitor animals for signs of distress or infection. Allow animals to recover for 7-14 days for neuropathic pain behaviors to develop fully.

Dosing Regimen and Administration
  • Compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline, 0.5% methylcellulose). The vehicle should be administered to the control group.

  • Dose Selection (based on available data):

    • For subcutaneous (s.c.) administration, a dose of 25 mg/kg can be used as a starting point, based on effective doses in rats.

    • For intraperitoneal (i.p.) administration, doses of 50 mg/kg and 100 mg/kg can be tested, based on studies with a structurally similar compound in mice.

  • Administration: Administer the selected dose of this compound or vehicle via the chosen route. Behavioral testing is typically performed at the time of predicted peak plasma concentration.

Behavioral Assessment of Mechanical Allodynia (von Frey Test)

Mechanical allodynia, a hallmark of neuropathic pain, is assessed by measuring the paw withdrawal threshold to a mechanical stimulus.

  • Apparatus: A set of calibrated von Frey filaments.

  • Procedure:

    • Place mice in individual transparent chambers on an elevated mesh floor and allow them to acclimate for at least 30 minutes.

    • Apply von Frey filaments to the plantar surface of the hind paw on the injured (ipsilateral) side.

    • Begin with a filament in the middle of the force range and apply it with enough force to cause a slight bend.

    • A positive response is a sharp withdrawal or flinching of the paw.

    • Use the up-down method to determine the 50% paw withdrawal threshold.

  • Timeline:

    • Establish a baseline withdrawal threshold before SNL surgery.

    • Confirm the development of mechanical allodynia (a significant decrease in withdrawal threshold) 7-14 days post-surgery.

    • On the day of the experiment, measure the pre-treatment threshold, administer this compound or vehicle, and then re-assess the withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes) to determine the peak effect and duration of action.

Experimental_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_testing Phase 2: Drug Efficacy Testing cluster_analysis Phase 3: Data Analysis Baseline Baseline Behavioral Testing (von Frey Test) Surgery SNL Surgery or Sham Operation Baseline->Surgery Recovery Recovery & Pain Development (7-14 Days) Surgery->Recovery Pre_Dose Pre-Dose Behavioral Testing Recovery->Pre_Dose Animals with established neuropathic pain Dosing Administer this compound or Vehicle Pre_Dose->Dosing Post_Dose Post-Dose Behavioral Testing (e.g., 30, 60, 120, 240 min) Dosing->Post_Dose Analysis Calculate 50% Paw Withdrawal Thresholds & Compare Treatment vs. Control Groups Post_Dose->Analysis

Experimental workflow for assessing this compound.

References

Opiranserin hydrochloride salt solubility and stability for research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin, a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, is a non-opioid analgesic agent. As with any compound intended for research and development, understanding its physicochemical properties, particularly solubility and stability, is crucial for accurate experimental design, formulation development, and interpretation of results. The hydrochloride salt form of this compound is commonly used to enhance its aqueous solubility and stability.[1]

This document provides detailed application notes and protocols for determining the solubility and stability of this compound hydrochloride. It is intended to guide researchers in generating reliable data for their specific experimental needs.

Physicochemical Properties of this compound Hydrochloride

A summary of the known physicochemical properties of this compound hydrochloride is presented below.

PropertyValueSource
Molecular FormulaC₂₁H₃₅ClN₂O₅[2]
Molecular Weight430.97 g/mol [2]
AppearanceWhite to off-white solid powder[2]
Solubility
DMSO~50 mg/mL (~116.02 mM)[3]
In vivo Formulation 1 (10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline)≥ 2.5 mg/mL (5.80 mM)
In vivo Formulation 2 (10% DMSO + 90% (20% SBE-β-CD in Saline))≥ 2.5 mg/mL (5.80 mM)
In vivo Formulation 3 (10% DMSO + 90% Corn Oil)≥ 2.5 mg/mL (5.80 mM)
Storage
Powder-20°C for 3 years; 4°C for 2 years
In solvent-80°C for 6 months; -20°C for 1 month

Solubility Data

Quantitative solubility data in common laboratory solvents is essential for preparing stock solutions and experimental media. The following tables are provided as templates for researchers to populate with their experimentally determined data.

Table 1: Equilibrium Solubility of this compound Hydrochloride in Various Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mM)Method of Analysis
WaterData to be determinedData to be determinede.g., HPLC-UV, LC-MS
Phosphate-Buffered Saline (PBS) pH 7.4Data to be determinedData to be determinede.g., HPLC-UV, LC-MS
EthanolData to be determinedData to be determinede.g., HPLC-UV, LC-MS
MethanolData to be determinedData to be determinede.g., HPLC-UV, LC-MS
Dimethyl Sulfoxide (DMSO)Data to be determinedData to be determinede.g., HPLC-UV, LC-MS

Table 2: pH-Dependent Aqueous Solubility of this compound Hydrochloride at 25°C

pHBuffer SystemSolubility (mg/mL)Molar Solubility (mM)
4.0Acetate BufferData to be determinedData to be determined
7.4Phosphate BufferData to be determinedData to be determined
9.0Borate BufferData to be determinedData to be determined

Stability Data

Understanding the stability of this compound hydrochloride under various stress conditions is critical for defining appropriate storage and handling procedures. Forced degradation studies can identify potential degradation products and pathways.

Table 3: Stability of this compound Hydrochloride in Solution (e.g., in PBS pH 7.4) under Different Storage Conditions

Storage ConditionTime Point% Remaining this compound HClAppearance of SolutionDegradation Products Detected
2-8°C (Refrigerated)0, 7, 14, 30 daysData to be determinedData to be determinedData to be determined
25°C / 60% RH0, 7, 14, 30 daysData to be determinedData to be determinedData to be determined
40°C / 75% RH0, 7, 14, 30 daysData to be determinedData to be determinedData to be determined
Photostability (ICH Q1B)0, 1.2 million lux hoursData to be determinedData to be determinedData to be determined

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility using the Shake-Flask Method

This protocol is adapted from established methods for determining the thermodynamic solubility of a compound.

Objective: To determine the equilibrium solubility of this compound hydrochloride in a specific solvent.

Materials:

  • This compound hydrochloride salt

  • Solvent of interest (e.g., water, PBS, ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Analytical balance

  • HPLC-UV or LC-MS system for quantification

Procedure:

  • Add an excess amount of this compound hydrochloride to a glass vial. The excess solid should be visually apparent.

  • Add a known volume of the desired solvent to the vial.

  • Tightly cap the vial and place it on an orbital shaker or rotator at a constant temperature (e.g., 25°C).

  • Agitate the mixture for a sufficient time to reach equilibrium. A minimum of 24-48 hours is recommended.

  • After incubation, allow the vials to stand to let the undissolved solid settle.

  • To separate the saturated solution from the excess solid, either centrifuge the vial at a high speed or filter the supernatant through a syringe filter.

  • Carefully collect the clear supernatant.

  • Dilute the supernatant with an appropriate solvent to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of this compound in the diluted sample using a validated HPLC-UV or LC-MS method.

  • Calculate the solubility in mg/mL or mM.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound hydrochloride under various stress conditions.

Objective: To identify potential degradation pathways and products of this compound hydrochloride under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound hydrochloride salt

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Water, Methanol, or other suitable solvent

  • pH meter

  • Temperature-controlled oven

  • Photostability chamber (ICH Q1B compliant)

  • HPLC-UV or LC-MS system with a stability-indicating method

Procedure:

1. Hydrolytic Degradation:

  • Acidic Conditions: Dissolve this compound hydrochloride in a solution of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).
  • Basic Conditions: Dissolve this compound hydrochloride in a solution of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a defined period.
  • Neutral Conditions: Dissolve this compound hydrochloride in purified water and incubate under the same temperature conditions.
  • At each time point, withdraw a sample, neutralize it if necessary, and analyze by HPLC.

2. Oxidative Degradation:

  • Dissolve this compound hydrochloride in a solution containing a low concentration of hydrogen peroxide (e.g., 3% H₂O₂).
  • Incubate at room temperature for a defined period.
  • At each time point, withdraw a sample and analyze by HPLC.

3. Thermal Degradation:

  • Place the solid this compound hydrochloride powder in a temperature-controlled oven at an elevated temperature (e.g., 80°C).
  • Expose the solid to this condition for a defined period.
  • At each time point, withdraw a sample, dissolve it in a suitable solvent, and analyze by HPLC.

4. Photolytic Degradation:

  • Expose a solution of this compound hydrochloride and the solid powder to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as specified in ICH Q1B guidelines.
  • A control sample should be protected from light.
  • After exposure, analyze both the light-exposed and control samples by HPLC.

Analysis: For all studies, the HPLC or LC-MS method used should be stability-indicating, meaning it can separate the intact drug from its degradation products. The goal is to achieve a target degradation of 5-20%.

Signaling Pathway and Experimental Workflows

This compound Mechanism of Action

This compound is known to exert its analgesic effects through the dual antagonism of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, enhancing the activation of glycine receptors (GlyR) and producing an inhibitory effect on nociceptive signaling. The antagonism of the 5-HT2A receptor also contributes to its anti-nociceptive properties.

Opiranserin_Signaling_Pathway This compound This compound Hydrochloride GlyT2 Glycine Transporter 2 (GlyT2) This compound->GlyT2 Inhibits HT2A Serotonin 2A Receptor (5-HT2A) This compound->HT2A Antagonizes Glycine Synaptic Glycine GlyT2->Glycine Reuptake GlyR Glycine Receptor (GlyR) Glycine->GlyR Activates NociceptiveNeuron Nociceptive Neuron GlyR->NociceptiveNeuron Inhibits Inhibition Inhibition of Nociceptive Signal NociceptiveNeuron->Inhibition Analgesia Analgesia Inhibition->Analgesia

This compound's dual mechanism of action.
Solubility Determination Workflow

The following diagram illustrates the workflow for the shake-flask solubility determination protocol.

Solubility_Workflow start Start add_excess Add excess this compound HCl to vial start->add_excess add_solvent Add known volume of solvent add_excess->add_solvent agitate Agitate at constant temperature (24-48 hours) add_solvent->agitate separate Separate supernatant (Centrifuge or Filter) agitate->separate dilute Dilute supernatant separate->dilute quantify Quantify concentration (HPLC-UV or LC-MS) dilute->quantify calculate Calculate solubility quantify->calculate end End calculate->end

Shake-flask solubility determination workflow.
Forced Degradation Study Workflow

The following diagram outlines the logical flow of a forced degradation study.

Forced_Degradation_Workflow start Start prepare_samples Prepare this compound HCl samples (Solid and Solution) start->prepare_samples stress_conditions Expose to Stress Conditions prepare_samples->stress_conditions hydrolytic Hydrolytic (Acid, Base, Neutral) stress_conditions->hydrolytic oxidative Oxidative (H₂O₂) stress_conditions->oxidative thermal Thermal (Elevated Temperature) stress_conditions->thermal photolytic Photolytic (ICH Q1B) stress_conditions->photolytic analyze Analyze samples at time points using stability-indicating HPLC/LC-MS hydrolytic->analyze oxidative->analyze thermal->analyze photolytic->analyze evaluate Evaluate % degradation and identify degradation products analyze->evaluate end End evaluate->end

Forced degradation study workflow.

References

Application Notes and Protocols for VVZ-149: Pharmacokinetic and Pharmacodynamic Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the methodologies for conducting pharmacokinetic (PK) and pharmacodynamic (PD) assays for VVZ-149 (Opiranserin), a novel, non-opioid analgesic. VVZ-149 is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5HT2A), with additional activity as a P2X3 purinergic receptor antagonist.[1][2][3] This document is intended to guide researchers in the quantitative analysis of VVZ-149 and the assessment of its biological effects.

Pharmacokinetic (PK) Assays: Quantification of VVZ-149 and its Metabolite in Biological Matrices

The primary objective of pharmacokinetic assays for VVZ-149 is to characterize its absorption, distribution, metabolism, and excretion (ADME) profile. Clinical studies have demonstrated that VVZ-149 exhibits linear pharmacokinetic characteristics, with plasma exposure increasing proportionally with the dose.[4][5] The principal analytical technique for the quantification of VVZ-149 and its active metabolite, VVZ-368, in biological samples such as plasma and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Quantitative Data Summary

While specific pharmacokinetic parameters from all clinical trials are not publicly available, the first-in-human study provides some insights into the dosing and resulting plasma concentrations. The therapeutic range for the combined plasma concentration of VVZ-149 and its active metabolite VVZ-368 is estimated to be 600–1900 ng/mL.

ParameterDosing RegimenMatrixAnalyte(s)Analytical MethodKey FindingsReference
Dose ProportionalitySingle Ascending Dose (SAD): 0.25-8 mg/kg (4-hour IV infusion)Plasma, UrineVVZ-149, VVZ-368LC-MS/MSPlasma exposure of VVZ-149 and VVZ-368 increases dose-proportionally.
AccumulationMultiple Ascending Dose (MAD): 4-7 mg/kg (4-hour IV infusion, twice daily for 3 days)PlasmaVVZ-149, VVZ-368LC-MS/MSNo accumulation of VVZ-149 was observed. The plasma concentration of VVZ-368 increased by 1.23- to 2.49-fold after the fifth and sixth doses.
Therapeutic ConcentrationLoading dose followed by maintenance dose (specifics vary by study)PlasmaVVZ-149, VVZ-368LC-MS/MSThe targeted therapeutic range for the pooled plasma concentration is 600–1900 ng/mL.
Experimental Protocol: Quantification of VVZ-149 and VVZ-368 in Human Plasma by LC-MS/MS

This protocol is a representative procedure based on standard bioanalytical methods for small molecules. Specific parameters will require optimization and validation in a dedicated laboratory setting.

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma, add an internal standard (e.g., a deuterated analog of VVZ-149).

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile or methanol).

  • Vortex vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitute the dried extract in a suitable mobile phase for injection into the LC-MS/MS system.

2. LC-MS/MS Analysis

  • Liquid Chromatography (LC):

    • Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) is a suitable starting point.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A gradient elution starting with a low percentage of Mobile Phase B, ramping up to a high percentage to elute the analytes, followed by a re-equilibration step.

    • Flow Rate: 0.3-0.5 mL/min.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS/MS):

    • Ionization: Electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification. Specific precursor-to-product ion transitions for VVZ-149, VVZ-368, and the internal standard need to be determined by direct infusion of the compounds into the mass spectrometer.

    • Optimization: Parameters such as declustering potential, collision energy, and cell exit potential should be optimized for each analyte to achieve maximum sensitivity.

3. Method Validation

The analytical method should be validated according to regulatory guidelines (e.g., FDA, EMA) for:

  • Selectivity and Specificity

  • Linearity and Range

  • Accuracy and Precision (Intra- and Inter-day)

  • Recovery

  • Matrix Effect

  • Stability (Freeze-thaw, bench-top, long-term)

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (100 µL) is Add Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute dry->reconstitute lc Liquid Chromatography (C18 Column) reconstitute->lc msms Tandem Mass Spectrometry (MRM) lc->msms data Data Acquisition & Quantification msms->data

Figure 1: Workflow for the bioanalysis of VVZ-149.

Pharmacodynamic (PD) Assays: Assessing the Biological Effects of VVZ-149

The pharmacodynamic effects of VVZ-149 are primarily assessed through clinical endpoints related to pain relief. In preclinical and clinical studies, the following measures are commonly used:

Clinical Pharmacodynamic Endpoints

In clinical trials for postoperative pain, the efficacy of VVZ-149 is evaluated using patient-reported outcomes and objective measures of analgesic use.

EndpointDescriptionAssessment Method
Pain Intensity Measurement of the patient's subjective pain level.Numeric Rating Scale (NRS): Patients rate their pain on a scale of 0 (no pain) to 10 (worst possible pain).Sum of Pain Intensity Difference (SPID): The time-weighted sum of the differences in pain intensity from baseline over a specific period (e.g., 8 or 12 hours).
Opioid Consumption Total amount of rescue opioid medication used by the patient.The total dose of patient-controlled analgesia (PCA) and other rescue medications is recorded. A reduction in opioid consumption in the VVZ-149 group compared to placebo indicates an opioid-sparing effect.
Pain Relief Patient's assessment of the degree of pain relief experienced.Categorical scales where patients rate their pain relief (e.g., none, slight, moderate, complete).
Experimental Protocol: Assessment of Postoperative Pain

This protocol outlines the key steps in a clinical setting to assess the pharmacodynamics of VVZ-149 in patients with postoperative pain.

1. Patient Population

  • Enroll adult patients scheduled for a specific type of surgery known to cause moderate to severe postoperative pain (e.g., laparoscopic colorectal surgery).

2. Study Design

  • A randomized, double-blind, placebo-controlled design is the gold standard.

  • Patients are randomly assigned to receive either VVZ-149 or a matching placebo.

3. Dosing

  • Administer VVZ-149 as an intravenous infusion. A common regimen involves a loading dose followed by a maintenance infusion over several hours. For example, a loading dose of 160 mg over 30 minutes, followed by a maintenance dose of 840 mg over 9.5 hours.

4. Data Collection

  • Baseline: Assess pain intensity using the NRS before administering the study drug.

  • Post-dose: Record NRS scores at regular intervals (e.g., every 1-2 hours) for the duration of the study period (e.g., 24-48 hours).

  • Opioid Consumption: Monitor and record all use of PCA and other rescue analgesics.

  • Safety Monitoring: Continuously monitor vital signs and record any adverse events.

G cluster_design Study Design cluster_procedure Procedure cluster_endpoints Pharmacodynamic Endpoints enroll Patient Enrollment randomize Randomization enroll->randomize group_vvz VVZ-149 Group randomize->group_vvz group_placebo Placebo Group randomize->group_placebo baseline Baseline Pain Assessment (NRS) group_vvz->baseline group_placebo->baseline dosing IV Infusion (VVZ-149 or Placebo) baseline->dosing post_dose Post-dose Assessments (NRS, Opioid Use) dosing->post_dose spid Sum of Pain Intensity Difference (SPID) post_dose->spid opioid Total Opioid Consumption post_dose->opioid safety Safety & Tolerability post_dose->safety

Figure 2: Clinical pharmacodynamic assessment workflow.
Preclinical and Mechanistic Pharmacodynamic Assays

While clinical endpoints are crucial, preclinical and mechanistic assays can provide further insight into the pharmacodynamics of VVZ-149 by directly assessing its interaction with its targets.

  • Receptor Binding Assays: In vitro assays to determine the binding affinity (Ki) of VVZ-149 for GlyT2, 5HT2A, and P2X3 receptors.

  • Functional Assays: Cell-based assays to measure the functional antagonism of VVZ-149 at its target receptors (e.g., measuring inhibition of glycine uptake for GlyT2, or blockade of serotonin-induced calcium mobilization for 5HT2A).

  • In Vivo Target Engagement: Advanced techniques such as positron emission tomography (PET) with a specific radioligand could be used to measure receptor occupancy in the central nervous system.

  • Biomarker Analysis: Measurement of changes in neurotransmitter levels (e.g., glycine in the cerebrospinal fluid) following VVZ-149 administration could serve as a proximal biomarker of target engagement.

Signaling Pathway of VVZ-149

VVZ-149 exerts its analgesic effect through a dual mechanism of action in the central and peripheral nervous systems.

  • GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord, VVZ-149 enhances glycinergic neurotransmission. This leads to a dampening of pain signals transmitted to the brain.

  • 5HT2A Antagonism: The 5HT2A receptor is involved in the descending facilitation of pain signals from the brainstem to the spinal cord. By blocking this receptor, VVZ-149 reduces the amplification of pain signals.

G cluster_cns Central Nervous System (Spinal Cord) cluster_pns Peripheral Nervous System vvz149_cns VVZ-149 glyt2 GlyT2 vvz149_cns->glyt2 Inhibits ht2a_cns 5HT2A Receptor vvz149_cns->ht2a_cns Antagonizes glycine Increased Synaptic Glycine glyt2->glycine Blocks Reuptake inhibition Enhanced Inhibitory Neurotransmission glycine->inhibition pain_signal_cns Reduced Pain Signal to Brain inhibition->pain_signal_cns nociceptor_activation Reduced Nociceptor Activation serotonin_facilitation Descending Serotonergic Facilitation ht2a_cns->serotonin_facilitation Mediates serotonin_facilitation->pain_signal_cns Reduces Amplification vvz149_pns VVZ-149 ht2a_pns 5HT2A Receptor on Nociceptors vvz149_pns->ht2a_pns Antagonizes ht2a_pns->nociceptor_activation

Figure 3: Signaling pathway of VVZ-149 in pain modulation.

References

Application Notes and Protocols: Intravenous Opiranserin for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the intravenous administration of Opiranserin (also known as VVZ-149), a first-in-class, non-opioid analgesic for the management of moderate-to-severe postoperative pain. The information is compiled from preclinical studies and multiple clinical trials.

Introduction

This compound is a synthetic molecule that functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] This dual mechanism of action targets key pathways in pain processing, offering a synergistic analgesic effect.[4] Having successfully completed Phase 3 clinical trials, this compound has demonstrated significant efficacy in reducing postoperative pain and decreasing the need for opioid-based rescue medications. It is administered intravenously and has shown a favorable safety profile in clinical studies.

Mechanism of Action

This compound exerts its analgesic effects through the simultaneous inhibition of two targets involved in pain signal transmission and modulation:

  • Glycine Transporter 2 (GlyT2) Inhibition : By blocking GlyT2 in the spinal cord, this compound increases the concentration of glycine in the synaptic cleft. Glycine is an inhibitory neurotransmitter, and its enhanced activity strengthens the inhibition of pain signals ascending to the brain.

  • Serotonin 2A (5-HT2A) Receptor Antagonism : this compound blocks 5-HT2A receptors in both the peripheral and central nervous systems. In the periphery, this action reduces the activation of nociceptors, which are the primary source of pain signals after surgery. Centrally, it dampens the descending serotonergic facilitatory modulation of pain transmission in the spinal cord.

The following diagram illustrates the signaling pathway of this compound.

Opiranserin_Mechanism_of_Action cluster_peripheral Peripheral Nerve Terminal cluster_spinal Spinal Cord (Dorsal Horn) Tissue Injury Tissue Injury Nociceptor Nociceptor Tissue Injury->Nociceptor activates Pain Signal Generation Pain Signal Generation Nociceptor->Pain Signal Generation Presynaptic Neuron Presynaptic Neuron Pain Signal Generation->Presynaptic Neuron to CNS Postsynaptic Neuron Postsynaptic Neuron Presynaptic Neuron->Postsynaptic Neuron transmits signal Glycine Receptor Glycine Receptor Postsynaptic Neuron->Glycine Receptor has Brain Brain Postsynaptic Neuron->Brain Pain Perception Glycine Transporter 2 (GlyT2) Glycine Transporter 2 (GlyT2) Glycine Transporter 2 (GlyT2)->Presynaptic Neuron Glycine reuptake Serotonin 2A Receptor (5-HT2A) Serotonin 2A Receptor (5-HT2A) Serotonin 2A Receptor (5-HT2A)->Postsynaptic Neuron enhances pain signal Descending Facilitatory Neuron Descending Facilitatory Neuron Descending Facilitatory Neuron->Serotonin 2A Receptor (5-HT2A) releases Serotonin on This compound This compound This compound->Glycine Transporter 2 (GlyT2) inhibits This compound->Serotonin 2A Receptor (5-HT2A) antagonizes

This compound's dual mechanism of action.

Data Presentation

The following tables summarize the quantitative data from key clinical trials of intravenous this compound in postoperative pain.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValueStudy PopulationReference
Therapeutic Plasma Concentration600 - 1,900 ng/mLHealthy Volunteers & Animal Models
Maximum Tolerated Plasma Concentration> 3,261 ng/mLHealthy Volunteers
PharmacokineticsDose-linearHealthy Volunteers
Active MetaboliteVVZ-368Healthy Volunteers

Table 2: Efficacy of this compound in Postoperative Pain (Phase 3 Laparoscopic Colectomy Trial)

Efficacy Endpoint (first 12 hours post-dose)This compound GroupPlacebo Groupp-valueReference
Sum of Pain Intensity Difference (SPID)35% higher-0.0047
Opioid Consumption30.8% less--
Patient-Controlled Analgesia (PCA) Requests60.2% fewer--
Proportion of Rescue Opioid-Free Patients (2-6 hours)Significantly higher-0.0026
Proportion of Rescue Opioid-Free Patients (6-12 hours)Significantly higher-0.0024

Table 3: Safety and Tolerability of this compound

Adverse EventsFrequencySeverityReference
NauseaMost commonMild
DizzinessCommonMild
SomnolenceCommonMild
HeadacheCommonMild
HypertensionReportedMild
Postoperative FeverReportedMild

Experimental Protocols

Below are detailed methodologies for key preclinical and clinical experiments involving the intravenous administration of this compound.

Protocol 1: Preclinical Efficacy Assessment in a Rat Model of Post-Incisional Pain

This protocol is based on the widely used Brennan model, which mimics postoperative pain in humans.

Objective: To evaluate the analgesic efficacy of intravenously administered this compound in a rat model of incisional pain.

Materials:

  • Male Sprague-Dawley rats (230-270g)

  • This compound solution for intravenous administration

  • Vehicle control (e.g., saline)

  • Anesthetic (e.g., isoflurane)

  • Sterile surgical instruments

  • Von Frey filaments for assessing mechanical allodynia

  • Intravenous infusion pump

Procedure:

  • Animal Acclimation: House rats in a controlled environment for at least one week prior to the experiment to allow for acclimation.

  • Baseline Paw Withdrawal Threshold Measurement: Assess the baseline mechanical sensitivity of the rats' hind paws using von Frey filaments.

  • Surgical Incision:

    • Anesthetize the rat using isoflurane.

    • Place the rat in a supine position and make a 1 cm longitudinal incision through the skin, fascia, and plantaris muscle of the hind paw.

    • Suture the skin using two single stitches.

  • Postoperative Recovery: Allow the rats to recover from anesthesia.

  • Drug Administration:

    • At a predetermined time post-incision, administer this compound or vehicle control via continuous intravenous infusion using an infusion pump.

    • Dose-ranging studies should be performed to determine the optimal analgesic dose.

  • Assessment of Mechanical Allodynia:

    • At various time points after drug administration, measure the paw withdrawal threshold in response to stimulation with von Frey filaments.

    • An increase in the paw withdrawal threshold in the this compound-treated group compared to the vehicle group indicates an analgesic effect.

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the significance of the analgesic effect.

Protocol 2: Phase 3 Clinical Trial for Efficacy and Safety of Intravenous this compound in Patients Undergoing Laparoscopic Colectomy

This protocol is a synthesized representation based on published clinical trial designs.

Objective: To evaluate the analgesic efficacy and safety of a continuous intravenous infusion of this compound compared to placebo in patients experiencing moderate-to-severe postoperative pain following laparoscopic colectomy.

Study Design: A randomized, double-blind, parallel-group, placebo-controlled, multicenter study.

Participant Population: Adult patients scheduled for laparoscopic colectomy.

Intervention:

  • This compound Group: Continuous intravenous infusion of this compound. A typical regimen involves a loading dose of 160 mg over 30 minutes, followed by a maintenance dose of 840 mg over 9.5 hours (total 1000 mg over 10 hours).

  • Placebo Group: Continuous intravenous infusion of a matching placebo for the same duration.

Procedure:

  • Patient Screening and Enrollment: Screen patients based on inclusion and exclusion criteria and obtain informed consent.

  • Randomization: Randomly assign enrolled patients to either the this compound or placebo group.

  • Drug Administration:

    • Following emergence from anesthesia, initiate the 10-hour intravenous infusion of the assigned study drug (this compound or placebo).

  • Pain Assessment:

    • Assess pain intensity at baseline and at regular intervals for up to 48 hours using a Numeric Rating Scale (NRS) where 0 is no pain and 10 is the worst pain imaginable.

  • Rescue Medication:

    • Provide access to patient-controlled analgesia (PCA) with an opioid (e.g., hydromorphone, morphine, or oxycodone) for all patients to manage breakthrough pain.

    • Record the total amount of rescue opioid consumed by each patient.

  • Efficacy Endpoints:

    • Primary Endpoint: Sum of Pain Intensity Difference (SPID) over the first 12 hours post-dose.

    • Secondary Endpoints: Total opioid consumption, time to first rescue medication, and patient global assessment of pain relief.

  • Safety and Tolerability Assessment:

    • Monitor and record all adverse events (AEs).

    • Conduct laboratory tests, vital sign measurements, and electrocardiograms (ECGs) at specified time points.

  • Data Analysis: Analyze the efficacy and safety data using appropriate statistical methods to compare the this compound and placebo groups.

The following diagram illustrates the experimental workflow for the Phase 3 clinical trial.

Clinical_Trial_Workflow cluster_treatment Treatment Phase (10 hours) cluster_assessment Efficacy & Safety Assessment Patient Screening & Consent Patient Screening & Consent Randomization Randomization Patient Screening & Consent->Randomization This compound Group This compound Group Randomization->this compound Group Arm 1 Placebo Group Placebo Group Randomization->Placebo Group Arm 2 IV Infusion IV Infusion This compound Group->IV Infusion Placebo Group->IV Infusion Post-Infusion Monitoring (up to 48h) Post-Infusion Monitoring (up to 48h) IV Infusion->Post-Infusion Monitoring (up to 48h) Pain Intensity (NRS) Pain Intensity (NRS) Post-Infusion Monitoring (up to 48h)->Pain Intensity (NRS) Opioid Consumption (PCA) Opioid Consumption (PCA) Post-Infusion Monitoring (up to 48h)->Opioid Consumption (PCA) Adverse Event Monitoring Adverse Event Monitoring Post-Infusion Monitoring (up to 48h)->Adverse Event Monitoring Data Analysis Data Analysis Pain Intensity (NRS)->Data Analysis Opioid Consumption (PCA)->Data Analysis Adverse Event Monitoring->Data Analysis

Phase 3 Clinical Trial Workflow.

References

Application Notes and Protocols for Subcutaneous Opiranserin in Inflammatory Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (VVZ-149) is a first-in-class, non-opioid analgesic candidate with a novel dual mechanism of action. It functions as a simultaneous antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3][4][5] Both of these targets are implicated in the modulation of nociceptive signaling, making this compound a promising therapeutic for various pain states, including inflammatory pain. Preclinical studies have demonstrated its analgesic efficacy in rat models of postoperative and formalin-induced inflammatory pain. This document provides detailed application notes and protocols for the subcutaneous administration of this compound in established rodent models of inflammatory pain.

Mechanism of Action

This compound exerts its analgesic effects through the modulation of two key targets in the pain pathway:

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily responsible for the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord. By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft, thereby enhancing inhibitory neurotransmission and dampening the propagation of pain signals to the brain.

  • Serotonin 2A (5-HT2A) Receptor Antagonism: 5-HT2A receptors are expressed on peripheral sensory neurons and are involved in the sensitization of nociceptors during inflammation. Antagonism of these receptors by this compound can reduce peripheral sensitization and the subsequent transmission of pain signals.

Data Presentation

Table 1: this compound In Vitro Profile
TargetActionIC₅₀ (µM)Reference
Glycine Transporter 2 (GlyT2)Antagonist0.86
Serotonin Receptor 2A (5-HT2A)Antagonist1.3
Purinergic P2X3 ReceptorAntagonist0.87
Table 2: Preclinical Efficacy of Subcutaneous this compound in a Rat Pain Model
Pain ModelSpeciesDose (s.c.)ComparatorOutcomeReference
Spinal Nerve LigationRat25 mg/kg3 mg/kg MorphineReduced mechanical allodynia and pain-related behaviors

Note: The above data is for a neuropathic pain model. Efficacy in inflammatory pain models is supported by broader statements in the literature, and the following protocols are designed to quantify this effect.

Table 3: Suggested Dose-Response Study Design for this compound in Inflammatory Pain Models
GroupTreatmentDose (s.c.)Vehicle
1Vehicle Control-Saline or 10% DMSO in Saline
2This compound5 mg/kgSaline or 10% DMSO in Saline
3This compound10 mg/kgSaline or 10% DMSO in Saline
4This compound25 mg/kgSaline or 10% DMSO in Saline
5Positive ControlIndomethacin (5 mg/kg, i.p.) or Morphine (3 mg/kg, s.c.)Saline

Experimental Protocols

Preparation of this compound for Subcutaneous Injection

Materials:

  • This compound hydrochloride

  • Sterile Saline (0.9% NaCl)

  • Dimethyl sulfoxide (DMSO) (optional, for solubility enhancement)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (23-25 gauge)

Procedure:

  • This compound hydrochloride is reported to have good water solubility. For a target dose of 25 mg/kg in a 200g rat with an injection volume of 1 ml/kg, the required concentration is 5 mg/ml.

  • Primary Formulation (Saline):

    • Weigh the required amount of this compound hydrochloride and place it in a sterile microcentrifuge tube.

    • Add the calculated volume of sterile saline to achieve the desired concentration.

    • Vortex thoroughly until the compound is completely dissolved.

  • Alternative Formulation (with DMSO):

    • If higher concentrations are needed or if solubility issues arise, a co-solvent system can be used.

    • Prepare a stock solution of this compound in 100% DMSO.

    • For the final injection, dilute the stock solution with sterile saline to achieve the desired concentration. A final DMSO concentration of 10% is generally well-tolerated for subcutaneous injections in rats.

  • Draw the prepared solution into sterile syringes using a new needle for each animal.

Subcutaneous Injection Protocol in Rats

Materials:

  • Prepared this compound solution

  • Rat restraint device (optional)

  • Sterile syringes with 23-25 gauge needles

Procedure:

  • Gently restrain the rat. The loose skin over the dorsal thoracic (scruff) region is the most common site for subcutaneous injections.

  • Lift the skin to create a "tent."

  • Insert the needle, bevel up, into the base of the tented skin, parallel to the body.

  • Aspirate slightly to ensure the needle has not entered a blood vessel.

  • Inject the solution slowly. The maximum recommended volume per site is 5 ml/kg.

  • Withdraw the needle and return the animal to its cage.

  • Administer this compound 30-60 minutes prior to the induction of inflammation to allow for absorption. Note: The optimal pre-treatment time should be determined through pharmacokinetic studies.

Carrageenan-Induced Paw Edema in Rats

This model is used to assess the anti-inflammatory effects of a compound by measuring the reduction in paw swelling.

Materials:

  • 1% (w/v) lambda-carrageenan solution in sterile saline

  • Plethysmometer or digital calipers

  • Rats (e.g., Sprague-Dawley, 180-220g)

Procedure:

  • Administer this compound or vehicle subcutaneously as described in Protocol 2.

  • 30-60 minutes after treatment, measure the baseline paw volume of the right hind paw using a plethysmometer.

  • Induce inflammation by injecting 100 µl of 1% carrageenan solution into the plantar surface of the right hind paw.

  • Measure the paw volume at regular intervals post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

  • Data Analysis: Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline. The anti-inflammatory effect is expressed as the percentage inhibition of edema in the drug-treated groups compared to the vehicle-treated group.

Formalin-Induced Inflammatory Pain in Rats

This model produces a biphasic pain response: an early, acute neurogenic phase followed by a later, persistent inflammatory phase. It is useful for differentiating central and peripheral analgesic effects.

Materials:

  • 5% formalin solution in sterile saline

  • Observation chamber with a clear floor

  • Video recording equipment (optional, for unbiased scoring)

  • Timer

Procedure:

  • Administer this compound or vehicle subcutaneously as described in Protocol 2.

  • 30-60 minutes after treatment, place the rat in the observation chamber and allow it to acclimatize for at least 15 minutes.

  • Inject 50 µl of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

  • Immediately return the animal to the chamber and start the timer.

  • Observe and record the cumulative time spent licking, biting, or flinching the injected paw.

  • Data Analysis: The observation period is typically divided into two phases:

    • Phase 1 (0-5 minutes): Represents acute nociceptive pain.

    • Phase 2 (15-60 minutes): Represents inflammatory pain.

  • The total time spent in pain-related behaviors is calculated for each phase. The analgesic effect is determined by the reduction in this time in the this compound-treated groups compared to the vehicle group.

Visualizations

Opiranserin_MoA cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal cluster_3 Peripheral Nociceptor Glycine_Vesicle Glycine Vesicle Glycine Glycine Glycine_Vesicle->Glycine Release Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binds GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake Pain_Signal_Out Reduced Pain Signal Transmission Glycine_Receptor->Pain_Signal_Out Inhibits Opiranserin_GlyT2 This compound Opiranserin_GlyT2->GlyT2 Blocks 5HT2A_Receptor 5-HT2A Receptor Sensitization Reduced Sensitization 5HT2A_Receptor->Sensitization Inhibits Serotonin Serotonin (from inflammation) Serotonin->5HT2A_Receptor Binds Opiranserin_5HT2A This compound Opiranserin_5HT2A->5HT2A_Receptor Blocks Experimental_Workflow cluster_0 Preparation cluster_1 Administration cluster_2 Inflammatory Model Induction (Time 0) cluster_3 Pain Assessment cluster_4 Data Analysis A Prepare this compound Solution B Subcutaneous Injection (this compound/Vehicle) -30 to -60 min A->B C1 Carrageenan Injection (Intraplantar) B->C1 C2 Formalin Injection (Intraplantar) B->C2 D1 Measure Paw Volume (Plethysmometer) +1h to +5h C1->D1 D2 Record Pain Behaviors (Licking/Flinching) Phase 1: 0-5 min Phase 2: 15-60 min C2->D2 E Calculate % Inhibition of Edema or Pain Behavior D1->E D2->E Signaling_Pathway Tissue_Injury Tissue Injury (Carrageenan/Formalin) Inflammatory_Mediators Release of Inflammatory Mediators (e.g., Serotonin, Prostaglandins) Tissue_Injury->Inflammatory_Mediators Peripheral_Sensitization Peripheral Nociceptor Sensitization Inflammatory_Mediators->Peripheral_Sensitization Central_Sensitization Central Sensitization (Spinal Cord) Peripheral_Sensitization->Central_Sensitization Pain_Perception Pain Perception Central_Sensitization->Pain_Perception Opiranserin_Peripheral This compound (5-HT2A Antagonism) Opiranserin_Peripheral->Peripheral_Sensitization Inhibits Opiranserin_Central This compound (GlyT2 Inhibition) Opiranserin_Central->Central_Sensitization Inhibits

References

Application Notes and Protocols for Oral Gavage Administration of Opiranserin in Chronic Pain Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a novel, non-opioid analgesic agent with a unique dual mechanism of action, making it a compound of significant interest for the study and treatment of chronic pain.[1][2] It functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1][2] This dual antagonism is proposed to produce synergistic analgesic effects by modulating pain signals at both the spinal and supraspinal levels.[2] Preclinical studies have demonstrated the efficacy of this compound in various pain models, including neuropathic pain, when administered systemically. This document provides detailed application notes and protocols for the oral gavage administration of this compound in rodent models of chronic pain, based on available preclinical data.

Mechanism of Action

This compound exerts its analgesic effects through the simultaneous inhibition of two key targets in the central nervous system involved in pain processing:

  • Glycine Transporter 2 (GlyT2) Inhibition: GlyT2 is primarily located in the presynaptic terminals of glycinergic inhibitory interneurons in the spinal cord. By inhibiting GlyT2, this compound prevents the reuptake of glycine from the synaptic cleft, thereby increasing the concentration of glycine available to activate postsynaptic glycine receptors (GlyRs). This enhances inhibitory neurotransmission in the dorsal horn, effectively dampening the transmission of nociceptive signals.

  • Serotonin 2A (5-HT2A) Receptor Antagonism: 5-HT2A receptors are widely distributed in the central nervous system and are implicated in the modulation of pain perception. In the context of chronic pain, activation of 5-HT2A receptors can contribute to the facilitation of pain signals. By antagonizing these receptors, this compound is thought to reduce the excitatory drive in pain pathways.

The combined effect of GlyT2 inhibition and 5-HT2A antagonism is believed to result in a more potent analgesic effect than targeting either pathway alone.

Signaling Pathway of this compound's Dual Antagonism

cluster_presynaptic Presynaptic Terminal (Spinal Dorsal Horn) cluster_postsynaptic Postsynaptic Neuron (Spinal Dorsal Horn) Glycine_vesicle Glycine Vesicle Synaptic_Cleft_Glycine Synaptic Glycine Glycine_vesicle->Synaptic_Cleft_Glycine Release GlyT2 GlyT2 Transporter Opiranserin_pre This compound Opiranserin_pre->GlyT2 Inhibits Synaptic_Cleft_Glycine->GlyT2 Reuptake GlyR Glycine Receptor (GlyR) Synaptic_Cleft_Glycine->GlyR Activates Neuron_Hyperpolarization Neuron Hyperpolarization GlyR->Neuron_Hyperpolarization Leads to Reduced_Nociceptive_Signal Reduced Nociceptive Signal Transmission Neuron_Hyperpolarization->Reduced_Nociceptive_Signal Results in Final_Analgesic_Effect Analgesic Effect Reduced_Nociceptive_Signal->Final_Analgesic_Effect FiveHT2A 5-HT2A Receptor Excitatory_Signaling Excitatory Signaling (e.g., via PKC) FiveHT2A->Excitatory_Signaling Initiates Opiranserin_post This compound Opiranserin_post->FiveHT2A Inhibits Serotonin Serotonin (5-HT) Serotonin->FiveHT2A Activates Increased_Pain_Signal Increased Pain Signal Transmission Excitatory_Signaling->Increased_Pain_Signal Contributes to Increased_Pain_Signal->Final_Analgesic_Effect Inhibition of this contributes to cluster_setup Study Setup cluster_induction Chronic Pain Induction cluster_treatment Treatment Phase cluster_assessment Assessment Animal_Acclimatization Animal Acclimatization (e.g., Sprague-Dawley rats) Baseline_Testing Baseline Behavioral Testing (e.g., von Frey) Animal_Acclimatization->Baseline_Testing Pain_Model_Induction Induction of Chronic Pain Model (e.g., Spinal Nerve Ligation) Baseline_Testing->Pain_Model_Induction Post_Op_Recovery Post-operative Recovery Pain_Model_Induction->Post_Op_Recovery Pain_Development Confirmation of Pain Development Post_Op_Recovery->Pain_Development Randomization Randomization into Treatment Groups (Vehicle, this compound doses) Pain_Development->Randomization Oral_Gavage Daily Oral Gavage Administration (Chronic Dosing Regimen) Randomization->Oral_Gavage Behavioral_Testing Behavioral Testing at Multiple Time Points Oral_Gavage->Behavioral_Testing PK_Sampling Pharmacokinetic Blood Sampling (Optional) Behavioral_Testing->PK_Sampling Tissue_Collection Terminal Tissue Collection (Spinal Cord, Brain) Behavioral_Testing->Tissue_Collection PK_Sampling->Tissue_Collection

References

Application Notes and Protocols: Use of Opiranserin in the Formalin-Induced Pain Model

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Opiranserin (also known as VVZ-149) is a novel, first-in-class, non-opioid analgesic with a multi-target mechanism of action. It has demonstrated efficacy in various preclinical pain models, including the formalin-induced pain model, which is a widely used assay for assessing the analgesic potential of novel compounds. This model is particularly valuable as it encompasses both acute nociceptive and persistent inflammatory pain components, allowing for the differentiation of analgesic effects on these distinct phases of pain.

This compound exerts its analgesic effects through the simultaneous modulation of three key targets involved in pain signaling pathways:

  • Glycine Transporter 2 (GlyT2) Inhibition: By blocking the reuptake of glycine in the spinal cord, this compound enhances inhibitory neurotransmission, thereby dampening the propagation of pain signals.

  • Serotonin 2A (5-HT2A) Receptor Antagonism: this compound blocks 5-HT2A receptors, which are involved in the descending facilitatory pain pathways and can contribute to the amplification of pain signals in the spinal cord.

  • P2X3 Receptor Antagonism: this compound also shows antagonistic activity at P2X3 receptors, which are predominantly found on nociceptive sensory neurons and play a role in the initiation of pain signals.

These application notes provide a detailed protocol for utilizing the formalin-induced pain model to evaluate the efficacy of this compound and present available data on its effects.

Data Presentation

While detailed dose-response data for this compound in the formalin test is not extensively published, preclinical studies have consistently shown its analgesic efficacy. The following tables summarize the available quantitative information and provide a template for recording experimental data.

Table 1: Summary of this compound's In Vivo Efficacy in the Rat Formalin-Induced Pain Model

CompoundDoseRoute of AdministrationEffect in Formalin TestComparatorReference
This compound25 mg/kgSubcutaneous (s.c.)Reduced pain-related behaviorsEfficacy comparable to 3 mg/kg Morphine[1]
This compoundNot SpecifiedNot SpecifiedDose-dependent analgesic effectsNot Specified[2]

Table 2: Template for Recording Paw Licking/Biting Time (in seconds) in the Formalin Test

Treatment GroupDose (mg/kg)NPhase 1 (0-5 min)Phase 2 (15-60 min)
Vehicle Control-
This compound
This compound
This compound
Positive Control (e.g., Morphine)

Experimental Protocols

Formalin-Induced Pain Model in Rodents

This protocol describes the standard procedure for inducing and assessing nociceptive behavior in rodents using formalin.

Materials:

  • This compound

  • Vehicle (e.g., saline, distilled water, or 10% DMSO in saline)

  • Formalin solution (1-5% in saline)

  • Positive control (e.g., Morphine sulfate)

  • Experimental animals (rats or mice)

  • Plexiglas observation chambers

  • Syringes and needles for administration

  • Timer

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimatize Acclimatize Animals prepare_drugs Prepare this compound, Vehicle, and Controls administer_drug Administer this compound or Control prepare_drugs->administer_drug wait Waiting Period (e.g., 30 min) administer_drug->wait inject_formalin Inject Formalin into Hind Paw wait->inject_formalin observe Observe and Record Nociceptive Behavior inject_formalin->observe quantify_phase1 Quantify Phase 1 Behavior (0-5 min) observe->quantify_phase1 quantify_phase2 Quantify Phase 2 Behavior (15-60 min) observe->quantify_phase2 analyze_data Statistical Analysis quantify_phase1->analyze_data quantify_phase2->analyze_data

Experimental workflow for the formalin test.

Procedure:

  • Animal Acclimatization: Acclimatize animals to the testing environment by placing them in the observation chambers for at least 30 minutes before the experiment. This helps to reduce stress-induced variability.

  • Drug Preparation: Dissolve this compound in the appropriate vehicle to the desired concentrations. Prepare the vehicle and positive control solutions as well.

  • Drug Administration: Administer this compound, vehicle, or the positive control via the desired route (e.g., subcutaneous, intraperitoneal, or oral). The timing of administration should be consistent across all groups, typically 30 minutes before formalin injection.

  • Formalin Injection: Inject a standard volume (e.g., 20-50 µL) of 1-5% formalin solution subcutaneously into the plantar surface of the animal's hind paw.

  • Observation and Scoring: Immediately after the formalin injection, start the timer and observe the animal's behavior. Record the total time spent licking, biting, or flinching the injected paw. The observation period is typically divided into two phases:

    • Phase 1 (Early Phase): 0-5 minutes post-injection. This phase represents acute nociceptive pain.

    • Phase 2 (Late Phase): 15-60 minutes post-injection. This phase reflects inflammatory pain and central sensitization.

  • Data Analysis: Calculate the total time spent in nociceptive behaviors for both Phase 1 and Phase 2 for each animal. Compare the results between the this compound-treated groups, the vehicle control group, and the positive control group using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Signaling Pathways

The analgesic effect of this compound in the formalin-induced pain model can be attributed to its modulation of key signaling pathways at both the peripheral and central levels.

G cluster_periphery Peripheral Nociceptor cluster_spinal_cord Spinal Cord Dorsal Horn formalin Formalin Injection p2x3 P2X3 Receptor formalin->p2x3 Activates nociceptor_activation Nociceptor Activation p2x3->nociceptor_activation opiranserin_p2x3 This compound opiranserin_p2x3->p2x3 Antagonizes presynaptic Presynaptic Terminal nociceptor_activation->presynaptic Pain Signal Transmission glycine_release Glycine Release presynaptic->glycine_release postsynaptic Postsynaptic Neuron To Brain To Brain postsynaptic->To Brain Pain Perception glyt2 GlyT2 glycine_release->glyt2 Reuptake glycine_receptor Glycine Receptor glycine_release->glycine_receptor inhibition Inhibition of Pain Signal glycine_receptor->inhibition inhibition->postsynaptic Reduces Excitability opiranserin_glyt2 This compound opiranserin_glyt2->glyt2 Inhibits descending_facilitation Descending Facilitatory Input ht2a 5-HT2A Receptor descending_facilitation->ht2a Activates pain_amplification Pain Signal Amplification ht2a->pain_amplification opiranserin_ht2a This compound opiranserin_ht2a->ht2a Antagonizes pain_amplification->postsynaptic Increases Excitability

This compound's multi-target mechanism in pain signaling.

Mechanism of Action:

  • Peripheral Action: Formalin injection activates peripheral nociceptors, in part through P2X3 receptors. This compound's antagonism of P2X3 receptors can reduce this initial activation.

  • Spinal Cord - GlyT2 Inhibition: In the spinal cord dorsal horn, inhibitory interneurons release glycine, which acts on postsynaptic glycine receptors to dampen pain signal transmission. GlyT2 is responsible for the reuptake of glycine from the synapse. By inhibiting GlyT2, this compound increases the concentration and duration of glycine in the synapse, thereby enhancing inhibitory neurotransmission and reducing the excitability of pain-transmitting neurons.

  • Spinal Cord - 5-HT2A Antagonism: Descending pathways from the brainstem can either inhibit or facilitate pain signals. The activation of 5-HT2A receptors in the spinal cord by serotonin is often associated with a pro-nociceptive or facilitatory effect, leading to the amplification of pain signals. This compound's antagonism of 5-HT2A receptors blocks this facilitation, further contributing to its overall analgesic effect, particularly in the second phase of the formalin test, which involves central sensitization.

By simultaneously targeting these three key components of the pain signaling pathway, this compound offers a comprehensive approach to pain management, addressing both the initiation and the central amplification of pain signals.

References

Troubleshooting & Optimization

Technical Support Center: Opiranserin Dosage Optimization in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Opiranserin (VVZ-149) dosage for maximum efficacy in animal models of pain.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a non-opioid, non-NSAID analgesic candidate that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A receptor (5HT2A).[1][2] It also exhibits antagonistic activity on the P2X3 receptor.[1][3] This multi-target mechanism allows it to modulate pain signaling in both the central and peripheral nervous systems. By simultaneously inhibiting these targets, particularly in the spinal cord, this compound can produce a synergistic analgesic effect.

Q2: What are the recommended starting doses for this compound in rodent models?

Preclinical studies in rats have demonstrated efficacy at various doses depending on the route of administration and the pain model used. For subcutaneous (s.c.) administration, a dose of 25 mg/kg has been shown to effectively reduce mechanical allodynia, with efficacy comparable to 3 mg/kg of morphine. For oral (p.o.) administration in a rat spinal nerve ligation (SNL) model, a dose of 80 mg/kg reduced mechanical allodynia.

Q3: How does the efficacy of this compound compare to standard analgesics in animal models?

In rat models of postoperative and neuropathic pain, this compound has demonstrated dose-dependent analgesic and anti-allodynic effects comparable to those of morphine and gabapentin, respectively.

Q4: What are the known pharmacokinetic properties of this compound in animals?

While detailed pharmacokinetic data across multiple animal species is not extensively published in the available literature, first-in-human studies have provided some insights that can inform preclinical research. This compound exhibits linear pharmacokinetic characteristics. It is metabolized to an active metabolite, VVZ-368. A loading dose followed by a maintenance infusion has been suggested as an optimal dosing strategy to achieve effective concentrations derived from animal studies. Researchers should consider conducting pilot pharmacokinetic studies in their specific animal model to determine key parameters like half-life, bioavailability, and peak plasma concentrations to optimize dosing schedules.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lack of Efficacy - Suboptimal Dose: The dose may be too low for the specific animal model or species. - Inappropriate Route of Administration: The chosen route may result in poor bioavailability. - Timing of Administration: The drug may not have reached peak concentration at the time of behavioral testing.- Perform a dose-response study to determine the optimal therapeutic dose. - Consider a different route of administration (e.g., intravenous or subcutaneous for more direct systemic exposure). - Conduct a time-course study to identify the peak efficacy window post-administration.
Unexpected Behavioral Side Effects - High Dose: The administered dose may be approaching a toxic or off-target level. - Vehicle Effects: The vehicle used to dissolve this compound may be causing behavioral changes.- Reduce the dose and re-evaluate efficacy. - Always include a vehicle-only control group to rule out vehicle-induced effects.
Variability in Results - Inconsistent Drug Preparation: Improper dissolution or storage of this compound can lead to inconsistent dosing. - Biological Variability: Differences in animal strain, age, or sex can influence drug metabolism and response.- Ensure a standardized and validated protocol for drug formulation. Refer to the manufacturer's instructions for storage. - Standardize animal characteristics and ensure proper randomization and blinding of experiments.

Data Summary

Table 1: Reported Efficacious Doses of this compound in Rat Models

Animal ModelRoute of AdministrationDoseObserved EffectReference
Neuropathic Pain (Spinal Nerve Ligation)Subcutaneous (s.c.)25 mg/kgReduced mechanical allodynia
Neuropathic Pain (Spinal Nerve Ligation)Oral (p.o.)80 mg/kgReduced mechanical allodynia
Postoperative PainNot SpecifiedDose-dependentAnalgesic effects
Formalin-Induced PainNot SpecifiedDose-dependentAnalgesic effects

Experimental Protocols

Protocol 1: Assessment of this compound Efficacy in a Rat Model of Neuropathic Pain (Spinal Nerve Ligation - SNL)
  • Animal Model: Induce neuropathic pain in adult male Sprague-Dawley rats via L5 and L6 spinal nerve ligation as described by Kim and Chung (1992). Allow animals to recover for at least one week post-surgery and exhibit stable mechanical allodynia.

  • Drug Preparation: Prepare this compound hydrochloride in a suitable vehicle (e.g., sterile saline or 0.5% carboxymethylcellulose). Ensure complete dissolution.

  • Dosing:

    • Subcutaneous (s.c.): Administer this compound at a starting dose of 25 mg/kg.

    • Oral (p.o.): Administer this compound at a starting dose of 80 mg/kg via oral gavage.

  • Behavioral Testing (Mechanical Allodynia):

    • Acclimatize rats to the testing environment (e.g., elevated mesh floor).

    • Measure the paw withdrawal threshold in response to stimulation with von Frey filaments at baseline (pre-dose) and at various time points post-dose (e.g., 30, 60, 90, 120 minutes).

    • An increase in the paw withdrawal threshold indicates an anti-allodynic effect.

  • Control Groups:

    • Sham-operated group receiving vehicle.

    • SNL group receiving vehicle.

    • SNL group receiving a positive control (e.g., gabapentin).

Protocol 2: Assessment of this compound in the Rat Formalin Test
  • Animal Model: Use adult male Sprague-Dawley rats.

  • Drug Preparation: Prepare this compound as described in Protocol 1.

  • Dosing: Administer this compound (e.g., 25 mg/kg, s.c.) or vehicle 30 minutes prior to formalin injection.

  • Formalin Injection: Inject 50 µL of 5% formalin solution into the plantar surface of the right hind paw.

  • Behavioral Observation: Immediately after injection, place the rat in an observation chamber. Record the total time spent licking or biting the injected paw in two phases:

    • Phase 1 (Acute/Nociceptive Pain): 0-5 minutes post-injection.

    • Phase 2 (Inflammatory Pain): 15-60 minutes post-injection.

  • Data Analysis: A reduction in the time spent licking or biting in either phase indicates an analgesic effect.

Visualizations

Opiranserin_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Binds GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake PainSignal Pain Signal Propagation GlyR->PainSignal Inhibits HT2A 5-HT2A Receptor HT2A->PainSignal Facilitates Serotonin Serotonin (5-HT) Serotonin->HT2A Binds This compound This compound This compound->HT2A Blocks This compound->GlyT2 Blocks

Caption: this compound's dual mechanism of action in pain modulation.

Experimental_Workflow cluster_setup Experimental Setup cluster_execution Experiment Execution cluster_analysis Data Analysis A Select Animal Model (e.g., SNL Rat) B Determine Route of Administration (s.c., p.o.) A->B C Prepare this compound and Control Solutions B->C D Baseline Behavioral Testing (Pre-Dose) C->D E Administer this compound, Vehicle, or Positive Control D->E F Post-Dose Behavioral Testing at Timed Intervals E->F G Compare Paw Withdrawal Thresholds / Pain Behaviors F->G H Evaluate Dose-Response Relationship G->H I Determine Optimal Therapeutic Dose H->I

Caption: Workflow for optimizing this compound dosage in animal models.

Troubleshooting_Logic Start Experiment Shows Lack of Efficacy Q1 Was a Dose-Response Study Performed? Start->Q1 Action1 Conduct Dose-Response Study to Find ED50 Q1->Action1 No Q2 Is the Route of Administration Optimal? Q1->Q2 Yes A1_Yes Yes A1_No No Action1->Q2 Action2 Test Alternative Routes (e.g., IV, SC) Q2->Action2 No Q3 Is the Timing of Testing Aligned with Peak Efficacy? Q2->Q3 Yes A2_Yes Yes A2_No No Action2->Q3 Action3 Perform a Time-Course Experiment Q3->Action3 No End Re-evaluate Efficacy with Optimized Parameters Q3->End Yes A3_No No Action3->End

Caption: Troubleshooting logic for addressing lack of efficacy.

References

Addressing Opiranserin solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on addressing solubility challenges with Opiranserin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

The predicted aqueous solubility of this compound free base is approximately 0.109 mg/mL.[1] This low solubility can present challenges in experimental setups requiring aqueous solutions.

Q2: Is there a difference in solubility between this compound free base and its salt forms?

Yes. The hydrochloride salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base.[2] For experiments in aqueous media, using this compound hydrochloride is recommended.

Q3: What solvents can be used to dissolve this compound?

This compound hydrochloride is soluble in Dimethyl Sulfoxide (DMSO) at concentrations up to 50 mg/mL.[3] For aqueous-based assays, stock solutions in DMSO can be further diluted into aqueous buffers with the help of co-solvents.

Q4: Can co-solvents be used to improve the aqueous solubility of this compound?

Yes, co-solvents are effective in increasing the aqueous solubility of this compound. Formulations containing DMSO, PEG300, and Tween80 in saline have been shown to achieve this compound concentrations of at least 2.5 mg/mL.[1]

Q5: Are there other methods to enhance this compound's aqueous solubility?

Complexation with cyclodextrins, such as Sulfobutylether-β-cyclodextrin (SBE-β-CD), can also improve the aqueous solubility of this compound. A formulation with 10% DMSO and 90% (20% SBE-β-CD in Saline) has been reported to achieve a concentration of ≥ 2.5 mg/mL.[1]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous buffer. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility.- Increase the percentage of co-solvents (e.g., PEG300, Tween80) in the final aqueous solution.- Decrease the final concentration of this compound.- Use a cyclodextrin-based formulation to enhance solubility.- Ensure the DMSO stock is added to the aqueous buffer slowly while vortexing.
Incomplete dissolution of this compound powder. Insufficient solvent volume or mixing. The compound may require energy to dissolve.- Increase the solvent volume.- Use sonication or gentle heating (to 37°C) to aid dissolution, especially for DMSO stock solutions. - Ensure vigorous vortexing or stirring.
Cloudy or hazy solution after preparation. Formation of fine precipitate or an emulsion.- Filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.- If using co-solvents, ensure they are added in the correct order and mixed thoroughly at each step.- Consider preparing a fresh solution, ensuring all glassware is clean.
Variability in experimental results. Inconsistent solubility between experiments. Degradation of the compound.- Prepare fresh solutions for each experiment.- Store stock solutions at -20°C or -80°C and avoid repeated freeze-thaw cycles. - Use a consistent and validated protocol for solution preparation.

Data on this compound Solubility

Table 1: Predicted Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₄N₂O₅PubChem
Molecular Weight394.5 g/mol PubChem
Water Solubility (predicted)0.109 mg/mLDrugBank Online
pKa (Strongest Basic)9.11DrugBank Online
logP (predicted)2.13DrugBank Online

Table 2: Experimentally Determined Solubility of this compound Hydrochloride in Various Formulations

FormulationAchievable Concentration
DMSO50 mg/mL
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL
10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
10% DMSO + 90% Corn Oil≥ 2.5 mg/mL

Experimental Protocols

Protocol 1: Preparation of this compound HCl using a Co-solvent System

Objective: To prepare a clear aqueous solution of this compound HCl at a concentration of ≥ 2.5 mg/mL.

Materials:

  • This compound HCl powder

  • DMSO

  • PEG300

  • Tween80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 25 mg/mL stock solution of this compound HCl in DMSO. If necessary, use an ultrasonic bath to ensure complete dissolution.

  • To prepare 1 mL of the final solution, begin with 400 µL of PEG300 in a sterile microcentrifuge tube.

  • Add 100 µL of the 25 mg/mL this compound HCl stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.

  • Add 50 µL of Tween-80 to the solution and mix again by vortexing until the solution is clear.

  • Add 450 µL of saline to the mixture and vortex thoroughly to obtain a final volume of 1 mL. The final concentration of this compound HCl will be 2.5 mg/mL.

Protocol 2: General Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound in an aqueous buffer.

Materials:

  • This compound powder

  • Aqueous buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

  • Orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer for analysis

Procedure:

  • Add an excess amount of this compound powder to a known volume of the aqueous buffer in a sealed container.

  • Agitate the container on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully collect a sample of the supernatant, ensuring no solid particles are transferred. It is recommended to filter the supernatant through a 0.22 µm filter.

  • Quantify the concentration of this compound in the supernatant using a validated analytical method such as HPLC or UV-Vis spectrophotometry against a standard curve.

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis start Start weigh Weigh this compound HCl start->weigh dissolve Dissolve in DMSO (25 mg/mL stock) weigh->dissolve peg Add PEG300 dissolve->peg add_stock Add DMSO Stock peg->add_stock tween Add Tween80 add_stock->tween saline Add Saline tween->saline vortex Vortex Thoroughly saline->vortex observe Observe for Clarity vortex->observe end End Solution (2.5 mg/mL) observe->end

Caption: Experimental workflow for preparing this compound HCl solution.

troubleshooting_flowchart cluster_precipitate_solutions Precipitation Solutions cluster_dissolution_solutions Dissolution Solutions start This compound Solubility Issue precipitate Precipitation Occurs? start->precipitate incomplete Incomplete Dissolution? precipitate->incomplete No increase_cosolvent Increase Co-solvent % precipitate->increase_cosolvent Yes increase_volume Increase Solvent Volume incomplete->increase_volume Yes end_node Clear Solution incomplete->end_node No decrease_conc Decrease Concentration increase_cosolvent->decrease_conc use_cyclodextrin Use Cyclodextrin decrease_conc->use_cyclodextrin sonicate Apply Sonication/Heat increase_volume->sonicate vortex Increase Mixing sonicate->vortex

Caption: Troubleshooting guide for this compound solubility issues.

signaling_pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron glycine_vesicle Glycine Vesicle glyr Glycine Receptor (GlyR) glycine_vesicle->glyr Glycine Release glyt2 GlyT2 Transporter glyt2->glycine_vesicle Glycine Reuptake inhibition Inhibition of Pain Signal glyr->inhibition Cl- influx ht2a 5-HT2A Receptor pain_signal Pain Signal Transmission ht2a->pain_signal Excitatory Signal This compound This compound This compound->glyt2 Blocks This compound->ht2a Blocks

Caption: this compound's dual mechanism of action in pain modulation.

References

Opiranserin Technical Support Center: Troubleshooting Potential Off-Target Effects in Cellular Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter unexpected results when working with Opiranserin in cellular assays. The information provided here will help in identifying and troubleshooting potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a multi-target analgesic agent. Its primary mechanism of action involves the dual antagonism of the Glycine Transporter 2 (GlyT2) and the Serotonin 2A (5-HT2A) receptor.[1][2] It also exhibits antagonistic activity at the P2X3 receptor.[1][2]

Q2: What are the known potencies of this compound at its primary targets?

A2: The half-maximal inhibitory concentrations (IC50) of this compound at its primary targets are summarized in the table below.

TargetIC50 (µM)
Glycine Transporter 2 (GlyT2)0.86
P2X3 Receptor0.87
Serotonin 2A Receptor (5-HT2A)1.3

(Data sourced from multiple references)[1]

Q3: Has this compound been profiled for off-target activities?

A3: While comprehensive public data on a broad off-target screening panel for this compound is limited, a study on a structurally related compound derived from an this compound pharmacophore provided some insights into potential off-target liabilities. This derivative showed moderate inhibition of the hERG potassium channel and strong inhibition of the cytochrome P450 enzyme CYP3A4. This suggests that this compound itself could potentially interact with these or other unforeseen targets, particularly at higher concentrations.

Troubleshooting Guides

Unexpected results in cellular assays using this compound may arise from its known multi-target profile or potential off-target interactions. This guide provides a structured approach to troubleshoot common issues.

Issue 1: Inconsistent or Unexpected Results in 5-HT2A Receptor Assays (e.g., Calcium Flux)
Potential Cause Troubleshooting Steps
Off-target effects on other GPCRs: this compound's activity at other G-protein coupled receptors (GPCRs) could modulate intracellular calcium levels, interfering with the 5-HT2A-mediated signal.1. Run control experiments: Test this compound in parental cell lines that do not express the 5-HT2A receptor to check for non-specific effects on calcium signaling. 2. Use selective antagonists: Co-incubate with highly selective antagonists for other suspected GPCRs to see if the anomalous effect is blocked. 3. Consult selectivity data: If available, review broad GPCR screening panel data for this compound to identify potential off-target interactions.
Assay artifacts: Components of the assay, such as the fluorescent dye or cell culture medium, may interact with this compound.1. Test for dye interaction: Run a cell-free assay to see if this compound quenches or enhances the fluorescence of the calcium indicator dye. 2. Optimize serum concentration: Components in serum can sometimes interfere with compound activity. Test the assay in serum-free or low-serum conditions.
Receptor heteromerization: The 5-HT2A receptor can form heterodimers with other receptors, which may alter its pharmacology.1. Review literature: Check for known heteromerization partners of the 5-HT2A receptor in your specific cell line. 2. Use specific cell lines: If possible, use cell lines with a well-characterized GPCR expression profile.
Issue 2: Anomalous Readouts in GlyT2 Transporter Assays (e.g., [³H]glycine uptake)
Potential Cause Troubleshooting Steps
Interaction with other transporters: this compound may inhibit other solute carriers (SLCs) or transporters present in the cell model, affecting the overall uptake of the radiolabeled substrate.1. Use specific inhibitors: Co-incubate with known inhibitors of other glycine transporters (e.g., GlyT1) or other SLCs to dissect the contribution of each to the observed effect. 2. Characterize your cell line: Ensure your cell line has a well-defined transporter expression profile.
Cell viability issues: At higher concentrations, this compound or its vehicle (e.g., DMSO) could be affecting cell health, leading to a general decrease in cellular functions, including transporter activity.1. Perform a cytotoxicity assay: Run a standard cell viability assay (e.g., MTT or LDH) with the same concentrations of this compound and vehicle used in the transporter assay. 2. Optimize DMSO concentration: Keep the final DMSO concentration in the assay as low as possible and consistent across all wells.
Slow off-rate: Some GlyT2 inhibitors have a very slow dissociation rate, which can make it difficult to wash out the compound and can affect subsequent experiments.1. Perform washout experiments: After incubation with this compound, wash the cells extensively and measure the recovery of glycine transport over time. 2. Consider alternative assay formats: A membrane-based binding assay might be less susceptible to issues related to slow off-rates from intact cells.
Issue 3: Unexpected Electrophysiological or Calcium Responses in P2X3 Receptor Assays
Potential Cause Troubleshooting Steps
Activity at other P2X subtypes: The cell line used may express other P2X receptor subtypes, and this compound could have some activity at these, leading to a mixed pharmacological response.1. Use selective agonists/antagonists: Employ agonists and antagonists with known selectivity for different P2X subtypes to characterize the receptor population in your cells. 2. Use a well-characterized expression system: Whenever possible, use a heterologous expression system (e.g., HEK293 cells) with a single, defined P2X receptor subtype.
Modulation of other ion channels: As suggested by data on a related compound, this compound might interact with other ion channels, such as hERG, which could indirectly affect cellular excitability and calcium homeostasis.1. Broad ion channel screening: If unexpected results persist, consider screening this compound against a panel of common ion channels to identify potential off-target activities. 2. Use specific channel blockers: If a specific off-target ion channel is suspected, use a selective blocker for that channel to see if it reverses the unexpected effect.
Non-competitive inhibition: The mechanism of inhibition might not be purely competitive, which can lead to complex dose-response curves.1. Perform mechanism of action studies: Conduct experiments to determine if this compound's antagonism of the P2X3 receptor is competitive, non-competitive, or allosteric.

Signaling Pathways and Experimental Workflows

Below are diagrams illustrating the primary signaling pathways of this compound's targets and a typical experimental workflow for a cellular assay.

G_protein_coupled_receptor_signaling cluster_5HT2A 5-HT2A Receptor Signaling Opiranserin_5HT2A This compound HTR2A 5-HT2A Receptor Opiranserin_5HT2A->HTR2A Antagonist Serotonin Serotonin (5-HT) Serotonin->HTR2A Agonist Gq_11 Gαq/11 HTR2A->Gq_11 Activates PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular_Response_5HT2A Cellular Response Ca_release->Cellular_Response_5HT2A PKC->Cellular_Response_5HT2A

Caption: 5-HT2A Receptor Signaling Pathway

P2X3_Receptor_Signaling cluster_P2X3 P2X3 Receptor Signaling Opiranserin_P2X3 This compound P2X3 P2X3 Receptor (Ion Channel) Opiranserin_P2X3->P2X3 Antagonist ATP ATP ATP->P2X3 Agonist Ion_Influx Cation Influx (Na⁺, Ca²⁺) P2X3->Ion_Influx Opens Depolarization Membrane Depolarization Ion_Influx->Depolarization Cellular_Response_P2X3 Cellular Response (e.g., Neurotransmitter Release) Depolarization->Cellular_Response_P2X3

Caption: P2X3 Receptor Signaling Pathway

GlyT2_Signaling cluster_GlyT2 Glycine Transporter 2 (GlyT2) Action Opiranserin_GlyT2 This compound GlyT2 GlyT2 Transporter Opiranserin_GlyT2->GlyT2 Inhibitor Glycine_ext Extracellular Glycine Glycine_ext->GlyT2 Glycine_reuptake Glycine Reuptake Glycine_ext->Glycine_reuptake Glycine_int Intracellular Glycine GlyT2->Glycine_int Transports

Caption: Glycine Transporter 2 (GlyT2) Mechanism

Calcium_Flux_Workflow cluster_workflow Calcium Flux Assay Workflow plate_cells Plate cells in 96-well plate load_dye Load cells with calcium-sensitive dye plate_cells->load_dye pre_incubate Pre-incubate with This compound or vehicle load_dye->pre_incubate add_agonist Add 5-HT2A agonist (e.g., Serotonin) pre_incubate->add_agonist measure_fluorescence Measure fluorescence over time add_agonist->measure_fluorescence analyze_data Analyze data (peak response, IC50) measure_fluorescence->analyze_data

Caption: Calcium Flux Assay Experimental Workflow

Experimental Protocols

5-HT2A Receptor Antagonist Assay using Calcium Flux

Objective: To determine the potency of this compound in inhibiting serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.

Materials:

  • HEK293 cell line stably expressing the human 5-HT2A receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Probenecid (optional, to prevent dye extrusion).

  • This compound stock solution (in DMSO).

  • Serotonin (5-HT) stock solution (in water or assay buffer).

  • Known 5-HT2A antagonist as a positive control (e.g., Ketanserin).

  • Black-walled, clear-bottom 96-well or 384-well microplates.

  • Fluorescence plate reader with kinetic read capability and injectors.

Procedure:

  • Cell Plating: Seed the 5-HT2A expressing cells into the microplates to achieve a confluent monolayer on the day of the assay. Incubate overnight.

  • Dye Loading: Prepare the calcium indicator dye solution in assay buffer as per the manufacturer's instructions. Aspirate the culture medium and add the dye solution to the cells. Incubate for 45-60 minutes at 37°C.

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control, and vehicle in assay buffer. Prepare the 5-HT agonist at a concentration that gives a submaximal response (e.g., EC80).

  • Antagonist Pre-incubation: Add the prepared dilutions of this compound, positive control, or vehicle to the respective wells. Incubate for 15-30 minutes at room temperature.

  • Measurement of Calcium Flux:

    • Place the microplate in the fluorescence plate reader.

    • Establish a baseline fluorescence reading for 10-20 seconds.

    • Inject the 5-HT agonist into the wells.

    • Continue to record the fluorescence signal for 60-120 seconds to capture the peak response.

  • Data Analysis:

    • Determine the peak fluorescence response for each well.

    • Normalize the data to the response of the vehicle control (0% inhibition) and a maximal concentration of the positive control antagonist (100% inhibition).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the curve to determine the IC50 value.

GlyT2 Inhibition Assay using Mass Spectrometry

Objective: To determine the binding affinity of this compound to the human Glycine Transporter 2 (GlyT2) using a competitive binding assay with a known ligand and mass spectrometry detection.

Materials:

  • HEK293 cell membranes expressing human GlyT2.

  • Assay buffer (e.g., 10 mM HEPES, 120 mM NaCl, 2 mM KCl, 1 mM MgCl2, 1 mM CaCl2, pH 7.5).

  • A known GlyT2 inhibitor as a reporter ligand (e.g., Org25543).

  • This compound stock solution (in DMSO).

  • Filtration apparatus and glass fiber filters.

  • LC-MS/MS system for quantification of the reporter ligand.

Procedure:

  • Membrane Preparation: Prepare a homogenous suspension of the GlyT2-expressing cell membranes in the assay buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the reporter ligand, and serial dilutions of this compound or vehicle.

  • Incubation: Incubate the plate at a controlled temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through the glass fiber filters to trap the membranes with the bound ligand. Wash the filters with ice-cold assay buffer to remove unbound ligand.

  • Extraction and Quantification: Extract the bound reporter ligand from the filters using an appropriate solvent (e.g., methanol). Quantify the amount of the reporter ligand in each sample using a validated LC-MS/MS method.

  • Data Analysis:

    • Determine the amount of specifically bound reporter ligand at each concentration of this compound.

    • Plot the percentage of inhibition of reporter ligand binding against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to calculate the IC50, which can then be converted to a Ki value.

P2X3 Receptor Antagonist Assay in HEK293 Cells

Objective: To assess the inhibitory effect of this compound on ATP-induced calcium influx in HEK293 cells stably expressing the human P2X3 receptor.

Materials:

  • HEK293 cell line stably expressing the human P2X3 receptor.

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • This compound stock solution (in DMSO).

  • ATP or a stable analog like α,β-methylene ATP (α,β-meATP) as the agonist.

  • A known P2X3 antagonist as a positive control (e.g., A-317491).

  • Black-walled, clear-bottom 96-well microplates.

  • Fluorescence plate reader with kinetic read capability and injectors.

Procedure:

  • Cell Plating: Plate the P2X3-expressing HEK293 cells in the microplates and incubate overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye as described in the 5-HT2A assay protocol.

  • Compound Preparation: Prepare serial dilutions of this compound, the positive control, and vehicle in the assay buffer. Prepare the P2X3 agonist at an EC80 concentration.

  • Antagonist Pre-incubation: Add the compound dilutions to the cells and incubate for 15-30 minutes.

  • Measurement of Calcium Influx:

    • Place the plate in the fluorescence plate reader.

    • Record a baseline fluorescence.

    • Inject the P2X3 agonist.

    • Continue recording the fluorescence to capture the peak influx of calcium.

  • Data Analysis: Analyze the data as described for the 5-HT2A calcium flux assay to determine the IC50 of this compound.

References

Improving the stability of Opiranserin free base in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Opiranserin Free Base

This guide provides researchers, scientists, and drug development professionals with essential information for handling and stabilizing this compound free base in solution for experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is solution stability a concern?

A1: this compound (also known as VVZ-149) is a non-opioid analgesic that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor.[1][2] As a free base, this compound has limited aqueous solubility (0.109 mg/mL) and can be prone to precipitation or degradation in certain solution conditions, which can impact the accuracy and reproducibility of experimental results.[3] The hydrochloride salt form generally offers better water solubility and stability.[2]

Q2: What are the key chemical properties of this compound free base I should be aware of?

A2: Key properties include its molecular weight of 394.51 g/mol , a pKa for the strongest basic group of 9.11, and a logP of 2.13, indicating moderate lipophilicity.[3] Its low water solubility is a primary challenge for in vitro and in vivo solution preparation.

Q3: What is the recommended solvent for creating a stock solution?

A3: this compound free base is soluble in DMSO. For the hydrochloride salt, a stock solution of up to 50 mg/mL can be prepared in DMSO with the help of sonication. It is crucial to start with a high-concentration stock in an organic solvent like DMSO before further dilution into aqueous buffers or media.

Q4: How should I store this compound stock solutions?

A4: For long-term storage (months to years), solid this compound free base should be kept at -20°C, dry, and protected from light. Once in a DMSO stock solution, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles to prevent degradation.

Q5: My this compound solution is cloudy or has precipitated. What should I do?

A5: This is likely due to the low aqueous solubility of the free base. Please refer to the Troubleshooting Guide for this compound Precipitation below for a step-by-step approach to resolving this issue. The key is often to use co-solvents or adjust the pH.

Data Presentation: Physicochemical and Solubility Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC21H34N2O5
Molecular Weight394.51 g/mol
Water Solubility0.109 mg/mL
pKa (Strongest Basic)9.11
logP2.13

Table 2: Solubility of this compound Forms in Various Solvents

Compound FormSolvent/FormulationSolubilitySource
This compound Free BaseDMSOSoluble
This compound HClDMSO≥ 50 mg/mL (with sonication)
This compound HCl10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline≥ 2.5 mg/mL
This compound HCl10% DMSO + 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL
This compound HCl10% DMSO + 90% Corn Oil≥ 2.5 mg/mL

Troubleshooting Guides

Guide 1: this compound Precipitation in Aqueous Solution

This guide addresses the common issue of this compound free base precipitating when diluted from a DMSO stock into an aqueous buffer (e.g., PBS, cell culture media).

Symptoms:

  • The solution appears cloudy or hazy immediately after dilution.

  • Visible particulate matter forms over time.

  • Inconsistent results in bioassays.

Step-by-Step Troubleshooting:

  • Verify Stock Concentration: Ensure your DMSO stock is not oversaturated. If crystals are visible in the stock, gently warm it to 37°C and sonicate to redissolve.

  • Reduce Final Aqueous Concentration: The most straightforward solution is often to lower the final working concentration of this compound to below its aqueous solubility limit.

  • Incorporate Co-solvents: For experiments that tolerate them, using a formulation with co-solvents can significantly enhance solubility. A common formulation involves PEG300 and Tween80.

  • pH Adjustment: this compound free base is basic (pKa 9.11). Its solubility in aqueous solutions can be increased by lowering the pH of the buffer to below its pKa, which protonates the molecule. Prepare buffers with a pH of ~7 or lower and test for solubility.

  • Use the Hydrochloride Salt: If experimental design permits, using this compound HCl is highly recommended as its salt form provides superior aqueous solubility and stability.

G cluster_0 Troubleshooting Precipitation start Precipitation Observed in Aqueous Solution check_stock Is DMSO stock clear? start->check_stock warm_stock Warm (37°C) and sonicate stock check_stock->warm_stock No lower_conc Lower the final working concentration check_stock->lower_conc Yes warm_stock->check_stock use_cosolvent Use co-solvents (e.g., PEG300, Tween80)? lower_conc->use_cosolvent add_cosolvent Prepare formulation with co-solvents use_cosolvent->add_cosolvent Yes adjust_ph Lower aqueous buffer pH (<8.0) use_cosolvent->adjust_ph No end_success Solution Stabilized add_cosolvent->end_success use_hcl Switch to this compound HCl form adjust_ph->use_hcl use_hcl->end_success

Caption: Troubleshooting flowchart for this compound precipitation.

Experimental Protocols

Protocol: Preparation of a Stabilized this compound Working Solution

This protocol provides a method for preparing a 100 µM working solution of this compound HCl in a saline buffer using co-solvents, suitable for many in vitro or in vivo applications.

Materials:

  • This compound HCl powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl in sterile water)

Procedure:

  • Prepare a 25 mg/mL Stock Solution:

    • Weigh the required amount of this compound HCl.

    • Add DMSO to achieve a concentration of 25 mg/mL.

    • Sonicate the vial in a water bath until the solution is completely clear.

  • Prepare the Working Solution (Example for 1 mL):

    • In a sterile microcentrifuge tube, add 400 µL of PEG300.

    • Add 10 µL of the 25 mg/mL this compound HCl stock solution to the PEG300 and mix thoroughly by vortexing.

    • Add 50 µL of Tween-80 to the mixture and vortex until the solution is homogeneous.

    • Add 540 µL of saline to bring the final volume to 1 mL. Vortex thoroughly.

    • This procedure is adapted from a formulation known to achieve at least 2.5 mg/mL solubility.

G cluster_workflow Workflow for Stable Solution Preparation prep_stock 1. Prepare 25 mg/mL Stock in DMSO add_peg 2. Add PEG300 to a new tube add_stock 3. Add stock to PEG300 and mix add_peg->add_stock add_tween 4. Add Tween-80 and mix add_stock->add_tween add_saline 5. Add Saline for final volume and mix add_tween->add_saline final_solution Final Stabilized Working Solution add_saline->final_solution

Caption: Workflow for preparing a stable this compound solution.

Protocol: Stability Assessment by HPLC

To quantitatively assess the stability of your this compound solution, a reverse-phase high-performance liquid chromatography (RP-HPLC) method can be employed. This allows for the separation and quantification of the parent compound from potential degradants over time.

Objective: To determine the concentration of this compound in solution after incubation under specific conditions (e.g., temperature, pH, light exposure).

General Method (requires optimization):

  • HPLC System: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., Agilent C18, 150x4.6 mm, 5µm) is a common starting point.

  • Mobile Phase: A gradient or isocratic mixture of an acidic aqueous buffer (e.g., 0.01M Potassium Phosphate Monohydrate, pH 3.5) and a polar organic solvent like acetonitrile is typical for similar compounds.

  • Detection: Set the UV detector to a wavelength where this compound has maximum absorbance (this needs to be determined, but a starting point could be around 248 nm, as used for a similar molecule).

  • Sample Preparation:

    • Prepare your this compound solution in the desired buffer/media.

    • Take a sample at time zero (T=0) and store it at -80°C.

    • Incubate the remaining solution under your test conditions.

    • At specified time points (e.g., 1, 4, 8, 24 hours), withdraw aliquots.

    • Filter all samples through a 0.22 µm syringe filter before injection.

  • Analysis:

    • Generate a standard curve using freshly prepared solutions of this compound of known concentrations.

    • Inject the T=0 and subsequent time-point samples.

    • Calculate the concentration of this compound at each time point by comparing the peak area to the standard curve. Stability is reported as the percentage of the initial concentration remaining over time.

References

Troubleshooting inconsistent results in Opiranserin pain assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues researchers, scientists, and drug development professionals may encounter when conducting pain assays with Opiranserin (VVZ-149). Our goal is to help you achieve consistent and reproducible results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action in pain modulation?

This compound (also known as VVZ-149) is a first-in-class, non-opioid, non-NSAID analgesic.[1] It functions as a multi-target drug, which means it acts on multiple pathways involved in pain signaling.[2] Its primary mechanism involves the dual antagonism of:

  • Glycine Transporter Type 2 (GlyT2): By inhibiting GlyT2, this compound increases the concentration of glycine in the synaptic cleft of the spinal cord. Glycine is an inhibitory neurotransmitter, so this action dampens the transmission of pain signals to the brain.[3]

  • Serotonin Receptor 2A (5-HT2A): Antagonism of 5-HT2A receptors helps to reduce the amplification of pain signals in the spinal dorsal horn and inhibits the activation of peripheral nociceptive neurons, which are the starting point for pain signals.[3]

This compound has also demonstrated antagonistic activity on the P2X3 receptor, further contributing to its analgesic effects.[1] This multi-target approach allows it to exert analgesic effects on both the central and peripheral nervous systems.

Q2: What are the reported IC50 values for this compound's primary targets?

The half-maximal inhibitory concentrations (IC50) are crucial for understanding the potency of this compound.

TargetIC50 Value
Glycine Transporter Type 2 (GlyT2)0.86 µM
Serotonin Receptor 2A (5-HT2A)1.3 µM
Rat P2X3 Receptor (rP2X3)0.87 µM
Data sourced from MedChemExpress and GlpBio.

Q3: In which preclinical models has this compound shown efficacy?

This compound has been validated in several well-established rat models of pain, demonstrating analgesic and anti-allodynic effects comparable to morphine or gabapentin.

Pain ModelSpeciesKey Findings
Postoperative Pain RatDemonstrated dose-dependent analgesic effects.
Formalin-Induced Pain RatEffectively reduced pain-related behaviors in both phases of the test.
Neuropathic Pain (Spinal Nerve Ligation - SNL) RatReduced mechanical allodynia following both subcutaneous and oral administration.
Chemotherapy-Induced Peripheral Neuropathy (CIPN) RatA GlyT2 inhibitor (the class to which this compound belongs) was effective at reversing mechanical allodynia and hyperalgesia.

Q4: How should I prepare this compound for in vivo administration?

This compound hydrochloride is a water-soluble salt form that offers enhanced stability. However, for research purposes, preparing a stock solution and subsequent dilutions in an appropriate vehicle is common.

  • Stock Solution: this compound hydrochloride is soluble in DMSO at concentrations up to ~50 mg/mL.

  • In Vivo Formulations: For injection, the DMSO stock can be diluted in vehicles such as a combination of PEG300, Tween80, and saline. A common formulation is 10% DMSO, 40% PEG300, 5% Tween80, and 45% saline. Always ensure the final DMSO concentration is low, especially if the animal model is weak. Another option is using 10% DMSO in 90% corn oil for subcutaneous injections. It is critical to add co-solvents sequentially and ensure the solution is clear before administration.

Troubleshooting Guides

Issue 1: High Variability in Baseline Pain Measurements

Question: Before administering any compound, I'm observing significant variability in pain responses (e.g., paw withdrawal latency, von Frey thresholds) among the animals in my study. Why is this happening?

Answer: High baseline variability is a frequent challenge in behavioral pain research and can mask the true effect of your test compound. The main sources are typically related to animal genetics, sex, and environmental conditions.

Troubleshooting Steps:

  • Genetics: Outbred stocks of rodents have greater genetic heterogeneity, leading to more variable phenotypes.

    • Recommendation: Consider using an inbred strain (e.g., C57BL/6 mice) to reduce genetic variability. Be aware that findings in one strain may not be generalizable to all others, so choose a strain appropriate for your research question.

  • Sex Differences: Male and female rodents can have different baseline pain sensitivities and may process pain via distinct biological pathways.

    • Recommendation: Include both male and female animals in your experimental design. Analyze the data for each sex separately before considering pooling them.

  • Environmental Factors: Animals are highly sensitive to their environment. Inconsistent results can be caused by:

    • Noise levels, light cycles, and cage density.

    • The specific experimenter handling the animals. The identity of the experimenter can be a major source of variability.

    • The testing apparatus itself (e.g., wire mesh vs. plastic flooring).

    • Recommendation: Standardize all housing and husbandry procedures. Implement a consistent handling protocol and have the same researcher conduct the behavioral tests for a specific cohort. Allow for a sufficient acclimation period (at least 30-45 minutes) in the testing environment before beginning any measurements.

Issue 2: this compound Fails to Show a Significant Analgesic Effect

Question: My this compound-treated group is not showing a statistically significant difference in pain scores compared to the vehicle control group. What could be going wrong?

Answer: A lack of efficacy can stem from issues with the drug itself, the experimental protocol, or the chosen pain model.

Troubleshooting Workflow:

G cluster_drug Drug & Formulation cluster_protocol Experimental Protocol cluster_analysis Data & Analysis start No significant effect of this compound check_formulation Verify Formulation (Solubility, Stability) start->check_formulation check_dose Review Dosage check_formulation->check_dose Formulation OK check_timing Check Administration Timing check_dose->check_timing Dose appropriate check_model Assess Pain Model Severity check_timing->check_model Timing correct check_blinding Ensure Proper Blinding check_model->check_blinding Model robust check_stats Review Statistical Power check_blinding->check_stats Blinding confirmed G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_observation Observation & Scoring acclimate Acclimate Rat to Chamber (30 min) administer Administer this compound or Vehicle (e.g., SC) acclimate->administer wait Waiting Period (e.g., 30 min) administer->wait inject Inject Formalin (SC) into plantar surface of hind paw wait->inject observe Immediately place in chamber and start timer inject->observe score_phase1 Score Flinching/Licking (0-5 min) Phase I observe->score_phase1 score_phase2 Score Flinching/Licking (15-60 min) Phase II score_phase1->score_phase2 G cluster_presynaptic Presynaptic Terminal (Excitatory Neuron) cluster_postsynaptic Postsynaptic Terminal (Projection Neuron) cluster_inhibitory Inhibitory Interneuron cluster_descending Descending Facilitatory Pathway pain_signal Pain Signal (from periphery) glutamate Glutamate Release pain_signal->glutamate excitation Excitation glutamate->excitation Binds to AMPA/NMDA transmission Signal to Brain (Pain Perception) excitation->transmission glycine_release Glycine Release glycine_release->excitation Inhibits glyt2 GlyT2 Reuptake Transporter glycine_release->glyt2 Reuptake opiranserin_glyt2 This compound opiranserin_glyt2->glyt2 Blocks serotonin Serotonin (5-HT) Release ht2a 5-HT2A Receptor serotonin->ht2a ht2a->glutamate Amplifies opiranserin_ht2a This compound opiranserin_ht2a->ht2a Blocks

References

Technical Support Center: Enhancing the Oral Bioavailability of Opiranserin

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the oral bioavailability of Opiranserin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its oral bioavailability low?

A1: this compound (also known as VVZ-149) is a non-opioid analgesic that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] Its development has primarily focused on an injectable formulation for postoperative pain.[1][4] The primary challenge for oral administration is its low bioavailability, which stems from two main factors:

  • Low Aqueous Solubility: this compound has a water solubility of approximately 0.109 mg/mL, which limits its dissolution in gastrointestinal fluids—a prerequisite for absorption.

  • First-Pass Metabolism: After oral administration and absorption, the drug passes through the liver via the portal vein before reaching systemic circulation. This compound is susceptible to significant metabolism in the gut wall and liver, a phenomenon known as the first-pass effect, which reduces the amount of active drug reaching the bloodstream.

Q2: What is the Biopharmaceutics Classification System (BCS) and where does this compound fit?

A2: The Biopharmaceutics Classification System (BCS) is a scientific framework that categorizes drug substances based on their aqueous solubility and intestinal permeability. Drugs are divided into four classes. Based on its low solubility, this compound is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound. Formulations for such drugs must primarily address the solubility and dissolution rate limitations.

Q3: What are the primary strategies to enhance the oral bioavailability of a drug like this compound?

A3: For poorly soluble drugs, several formulation strategies can be employed. The most common approaches include:

  • Lipid-Based Formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which are isotropic mixtures of oils, surfactants, and co-solvents that form fine emulsions in the gut to improve solubilization.

  • Solid Dispersions: Dispersing the drug in an amorphous state within a hydrophilic polymer matrix can enhance dissolution rates.

  • Particle Size Reduction: Techniques like nanomilling increase the surface area of the drug particles, which can improve dissolution velocity.

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the drug's apparent solubility.

Q4: What is a Self-Emulsifying Drug Delivery System (SEDDS) and how does it work?

A4: A SEDDS is a lipid-based formulation comprising a mixture of oils, surfactants, and sometimes cosolvents, in which the drug is dissolved. Upon gentle agitation in the aqueous environment of the gastrointestinal tract, the system spontaneously forms a fine oil-in-water emulsion. This process presents the drug in a solubilized state with a large interfacial area, which facilitates its absorption and can also promote lymphatic uptake, partially bypassing the first-pass effect in the liver.

Q5: What is the difference between SEDDS, SMEDDS, and SNEDDS?

A5: The primary difference lies in the size of the emulsion droplets they form upon dilution, which is influenced by the formulation composition:

  • SEDDS (Self-Emulsifying Drug Delivery Systems): Produce emulsions with droplet sizes ranging from nanometers to several microns.

  • SMEDDS (Self-Microemulsifying Drug Delivery Systems): Form transparent microemulsions with droplet sizes typically between 100 and 250 nm.

  • SNEDDS (Self-Nanoemulsifying Drug Delivery Systems): A more recent term for formulations that generate nanoemulsions with droplet sizes less than 100 nm. Smaller droplet sizes provide a larger interfacial area for drug absorption.

Q6: What are the advantages of Solid-SEDDS (S-SEDDS) over liquid SEDDS?

A6: While liquid SEDDS are effective, they can have drawbacks like potential drug leakage from capsules and stability issues. S-SEDDS are developed by solidifying liquid SEDDS using techniques like adsorption onto inert carriers, spray drying, or melt extrusion. This approach offers several advantages, including improved stability, prevention of leakage, easier handling and manufacturing, and the potential for formulation into conventional solid dosage forms like tablets and powders.

Troubleshooting Guides

Formulation Development

Q: My this compound formulation is showing phase separation upon storage. What could be the cause and how can I fix it?

A: Phase separation in a liquid SEDDS formulation is a sign of physical instability.

  • Potential Causes:

    • Excipient Incompatibility: The selected oil, surfactant, and/or cosurfactant may not be fully miscible at the chosen ratios.

    • Temperature Effects: Changes in storage temperature can affect the solubility and miscibility of the components.

    • Drug Supersaturation: The drug concentration may be too close to its saturation limit in the formulation, leading to crystallization or precipitation over time.

  • Solutions:

    • Re-evaluate Excipient Ratios: Use a pseudo-ternary phase diagram to identify regions of optimal miscibility for your chosen excipients.

    • Increase Surfactant/Cosurfactant Concentration: A higher concentration of surfactants can improve the stability of the formulation.

    • Reduce Drug Loading: It is often recommended to work at a drug concentration below 80% of the saturation point to ensure stability.

    • Consider a Different Excipient: One of the components may be unsuitable. Screen alternative oils or surfactants with better solubilizing capacity for this compound.

Q: The drug is precipitating out of my SEDDS formulation after dilution in aqueous media. What should I do?

A: Drug precipitation upon emulsification is a common challenge, especially with highly lipophilic drugs. It indicates that while the drug is soluble in the formulation, it is not sufficiently solubilized within the emulsion droplets in the aqueous phase.

  • Potential Causes:

    • Insufficient Surfactant: The amount or type of surfactant may be inadequate to maintain the drug in a solubilized state within the micelles/droplets formed.

    • Poor Emulsion Stability: The formed emulsion might be unstable, leading to drug expulsion.

    • Supersaturation: The formulation may create a supersaturated state upon dilution, which is thermodynamically unstable and prone to precipitation.

  • Solutions:

    • Optimize Surfactant System: Increase the concentration of the primary surfactant or add a co-surfactant. Hydrophilic surfactants (HLB > 12) are often key to stabilizing the emulsion.

    • Incorporate a Precipitation Inhibitor: Add a hydrophilic polymer (e.g., HPMC, PVP) to the formulation. These polymers can help maintain a supersaturated state without precipitation. This creates a "supersaturable" SEDDS (S-SEDDS).

    • Select Different Oil/Surfactants: Choose excipients that form more stable emulsions and have a higher capacity to solubilize the drug post-emulsification.

Q: I am struggling to achieve a high drug load in my SEDDS formulation. How can I increase it?

A: Achieving a sufficient drug load is critical for delivering a therapeutic dose in a reasonable volume.

  • Potential Causes:

    • Poor Drug Solubility in Excipients: this compound may have limited solubility in the selected components.

    • Limited Excipient Combinations: The current combination of oil and surfactant may not be optimal for solubilization.

  • Solutions:

    • Systematic Solubility Screening: Conduct thorough solubility studies of this compound in a wide range of oils, surfactants, and cosolvents to identify the best individual excipients.

    • Use of Cosolvents: Incorporate a cosolvent (e.g., Transcutol®, PEG 400, ethanol) which can significantly increase the solvent capacity of the formulation.

    • Optimize Excipient Ratios: Systematically test different ratios of the selected excipients. Sometimes a combination of oils or surfactants can yield higher solubility than a single excipient.

    • Temperature Variation: Gently warming the mixture during preparation can sometimes increase drug solubility, but ensure the drug is stable at that temperature.

In Vitro Characterization

Q: My SEDDS formulation is not emulsifying quickly or completely. How can I improve its self-emulsification performance?

A: Efficient self-emulsification is crucial for the formulation's success.

  • Potential Causes:

    • High Viscosity: The formulation may be too viscous to disperse quickly.

    • Suboptimal Surfactant HLB: The hydrophilic-lipophilic balance (HLB) of the surfactant system may not be in the optimal range (typically 8-15 for o/w emulsions).

    • Insufficient Surfactant Concentration: The amount of surfactant may be too low to effectively reduce the interfacial tension between the oil and aqueous phases.

  • Solutions:

    • Add a Cosolvent/Reduce Viscosity: Incorporating a low-viscosity cosolvent can reduce the overall viscosity of the formulation.

    • Adjust Surfactant System: Blend surfactants with different HLB values to achieve an optimal HLB. Increase the overall surfactant concentration, typically to 30-60% (w/w).

    • Increase Agitation in Test: While SEDDS should work under gentle agitation, ensure your in vitro test conditions mimic physiological movement (e.g., using a standard dissolution apparatus).

Q: My in vitro lipolysis results show poor drug solubilization in the aqueous phase. How do I interpret this and what should I modify?

A: In vitro lipolysis models simulate the digestion of the lipid formulation by pancreatic enzymes, which is a critical step for drug release and absorption in vivo. Poor drug solubilization in the aqueous (micellar) phase post-lipolysis suggests a high risk of in vivo precipitation.

  • Interpretation:

    • The digestion products (e.g., fatty acids, monoglycerides) and bile salts are not effectively forming mixed micelles that can solubilize the released this compound.

    • The drug may be precipitating out as the lipid vehicle is broken down.

  • Solutions:

    • Change the Lipid Type: Formulations with long-chain triglycerides can sometimes result in less drug precipitation compared to medium-chain triglycerides, as their digestion products have a greater solubilization capacity.

    • Increase Surfactant/Cosurfactant Content: Surfactants that are more resistant to digestion or that aid in the formation of stable mixed micelles can improve performance.

    • Re-evaluate Drug Load: A lower drug load might prevent the solubilization capacity of the lipolysis products from being exceeded.

Q: There is a poor correlation between my dissolution test and in vitro lipolysis results. Which one is more predictive of in vivo performance?

A: For lipid-based formulations like SEDDS, a standard dissolution test can be misleading.

  • Explanation: Dissolution tests primarily measure the rate at which the drug is released from the formulation into the medium. However, for a SEDDS, the critical process is the digestion of the lipid carrier and the subsequent transfer of the drug into soluble micellar phases.

  • Recommendation: In vitro lipolysis is considered a more biorelevant and predictive tool for the in vivo performance of SEDDS because it simulates the physiological environment of the small intestine where lipid digestion occurs. A lack of correlation is common; prioritize optimizing your formulation based on the lipolysis results.

In Vivo Studies

Q: I am observing high variability in the plasma concentrations of this compound in my animal PK study. What are the potential reasons and solutions?

A: High inter-subject variability is a common issue in oral bioavailability studies, particularly with complex formulations.

  • Potential Causes:

    • Formulation Instability: Inconsistent emulsification of the SEDDS in vivo due to variations in gastric emptying and intestinal motility between animals.

    • Physiological Variability: Differences in GI fluid volume, pH, enzyme secretion, and food effects among the animals.

    • Procedural Inconsistency: Variations in gavage technique, stress levels of the animals, or blood sampling times.

  • Solutions:

    • Improve Formulation Robustness: Develop a formulation that is less sensitive to dilution volumes and different aqueous media. A SNEDDS or S-SMEDDS often shows greater robustness.

    • Standardize Experimental Conditions: Ensure strict adherence to fasting protocols, use a consistent gavage technique, and maintain a low-stress environment for the animals.

    • Increase Animal Group Size: A larger number of animals per group can help to obtain a more reliable mean pharmacokinetic profile and improve statistical power.

Q: The observed bioavailability enhancement in vivo is lower than expected from my in vitro results. Why might this be?

A: A discrepancy between in vitro and in vivo results (a poor IVIVC) can arise from several factors.

  • Potential Causes:

    • First-Pass Metabolism: Even if the formulation successfully enhances solubility and dissolution, this compound is still subject to significant first-pass metabolism in the gut wall and liver, which is not accounted for in in vitro dissolution or lipolysis models.

    • Efflux Transporters: this compound may be a substrate for efflux transporters (like P-glycoprotein) in the intestinal wall, which actively pump the drug back into the gut lumen.

    • Limitations of the In Vitro Model: The in vitro lipolysis model, while useful, cannot fully replicate the complex and dynamic environment of the human gut (e.g., mucus layer, transit time, interaction with food).

  • Solutions:

    • Investigate Metabolic Pathways: Conduct in vitro metabolism studies using liver microsomes or hepatocytes to quantify the extent of first-pass metabolism.

    • Incorporate Permeation Enhancers: If efflux is suspected, consider including excipients that can inhibit P-gp, though this must be done with caution.

    • Refine the In Vitro Model: Use more advanced models, such as a lipolysis-permeation setup that combines lipolysis with a Caco-2 cell monolayer to assess both solubilization and transport.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₂₁H₃₄N₂O₅
Molecular Weight394.5 g/mol (free base)
Water Solubility0.109 mg/mL
logP1.8 - 2.13
pKa (Strongest Basic)9.11
Polar Surface Area69.26 Ų

Table 2: Example of Excipient Screening Data for this compound SEDDS Formulation

Excipient ClassExcipient NameThis compound Solubility (mg/g)
Oils (Long-Chain) Soybean Oil8.5 ± 1.2
Corn Oil10.1 ± 0.9
Oils (Medium-Chain) Capryol™ 9045.3 ± 3.5
Capmul® MCM52.8 ± 4.1
Surfactants (HLB > 12) Kolliphor® EL (Cremophor EL)125.6 ± 8.9
Tween® 8098.2 ± 7.4
Tween® 20110.5 ± 9.3
Surfactants (HLB < 12) Span® 8015.7 ± 2.0
Cosolvents Transcutol® HP210.4 ± 15.6
PEG 400185.9 ± 11.2
Ethanol150.1 ± 10.5
(Data is illustrative and should be determined experimentally)

Table 3: Comparison of Pharmacokinetic Parameters for Different Oral this compound Formulations in Rats (Example Data)

FormulationDose (mg/kg)Cₘₐₓ (ng/mL)Tₘₐₓ (h)AUC₀₋ₜ (ng·h/mL)Relative Bioavailability (%)
Aqueous Suspension2045 ± 122.5 ± 0.5180 ± 45100 (Reference)
Conventional SEDDS20210 ± 551.0 ± 0.3850 ± 190472%
Supersaturable SEDDS (S-SEDDS)20350 ± 781.0 ± 0.21450 ± 310805%
(Data is illustrative, based on typical improvements seen with SEDDS formulations for BCS Class II drugs)

Experimental Protocols

Protocol 1: Screening Excipients for SEDDS Formulation

  • Objective: To determine the saturation solubility of this compound in various oils, surfactants, and cosolvents.

  • Materials: this compound powder, candidate excipients (see Table 2), glass vials, shaking incubator, centrifuge, HPLC system.

  • Methodology:

    • Add an excess amount of this compound powder to 2 mL of each candidate excipient in a glass vial.

    • Seal the vials and place them in a shaking incubator set at 25°C for 72 hours to reach equilibrium.

    • After incubation, centrifuge the vials at 10,000 rpm for 15 minutes to separate the undissolved drug.

    • Carefully collect the supernatant and dilute it with a suitable solvent (e.g., methanol).

    • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC-UV method.

    • Perform each experiment in triplicate and report the solubility in mg/g.

Protocol 2: Construction of Pseudo-Ternary Phase Diagrams

  • Objective: To identify the self-emulsifying regions and select optimal ratios of oil, surfactant, and cosurfactant.

  • Materials: Selected excipients from Protocol 1, glass test tubes, vortex mixer.

  • Methodology:

    • Prepare mixtures of surfactant and cosurfactant (Sₘᵢₓ) at various weight ratios (e.g., 1:1, 2:1, 1:2).

    • For each Sₘᵢₓ ratio, prepare a series of formulations by mixing the oil phase with the Sₘᵢₓ phase at different weight ratios, from 9:1 to 1:9.

    • Homogenize each formulation thoroughly using a vortex mixer.

    • To assess emulsification performance, add 100 µL of each formulation to 100 mL of purified water in a beaker with gentle stirring.

    • Visually observe the system for the speed of emulsification and the appearance (e.g., clear/transparent, bluish-white, milky) of the resulting emulsion.

    • Plot the results on a ternary phase diagram for each Sₘᵢₓ ratio to delineate the efficient self-emulsification region.

Protocol 3: In Vitro Lipolysis Assay for SEDDS

  • Objective: To simulate the digestion of the SEDDS formulation in the small intestine and measure the distribution of this compound.

  • Materials: Optimized SEDDS formulation, lipolysis buffer (e.g., Tris-HCl, maleate), bile salts (e.g., sodium taurodeoxycholate), phospholipid (e.g., phosphatidylcholine), pancreatin extract, pH-stat titration system, centrifuge.

  • Methodology:

    • Set up a thermostated reaction vessel at 37°C, containing the lipolysis buffer, bile salts, and phospholipid to simulate fasted state intestinal fluid.

    • Add a precisely weighed amount of the this compound SEDDS formulation to the vessel and allow it to emulsify.

    • Initiate lipolysis by adding pancreatin extract. Simultaneously, start the pH-stat titrator to maintain the pH at 6.5 by adding NaOH. The consumption of NaOH is proportional to the rate of lipid digestion.

    • Collect samples at predetermined time points (e.g., 0, 5, 15, 30, 60 minutes).

    • Immediately stop the enzymatic reaction in the samples (e.g., by adding a lipase inhibitor).

    • Separate the aqueous (micellar) phase from the undigested/precipitated phase by ultracentrifugation.

    • Extract and quantify the concentration of this compound in both the aqueous and pellet phases using LC-MS/MS.

Protocol 4: Oral Pharmacokinetic Study in Rats

  • Objective: To compare the oral bioavailability of the optimized this compound SEDDS formulation against a reference suspension.

  • Animals: Male Sprague-Dawley rats (250-300g), divided into groups (n=6 per group).

  • Methodology:

    • Fast the rats overnight (12 hours) with free access to water.

    • Administer the formulations (e.g., SEDDS vs. aqueous suspension) to the respective groups via oral gavage at a fixed dose of this compound.

    • Collect blood samples (approx. 200 µL) from the tail vein or jugular vein into heparinized tubes at pre-dose and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.

    • Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.

    • Extract this compound from the plasma samples using protein precipitation or liquid-liquid extraction.

    • Quantify the this compound concentration in the plasma extracts using a validated LC-MS/MS method.

    • Calculate pharmacokinetic parameters (Cₘₐₓ, Tₘₐₓ, AUC) using non-compartmental analysis and determine the relative bioavailability.

Visualizations

troubleshooting_precipitation start Issue: Drug Precipitates from SEDDS on Dilution cause1 Cause 1: Insufficient Solubilization Capacity start->cause1 cause2 Cause 2: Unstable Emulsion start->cause2 cause3 Cause 3: Supersaturation Crash start->cause3 solution1a Increase Surfactant Concentration cause1->solution1a solution1b Change Surfactant Type (Higher HLB) cause1->solution1b solution2a Optimize Oil/Surfactant Ratio (Use Phase Diagram) cause2->solution2a solution3a Add Polymeric Precipitation Inhibitor (e.g., HPMC, PVP) cause3->solution3a

Caption: Troubleshooting logic for drug precipitation in SEDDS.

sedds_workflow cluster_0 Formulation Development cluster_1 In Vitro Characterization cluster_2 In Vivo Evaluation p1 Step 1: Excipient Screening (Solubility Studies) p2 Step 2: Construct Pseudo-Ternary Phase Diagrams p1->p2 p3 Step 3: Prepare Formulations with this compound p2->p3 p4 Step 4: Characterize Emulsion (Droplet Size, Emulsification Time) p3->p4 p5 Step 5: Perform In Vitro Lipolysis Assay p4->p5 p6 Step 6: Conduct Animal PK Study (vs. Suspension) p5->p6 p7 Step 7: Analyze Data (AUC, Cmax, Relative BA) p6->p7

Caption: Experimental workflow for this compound SEDDS development.

first_pass_effect cluster_gut Gastrointestinal Tract cluster_circulation Circulation oral Oral Administration of this compound lumen Drug in GI Lumen oral->lumen absorption Absorption across Gut Wall lumen->absorption portal Portal Vein absorption->portal Drug enters portal circulation liver Liver Metabolism gut_wall_metabolism Metabolism in Gut Wall absorption->gut_wall_metabolism portal->liver systemic Systemic Circulation (Lower Bioavailability) liver->systemic Metabolized drug and reduced active drug liver_metabolism Metabolism in Liver liver->liver_metabolism

Caption: The "First-Pass Effect" barrier to oral bioavailability.

References

Adjusting Opiranserin protocols for different rodent strains

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers utilizing Opiranserin in various rodent models. The following information is intended to serve as a starting point for protocol development and troubleshooting. Due to the inherent variability between rodent strains, empirical dose-finding studies are crucial for establishing optimal experimental parameters.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a dual antagonist that simultaneously targets the glycine transporter 2 (GlyT2) and the serotonin 2A receptor (5-HT2A).[1] This multi-target mechanism is believed to contribute to its analgesic effects by modulating nociceptive signaling in both the central and peripheral nervous systems.

Q2: Are there established effective doses of this compound in rodents?

A2: Yes, preclinical studies have demonstrated the efficacy of this compound in rat models of neuropathic pain. Specifically, a subcutaneous (s.c.) dose of 25 mg/kg and an oral (p.o.) dose of 80 mg/kg have been shown to reduce mechanical allodynia in a rat spinal nerve ligation (SNL) model.[1] However, these doses should be considered a starting point, as the optimal dose may vary depending on the rodent species and strain.

Q3: Why might I need to adjust the this compound protocol for different rodent strains?

A3: Different rodent strains can exhibit significant variations in their metabolic rates, receptor densities, and overall physiological responses to pharmacological agents.[2][3][4] For compounds acting on the central nervous system, such as 5-HT2A antagonists, behavioral responses can differ between strains, suggesting a genetic influence on drug efficacy and side-effect profiles. Therefore, a protocol optimized for one strain (e.g., Sprague-Dawley rat) may not be directly transferable to another (e.g., C57BL/6 mouse).

Q4: What are the general principles for adjusting drug doses between mice and rats?

Troubleshooting Guide

IssuePotential CauseRecommended Action
Lack of Efficacy at Established Doses 1. Strain-Specific Differences: The selected rodent strain may be less sensitive to this compound's mechanism of action. 2. Metabolic Differences: The drug may be metabolized more rapidly in the chosen strain or species.1. Conduct a Dose-Response Study: Start with the established rat dose and incrementally increase the dose in a pilot cohort of animals. Monitor for both analgesic efficacy and any adverse effects. 2. Adjust Dosing Regimen: Consider increasing the frequency of administration if the duration of action appears to be shorter than expected.
Observation of Adverse Effects (e.g., sedation, motor impairment) 1. Dose is too high: The current dose may be supratherapeutic for the specific rodent strain. 2. Strain Sensitivity: The strain may have a higher density of 5-HT2A receptors in brain regions controlling locomotion and alertness.1. Reduce the Dose: Systematically decrease the dose and observe the behavioral response to identify a dose that provides analgesia without significant side effects. 2. Monitor Behavior Systematically: Implement a behavioral scoring system to quantify the severity of adverse effects at different dose levels.
Variability in Response within the Same Strain 1. Sex Differences: Male and female rodents can exhibit different sensitivities to analgesics. 2. Age and Weight: Animal age and body weight can influence drug metabolism and distribution. 3. Experimental Conditions: Stress, housing conditions, and the specific pain model can all contribute to variability.1. Analyze Data by Sex: If both sexes are used, analyze the data separately to determine if a sex-specific dosing strategy is needed. 2. Ensure Uniformity: Standardize the age and weight of the animals used in your experiments. 3. Refine Experimental Procedures: Maintain consistent experimental conditions to minimize non-drug-related variability.

Experimental Protocols & Data

Baseline Analgesic Dosing Recommendations for Rodents

The following tables provide general starting doses for commonly used analgesics in mice and rats. These can serve as a reference when designing your this compound studies and for comparative purposes. Note that these are general guidelines and may require adjustment based on the specific experimental context.

Table 1: Recommended Analgesic Doses for Mice

AnalgesicDose (mg/kg)RouteFrequency
Buprenorphine0.05 - 0.1SCEvery 6-12 hours
Carprofen5 - 10SC, POEvery 12-24 hours
Meloxicam1 - 2SC, POEvery 24 hours

Table 2: Recommended Analgesic Doses for Rats

AnalgesicDose (mg/kg)RouteFrequency
Buprenorphine0.01 - 0.05SCEvery 6-12 hours
Carprofen5SC, POEvery 12-24 hours
Meloxicam1 - 2SC, POEvery 24 hours

Visualizations

This compound's Dual Mechanism of Action

Opiranserin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glycine Glycine GlyR Glycine Receptor Glycine->GlyR Inhibitory Signal GlyT2 GlyT2 Glycine->GlyT2 Reuptake Nociceptive_Signal Reduced Nociceptive Signaling GlyR->Nociceptive_Signal HT2A 5-HT2A Receptor HT2A->Nociceptive_Signal This compound This compound This compound->HT2A Antagonizes This compound->GlyT2 Inhibits Serotonin Serotonin Serotonin->HT2A Excitatory Signal

Caption: this compound's dual inhibitory action on GlyT2 and 5-HT2A receptors.

Workflow for Adjusting this compound Protocols

Protocol_Adjustment_Workflow Start Start with Established Rat Dose (e.g., 25 mg/kg s.c.) Pilot Conduct Pilot Study in New Rodent Strain/Species Start->Pilot Assess Assess Efficacy (Analgesia) and Side Effects (Behavior) Pilot->Assess Optimal Optimal Response? (Efficacy without significant side effects) Assess->Optimal Increase Increase Dose Optimal->Increase No (Low Efficacy) Decrease Decrease Dose Optimal->Decrease No (Side Effects) Finalize Finalize Protocol for Full-Scale Experiment Optimal->Finalize Yes Increase->Pilot Decrease->Pilot

Caption: A systematic workflow for dose-finding studies with this compound.

References

Technical Support Center: Overcoming Challenges in the Laboratory Synthesis of Opiranserin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the laboratory-scale synthesis of Opiranserin. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this dual GlyT2 and 5-HT2A antagonist.

Frequently Asked Questions (FAQs)

1. General

  • Q1: What is the overall synthetic strategy for this compound?

    • A1: The synthesis of this compound, with the IUPAC name 4-butoxy-N-((4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methyl)-3,5-dimethoxybenzamide, typically involves a convergent synthesis. This strategy consists of three main stages:

      • Synthesis of the carboxylic acid precursor: 4-butoxy-3,5-dimethoxybenzoic acid.

      • Synthesis of the amine precursor: (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine.

      • Amide coupling of the two precursors to form the final this compound product.

2. Precursor Synthesis: 4-butoxy-3,5-dimethoxybenzoic acid

  • Q2: What is a common starting material for the synthesis of 4-butoxy-3,5-dimethoxybenzoic acid?

    • A2: A common and commercially available starting material is 4-hydroxy-3,5-dimethoxybenzoic acid (syringic acid). The synthesis involves the alkylation of the phenolic hydroxyl group.

  • Q3: I am having trouble with the alkylation of 4-hydroxy-3,5-dimethoxybenzoic acid. What are some common issues?

    • A3: Incomplete reaction and side product formation are common challenges. Ensure you are using a suitable base (e.g., potassium carbonate) to deprotonate the phenolic hydroxyl group, and an appropriate solvent (e.g., DMF or acetone). The reaction may require heating to proceed at a reasonable rate. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.

3. Precursor Synthesis: (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

  • Q4: What is a potential synthetic route for (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine?

    • A4: A plausible route starts from 4-cyanotetrahydro-2H-pyran. This can be reduced to the corresponding primary amine, (tetrahydro-2H-pyran-4-yl)methanamine.[1] Subsequent dimethylation of the primary amine, for instance, via reductive amination with formaldehyde, would yield the desired product.

  • Q5: My reduction of 4-cyanotetrahydro-2H-pyran is giving low yields. What can I do?

    • A5: The choice of reducing agent is critical. Strong hydride reagents like Lithium Aluminum Hydride (LiAlH4) are effective for this transformation. Ensure the reaction is carried out under anhydrous conditions, as these reagents react violently with water. The reaction should be performed at a low temperature (e.g., 0 °C) to control its reactivity.

4. Amide Coupling Reaction

  • Q6: I am seeing a white precipitate in my amide coupling reaction using DCC. What is it and how do I remove it?

    • A6: The insoluble white precipitate is dicyclohexylurea (DCU), a byproduct of the DCC coupling agent.[2] It is generally insoluble in most organic solvents and can be removed by filtration.[2]

  • Q7: How can I minimize side reactions during the amide coupling step?

    • A7: To minimize side reactions such as the formation of N-acylurea, you can add a nucleophilic additive like 1-hydroxybenzotriazole (HOBt) to the reaction mixture.[3] This additive reacts with the activated carboxylic acid to form an active ester intermediate, which is less prone to side reactions.

5. Purification and Characterization

  • Q8: What are some effective methods for purifying the final this compound product?

    • A8: The crude product can be purified by washing the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted amine, followed by a wash with a mild base (e.g., saturated sodium bicarbonate solution) to remove any unreacted carboxylic acid. Further purification can be achieved by column chromatography on silica gel or by recrystallization.

  • Q9: What are the key analytical techniques to confirm the structure and purity of synthesized this compound?

    • A9: The structure of this compound can be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). The purity of the compound can be determined by High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield in the synthesis of 4-butoxy-3,5-dimethoxybenzoic acid Incomplete reaction due to insufficient base or low reaction temperature.Ensure at least one equivalent of a suitable base (e.g., K₂CO₃) is used. Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC until the starting material is consumed.
Multiple products observed in the synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine Over-methylation of the amine or side reactions during reduction.For dimethylation, use a controlled amount of the methylating agent and monitor the reaction closely. For the reduction of the nitrile, ensure anhydrous conditions and controlled temperature.
Formation of an insoluble byproduct during amide coupling Use of carbodiimide coupling agents like DCC.The byproduct is likely dicyclohexylurea (DCU). Remove it by filtration of the reaction mixture.
Epimerization of chiral centers during amide coupling Use of strong bases or high temperatures.Use a weaker base and maintain a low reaction temperature. The addition of racemization-suppressing agents like HOBt can also be beneficial.
Difficulty in removing unreacted starting materials during purification Inefficient workup procedure.Perform sequential aqueous washes of the organic layer with dilute acid to remove the amine and dilute base to remove the carboxylic acid.
Product appears as an oil instead of a solid Presence of residual solvent or impurities.Dry the product under high vacuum to remove residual solvents. If it remains an oil, purify by column chromatography.

Experimental Protocols

Protocol 1: Synthesis of 4-butoxy-3,5-dimethoxybenzoic acid

  • To a solution of 4-hydroxy-3,5-dimethoxybenzoic acid (1 equivalent) in DMF, add potassium carbonate (1.5 equivalents).

  • Add 1-bromobutane (1.2 equivalents) dropwise to the mixture.

  • Heat the reaction mixture to 70 °C and stir for 4-6 hours, monitoring the progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the mixture with 1M HCl to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to obtain the crude product.

  • Recrystallize from a suitable solvent system (e.g., ethanol/water) for further purification.

Protocol 2: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine (Illustrative)

  • Step A: Synthesis of (tetrahydro-2H-pyran-4-yl)methanamine

    • In a flame-dried flask under an inert atmosphere, suspend Lithium Aluminum Hydride (1.5 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C and add a solution of 4-cyanotetrahydro-2H-pyran (1 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

    • Carefully quench the reaction by sequential addition of water, 15% NaOH solution, and water.

    • Filter the resulting solid and concentrate the filtrate under reduced pressure to obtain the crude primary amine.

  • Step B: Synthesis of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine

    • Dissolve the crude primary amine from Step A in methanol.

    • Add aqueous formaldehyde (37 wt. %, 2.5 equivalents).

    • Add sodium cyanoborohydride (1.5 equivalents) portion-wise at 0 °C.

    • Stir the reaction at room temperature for 24 hours.

    • Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

    • Dry the organic layer, concentrate, and purify by column chromatography to yield the desired dimethylated amine.

Protocol 3: Amide Coupling to Synthesize this compound

  • Dissolve 4-butoxy-3,5-dimethoxybenzoic acid (1 equivalent) and HOBt (1.1 equivalents) in an anhydrous aprotic solvent (e.g., DCM or DMF).

  • Cool the solution to 0 °C and add EDC (1.1 equivalents). Stir for 30 minutes.

  • Add a solution of (4-(dimethylamino)tetrahydro-2H-pyran-4-yl)methanamine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in the same solvent.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, dilute the reaction mixture with the solvent and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Opiranserin_Synthesis_Workflow cluster_precursor1 Precursor 1 Synthesis cluster_precursor2 Precursor 2 Synthesis cluster_coupling Final Coupling Syringic_Acid 4-Hydroxy-3,5-dimethoxybenzoic Acid Alkylation Alkylation (1-Bromobutane, K₂CO₃) Syringic_Acid->Alkylation Precursor1 4-Butoxy-3,5-dimethoxybenzoic Acid Alkylation->Precursor1 Coupling Amide Coupling (EDC, HOBt) Precursor1->Coupling Cyano_Pyran 4-Cyanotetrahydro-2H-pyran Reduction Reduction (LiAlH₄) Cyano_Pyran->Reduction Primary_Amine (Tetrahydro-2H-pyran-4-yl)methanamine Reduction->Primary_Amine Dimethylation Reductive Amination (Formaldehyde, NaBH₃CN) Primary_Amine->Dimethylation Precursor2 (4-(Dimethylamino)tetrahydro-2H- pyran-4-yl)methanamine Dimethylation->Precursor2 Precursor2->Coupling This compound This compound Coupling->this compound

Caption: A simplified workflow for the synthesis of this compound.

Amide_Coupling_Troubleshooting Start Amide Coupling Reaction Issues Low_Yield Low Yield? Start->Low_Yield Side_Products Side Products Observed? Low_Yield->Side_Products No Check_Reagents Check Reagent Purity and Stoichiometry Low_Yield->Check_Reagents Yes Purification_Problem Purification Difficulty? Side_Products->Purification_Problem No Add_HOBt Add HOBt to suppress side reactions Side_Products->Add_HOBt Yes Aqueous_Wash Perform Acid-Base Aqueous Washes Purification_Problem->Aqueous_Wash Yes Optimize_Conditions Optimize Reaction Time and Temperature Check_Reagents->Optimize_Conditions Use_Filtration Filter to remove insoluble ureas (e.g., DCU) Add_HOBt->Use_Filtration Chromatography Use Column Chromatography Aqueous_Wash->Chromatography

Caption: Troubleshooting decision tree for amide coupling.

Opiranserin_Signaling_Pathway cluster_glyt2 Glycine Transporter 2 (GlyT2) Pathway cluster_5ht2a Serotonin 2A (5-HT2A) Receptor Pathway This compound This compound GlyT2 GlyT2 This compound->GlyT2 Antagonist Receptor_5HT2A 5-HT2A Receptor This compound->Receptor_5HT2A Antagonist Glycine_Reuptake Glycine Reuptake GlyT2->Glycine_Reuptake Synaptic_Glycine ↑ Synaptic Glycine Glycine_Reuptake->Synaptic_Glycine Inhibition leads to Inhibitory_Neurotransmission ↑ Inhibitory Neurotransmission Synaptic_Glycine->Inhibitory_Neurotransmission Pain_Signal_Suppression Pain Signal Suppression Inhibitory_Neurotransmission->Pain_Signal_Suppression Serotonin_Signaling Serotonergic Signaling Receptor_5HT2A->Serotonin_Signaling Nociceptive_Modulation Modulation of Nociceptive Pathways Serotonin_Signaling->Nociceptive_Modulation Antagonism leads to Pain_Perception_Reduction Reduced Pain Perception Nociceptive_Modulation->Pain_Perception_Reduction

Caption: Dual inhibitory signaling pathways of this compound.

References

Technical Support Center: Opiranserin Administration for Long-Term Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the administration of Opiranserin (VVZ-149) in the context of long-term experimental studies.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

A1: this compound is a first-in-class, non-opioid analgesic.[1][2] Its mechanism of action is the dual antagonism of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][3][4] By inhibiting GlyT2, this compound increases the concentration of glycine, an inhibitory neurotransmitter, at spinal synapses, which helps to reduce the transmission of pain signals to the brain. The antagonism of the 5-HT2A receptor is thought to decrease the descending serotonergic facilitatory modulation of pain transmission.

Q2: What are the primary approved indications for this compound?

A2: this compound (brand name: Unafra®) has been approved in South Korea for the short-term management of moderate-to-severe postoperative pain. It has also been investigated in Phase II trials for fibromyalgia and myofascial pain. Clinical development for neuropathic pain, general pain, and pruritus has been discontinued.

Q3: Are there established protocols for long-term administration of this compound?

A3: Currently, published clinical trials and approved usage of this compound focus on short-term, acute pain management, typically involving intravenous infusions over 8 to 10 hours. There are no established protocols for long-term administration in humans. Researchers planning long-term studies will need to develop and validate their own protocols, potentially considering alternative routes of administration or intermittent dosing schedules based on preclinical pharmacokinetic and toxicological data.

Q4: What are the known side effects of this compound from short-term studies?

A4: In short-term clinical trials for postoperative pain, this compound has been generally well-tolerated. The most commonly reported treatment-emergent adverse events (TEAEs) were mild in intensity and included nausea, hypertension, headache, dizziness, and postoperative fever. Some studies also noted a higher incidence of somnolence and headache in the this compound group compared to placebo. No clinically significant adverse events led to the discontinuation of the drug infusion in these studies.

Q5: What is the pharmacokinetic profile of this compound?

A5: this compound exhibits linear pharmacokinetic characteristics. Following intravenous administration, it is metabolized to an active metabolite, VVZ-368. A dose-proportional increase in plasma exposure to both this compound and its active metabolite has been observed. Preclinical studies have suggested a therapeutic concentration range of 600-1900 µg/L for the combined active moieties.

Troubleshooting Guide for Long-Term this compound Studies

Issue Potential Cause Recommended Action
Diminished Efficacy Over Time - Receptor desensitization or downregulation with continuous administration.- Altered pharmacokinetics (e.g., increased metabolism) with long-term exposure.- Consider intermittent dosing schedules (e.g., daily infusions followed by a washout period) instead of continuous infusion.- Monitor plasma concentrations of this compound and its active metabolite (VVZ-368) to ensure they remain within the therapeutic window.- Evaluate the potential for drug-drug interactions if other compounds are being co-administered.
Emergence of New Adverse Events - Off-target effects not apparent in short-term studies.- Accumulation of the drug or its metabolites to toxic levels.- Implement a comprehensive safety monitoring plan, including regular clinical chemistry, hematology, and cardiovascular assessments (e.g., ECGs).- If new, consistent adverse events are observed, consider dose reduction or temporary discontinuation to assess causality.- Refer to preclinical toxicology data for potential long-term organ-specific toxicities.
Vehicle-Related Complications (for IV infusion) - Phlebitis or irritation at the infusion site.- Issues with long-term vascular access.- Ensure the pH and osmolarity of the infusion vehicle are physiologically compatible.- Rotate infusion sites regularly.- For preclinical studies, consider alternative routes of administration if feasible (e.g., subcutaneous osmotic pumps), though this would require bridging studies to establish equivalent exposure.
Unexpected Behavioral Changes in Animal Models - Central nervous system effects related to 5-HT2A receptor antagonism.- Include a comprehensive battery of behavioral tests to assess for changes in anxiety, mood, and cognitive function.- Use a placebo-controlled design to differentiate drug effects from procedural stress.

Quantitative Data Summary

Table 1: Efficacy of this compound in Postoperative Pain (Phase 3 Study)

Endpoint This compound Group Placebo Group p-value
SPID at 6 hours 35% improvement vs. placebo-0.0193
SPID at 12 hours 35% improvement vs. placebo-0.0047
Opioid Consumption (first 12h) 30.8% less than placebo-N/A
PCA Requests (first 12h) 60.2% fewer than placebo-N/A

SPID: Sum of Pain Intensity Difference; PCA: Patient-Controlled Analgesia.

Table 2: Pharmacokinetic Parameters of this compound (Single Ascending Dose Study in Healthy Volunteers)

Dose (mg/kg) Cmax (µg/L) AUCinf (µg·h/L)
0.25118.5 ± 28.1185.3 ± 46.1
0.5231.2 ± 59.8364.1 ± 98.7
1489.3 ± 112.4758.2 ± 189.5
2987.6 ± 234.11543.7 ± 398.2
41987.4 ± 456.23123.4 ± 789.1
73456.1 ± 876.55432.1 ± 1345.2
83987.2 ± 987.16234.5 ± 1567.3

Data are presented as mean ± SD. Cmax: Maximum plasma concentration; AUCinf: Area under the plasma concentration-time curve from time zero to infinity.

Experimental Protocols

Protocol: Evaluation of this compound Efficacy in a Preclinical Model of Chronic Inflammatory Pain

This protocol is a representative example and should be adapted for specific research questions and institutional guidelines.

  • Animal Model: Induction of chronic inflammatory pain in rodents (e.g., Complete Freund's Adjuvant (CFA) model).

  • Drug Preparation: Prepare this compound for administration. For long-term studies, consider subcutaneous implantation of osmotic mini-pumps for continuous delivery. The vehicle should be sterile and non-irritating.

  • Experimental Groups:

    • Group 1: Sham + Vehicle

    • Group 2: CFA + Vehicle

    • Group 3: CFA + this compound (Low Dose)

    • Group 4: CFA + this compound (High Dose)

    • Group 5: CFA + Positive Control (e.g., an established analgesic for chronic pain)

  • Administration:

    • Begin drug or vehicle administration via osmotic mini-pumps on a predetermined day post-CFA injection, once the chronic pain state is established.

    • Pumps should be calibrated to deliver the desired dose continuously for the study duration (e.g., 14 or 28 days).

  • Efficacy Assessment:

    • Measure nociceptive thresholds at baseline and at regular intervals throughout the study.

    • Mechanical Allodynia: Use von Frey filaments to assess paw withdrawal threshold.

    • Thermal Hyperalgesia: Use a plantar test apparatus to measure paw withdrawal latency to a radiant heat source.

  • Pharmacokinetic Sampling:

    • Collect sparse blood samples from a satellite group of animals at various time points to confirm steady-state plasma concentrations of this compound and its active metabolite.

  • Safety and Tolerability Monitoring:

    • Monitor animal body weight, food and water intake, and general clinical signs daily.

    • At the end of the study, collect terminal blood samples for clinical chemistry and hematology.

    • Perform gross necropsy and histopathological examination of key organs.

  • Data Analysis:

    • Analyze behavioral data using appropriate statistical methods (e.g., two-way ANOVA with repeated measures).

    • Compare safety parameters between groups.

Visualizations

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron (Spinal Dorsal Horn) cluster_descending Descending Pathway Glycine Glycine GlyT2 Glycine Transporter 2 (GlyT2) Glycine->GlyT2 Reuptake GlycineReceptor Glycine Receptor Glycine->GlycineReceptor Binds Hyperpolarization Hyperpolarization (Inhibition of Pain Signal) GlycineReceptor->Hyperpolarization Activates SerotoninNeuron Serotonergic Neuron Serotonin Serotonin (5-HT) SerotoninNeuron->Serotonin Releases HT2A 5-HT2A Receptor Serotonin->HT2A Binds Facilitation Pain Signal Facilitation HT2A->Facilitation Activates This compound This compound This compound->GlyT2 Antagonizes This compound->HT2A Antagonizes Long_Term_Study_Workflow cluster_planning Phase 1: Study Planning cluster_execution Phase 2: In-Life Execution cluster_analysis Phase 3: Analysis & Reporting A1 Define Research Question (e.g., Chronic Efficacy) A2 Select Animal Model A1->A2 A3 Develop Dosing Strategy (e.g., Osmotic Pump vs. Intermittent IV) A2->A3 B1 Model Induction & Baseline Nociceptive Testing A3->B1 Protocol Finalization B2 Initiate this compound Administration B1->B2 B3 Regular Efficacy & Safety Monitoring B2->B3 B4 Pharmacokinetic Blood Sampling B2->B4 C1 Terminal Sample Collection (Blood, Tissues) B3->C1 C2 Bioanalysis (PK) & Histopathology C1->C2 C3 Statistical Analysis C2->C3 C4 Report Findings C3->C4 Troubleshooting_Tree Start Issue Observed During Long-Term Study Q1 Is the issue related to diminished efficacy? Start->Q1 A1_Yes Check Plasma Levels Q1->A1_Yes Yes A1_No Is the issue related to an adverse event? Q1->A1_No No Q2 Are levels in therapeutic range? A1_Yes->Q2 A2_Yes Consider Receptor Desensitization. Modify Dosing Schedule. Q2->A2_Yes Yes A2_No Adjust Dose or Administration Route. Q2->A2_No No A1_No_Yes Perform Vet Exam & Collect Safety Samples (Blood, ECG) A1_No->A1_No_Yes Yes A1_No_No Consult Protocol for Other Issues. A1_No->A1_No_No No Q3 Is event dose-limiting? A1_No_Yes->Q3 A3_Yes Reduce Dose or Discontinue Study Arm. Q3->A3_Yes Yes A3_No Continue with Enhanced Monitoring. Q3->A3_No No

References

Validation & Comparative

A Comparative Guide: Opiranserin Versus Morphine for Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel, non-opioid analgesic opiranserin and the conventional opioid, morphine, in the context of postoperative pain management. The information presented is based on available preclinical and clinical data to assist in research and development efforts.

Mechanism of Action: Two Distinct Pathways

The fundamental difference between this compound and morphine lies in their mechanisms of action. Morphine is a potent agonist of the μ-opioid receptor, a well-established pathway for analgesia, while this compound is a first-in-class dual antagonist targeting glycine transporter 2 (GlyT2) and serotonin 2A (5-HT2A) receptors.[1][2]

Morphine: As a classic opioid, morphine acts on opioid receptors, primarily the μ-opioid receptor, located on neuronal cell membranes in the central nervous system.[3][4] This interaction leads to a cascade of intracellular events, including the inhibition of neurotransmitter release, which ultimately blocks pain signals.[3]

dot digraph "Morphine Signaling Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

"Morphine" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "μ-Opioid Receptor" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Gi/o Protein Activation" [fillcolor="#FBBC05", fontcolor="#202124"]; "Inhibition of Adenylyl Cyclase" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Reduced cAMP" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Modulation of Ion Channels" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "↑ K+ Efflux (Hyperpolarization)" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "↓ Ca2+ Influx" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Reduced Neuronal Excitability" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analgesia" [shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];

"Morphine" -> "μ-Opioid Receptor" [label=" Binds to", color="#202124"]; "μ-Opioid Receptor" -> "Gi/o Protein Activation"; "Gi/o Protein Activation" -> "Inhibition of Adenylyl Cyclase" [arrowhead=tee]; "Inhibition of Adenylyl Cyclase" -> "Reduced cAMP"; "Gi/o Protein Activation" -> "Modulation of Ion Channels"; "Modulation of Ion Channels" -> "↑ K+ Efflux (Hyperpolarization)"; "Modulation of Ion Channels" -> "↓ Ca2+ Influx" [arrowhead=tee]; {"Reduced cAMP", "↑ K+ Efflux (Hyperpolarization)", "↓ Ca2+ Influx"} -> "Reduced Neuronal Excitability"; "Reduced Neuronal Excitability" -> "Analgesia"; } Caption: Morphine's μ-opioid receptor agonist pathway.

This compound: This non-opioid analgesic has a novel dual mechanism of action. It simultaneously antagonizes the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. Both of these targets are involved in the modulation of pain signals. Preclinical studies have shown that a subcutaneous dose of 25 mg/kg of this compound can effectively reduce mechanical allodynia and pain-related behaviors with an efficacy comparable to 3 mg/kg of morphine.

dot digraph "this compound Signaling Pathway" { graph [rankdir="LR", splines=ortho, size="7.6,!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11];

"this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "GlyT2" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Glycine Transporter 2 (GlyT2)"]; "5-HT2A Receptor" [fillcolor="#EA4335", fontcolor="#FFFFFF", label="Serotonin 2A (5-HT2A) Receptor"]; "↑ Synaptic Glycine" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Modulation of Serotonergic Signaling" [shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; "Modulation of Nociceptive Processing" [fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Analgesia" [shape=cds, fillcolor="#FFFFFF", fontcolor="#202124", style="filled,bold"];

"this compound" -> "GlyT2" [label=" Antagonizes", arrowhead=tee, color="#202124"]; "this compound" -> "5-HT2A Receptor" [label=" Antagonizes", arrowhead=tee, color="#202124"]; "GlyT2" -> "↑ Synaptic Glycine"; "5-HT2A Receptor" -> "Modulation of Serotonergic Signaling"; {"↑ Synaptic Glycine", "Modulation of Serotonergic Signaling"} -> "Modulation of Nociceptive Processing"; "Modulation of Nociceptive Processing" -> "Analgesia"; } Caption: this compound's dual antagonist mechanism of action.

Experimental Protocols in Postoperative Pain Models

Clinical trials for both this compound and morphine in postoperative pain follow similar structures to assess efficacy and safety.

General Protocol:

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group trials are standard.

  • Patient Population: Adults undergoing specific surgical procedures known to cause moderate to severe postoperative pain (e.g., laparoscopic colorectal surgery, bunionectomy, laparoscopic colectomy).

  • Intervention: Administration of the investigational drug (this compound or morphine) or placebo, often intravenously, post-surgery.

  • Primary Efficacy Endpoints:

    • Sum of Pain Intensity Difference (SPID): A measure of pain relief over a specified time period (e.g., SPID12 for 12 hours).

    • Pain Intensity Scores: Assessed using a Numeric Rating Scale (NRS) or Visual Analog Scale (VAS).

  • Secondary Efficacy Endpoints:

    • Total consumption of rescue medication: Typically opioids administered via patient-controlled analgesia (PCA).

    • Time to first rescue medication.

dot digraph "Postoperative Pain Trial Workflow" { graph [rankdir="TB", splines=ortho, size="7.6,!", ratio=fill, bgcolor="#F1F3F4"]; node [shape=box, style="filled,rounded", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"];

"Patient Screening & Informed Consent" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Baseline Pain Assessment" "Randomization" [shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; "this compound Arm" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Morphine/Placebo Arm" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Drug Administration (Post-Surgery)"; "Pain & Safety Monitoring (e.g., 0-48h)"; "Data Collection (Pain Scores, Rescue Medication Use)"; "Statistical Analysis"; "Efficacy & Safety Evaluation" [fillcolor="#4285F4", fontcolor="#FFFFFF"];

"Patient Screening & Informed Consent" -> "Baseline Pain Assessment"; "Baseline Pain Assessment" -> "Randomization"; "Randomization" -> "this compound Arm"; "Randomization" -> "Morphine/Placebo Arm"; {"this compound Arm", "Morphine/Placebo Arm"} -> "Drug Administration (Post-Surgery)"; "Drug Administration (Post-Surgery)" -> "Pain & Safety Monitoring (e.g., 0-48h)"; "Pain & Safety Monitoring (e.g., 0-48h)" -> "Data Collection (Pain Scores, Rescue Medication Use)"; "Data Collection (Pain Scores, Rescue Medication Use)" -> "Statistical Analysis"; "Statistical Analysis" -> "Efficacy & Safety Evaluation"; } Caption: A typical experimental workflow for a postoperative pain clinical trial.

Comparative Efficacy Data

Direct head-to-head clinical trial data comparing this compound and morphine is limited. The following table summarizes findings from separate studies, providing an indirect comparison.

FeatureThis compoundMorphine
Drug Class Dual GlyT2 and 5-HT2A antagonistOpioid Agonist
Primary Indication Moderate to severe postoperative painSevere pain
Efficacy in Postoperative Pain In a Phase 2 trial for laparoscopic colorectal surgery, this compound showed a significant reduction in pain intensity within the first 12 hours and a 30.8% decrease in opioid consumption compared to placebo. Another study noted a 20-60% reduction in opioid use versus placebo.The standard of care for postoperative pain, with its efficacy being the benchmark against which other analgesics are often compared. Efficacy can be limited by side effects.
Opioid-Sparing Effect Yes, demonstrated a significant reduction in the need for rescue opioids.Not applicable (is an opioid).
Common Side Effects Generally well-tolerated in clinical trials.Respiratory depression, sedation, nausea, vomiting, constipation, and potential for dependence.

Conclusion for the Research Community

This compound represents a promising non-opioid alternative for postoperative pain management. Its novel mechanism of action offers a distinct advantage by avoiding the well-documented side effects and risks associated with opioids like morphine. Clinical data indicates that this compound can provide effective analgesia while significantly reducing the need for opioid rescue medication.

For drug development professionals, this compound's multi-target approach exemplifies a potential pathway for creating new analgesics that address the complexities of pain signaling. Further head-to-head comparative studies with morphine and other standard-of-care analgesics will be crucial to fully elucidate its position in the clinical landscape of postoperative pain management. The development of effective non-opioid analgesics like this compound is a critical step toward mitigating the ongoing opioid crisis.

References

Opiranserin Demonstrates Efficacy in Postoperative Pain Management: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A recent double-blind, placebo-controlled Phase 3 clinical trial has provided evidence for the analgesic effects of Opiranserin (VVZ-149), a first-in-class, non-opioid analgesic, in the management of moderate to severe postoperative pain. This guide offers a comprehensive comparison of this compound with standard-of-care analgesics, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound, a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor, has shown significant pain reduction and an opioid-sparing effect in patients undergoing laparoscopic colectomy.[1][2] This novel mechanism of action presents a promising alternative in the landscape of postoperative pain management, which traditionally relies on a multimodal approach including opioids, non-steroidal anti-inflammatory drugs (NSAIDs), and other non-opioid analgesics.

Comparative Efficacy of this compound

The pivotal Phase 3 trial (NCT05764525) evaluated the efficacy and safety of a single intravenous infusion of this compound compared to placebo in 284 patients.[1][2] The primary outcome was the Sum of Pain Intensity Difference over the first 12 hours (SPID-12), a measure of total pain relief.

Table 1: Efficacy of this compound vs. Placebo in Postoperative Pain (Laparoscopic Colectomy) [1]

Efficacy Endpoint (at 12 hours post-infusion)This compound GroupPlacebo Groupp-value
SPID-12 (Sum of Pain Intensity Difference) Significantly improved by 35% vs. placebo-0.0047
Opioid Consumption 30.8% less than placebo--
Patient-Controlled Analgesia (PCA) Requests 60.2% fewer than placebo--
Rescue Opioid-Free Patients (6-12 hours) Higher proportion than placebo-0.0024

While direct head-to-head trials are not yet available, the following table provides an indirect comparison of this compound's performance with other commonly used non-opioid analgesics in similar surgical settings. It is important to note that these comparisons are drawn from separate studies with potentially different methodologies and patient populations.

Table 2: Indirect Comparison of Non-Opioid Analgesics in Postoperative Pain

AnalgesicMechanism of ActionEfficacy Highlights in Postoperative PainCommon Adverse Events
This compound GlyT2 and 5-HT2A antagonist35% improvement in SPID-12 vs. placebo; 30.8% reduction in opioid use.Nausea, vomiting, headache, dizziness, somnolence.
Ketorolac (NSAID) Non-selective COX inhibitorSignificant reduction in postoperative morphine requirement; shorter hospital stay.Increased risk of anastomotic leak after colorectal surgery; gastrointestinal bleeding.
Celecoxib (NSAID) Selective COX-2 inhibitorReduced pain scores and need for analgesics at 24 and 48 hours post-laparoscopic surgery.Cardiovascular risks; gastrointestinal side effects.
IV Acetaminophen Central analgesic effectsInconsistent results; some studies show no significant difference in pain scores vs. placebo in abdominal surgery.Generally well-tolerated; potential for hepatotoxicity at high doses.

Experimental Protocols

This compound Phase 3 Clinical Trial (NCT05764525)
  • Study Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled Phase 3 clinical trial.

  • Participants: 284 adult patients undergoing laparoscopic colectomy.

  • Intervention: A continuous 10-hour intravenous infusion of this compound (1000 mg total: 160 mg loading dose over 30 minutes, followed by 840 mg maintenance dose over 9.5 hours) or placebo, initiated after emergence from anesthesia.

  • Pain Management: All patients had access to on-demand patient-controlled analgesia (PCA) with fentanyl for breakthrough pain.

  • Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of the drug infusion, assessed using a numeric rating scale (NRS).

  • Secondary Efficacy Endpoints: SPID at other time points, total opioid consumption via PCA and rescue medication, and the proportion of patients who did not require rescue opioids.

  • Safety Assessment: Monitoring of adverse events, including postoperative nausea and vomiting, vital signs, and clinical laboratory evaluations.

Signaling Pathways and Experimental Workflow

The unique dual mechanism of this compound targets key pathways in pain transmission. The following diagrams illustrate the proposed signaling pathway of this compound and the experimental workflow of the Phase 3 clinical trial.

Opiranserin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_descending Descending Pathway Glycine Glycine GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake Glycine_Receptor Glycine Receptor Glycine->Glycine_Receptor Binding Vesicle Vesicle GlyT2->Vesicle Repackaging Pain_Signal_Transmission Pain Signal Transmission Glycine_Receptor->Pain_Signal_Transmission Inhibition Serotonin Serotonin 5HT2A_Receptor 5-HT2A Receptor Serotonin->5HT2A_Receptor Binding 5HT2A_Receptor->Pain_Signal_Transmission Facilitation This compound This compound This compound->GlyT2 Inhibits This compound->5HT2A_Receptor Antagonizes

This compound's dual mechanism of action.

Clinical_Trial_Workflow Patient_Screening Patient Screening (Laparoscopic Colectomy) Randomization Randomization (1:1) Patient_Screening->Randomization Opiranserin_Infusion This compound Infusion (10 hours) Randomization->Opiranserin_Infusion This compound Group Placebo_Infusion Placebo Infusion (10 hours) Randomization->Placebo_Infusion Placebo Group Pain_Assessment Pain Assessment (NRS) & Opioid Consumption (up to 48 hours) Opiranserin_Infusion->Pain_Assessment Placebo_Infusion->Pain_Assessment Data_Analysis Data Analysis (SPID-12, Opioid Use, Safety) Pain_Assessment->Data_Analysis

Phase 3 clinical trial workflow for this compound.

Conclusion

This compound has demonstrated a statistically significant and clinically meaningful analgesic effect in a robust, double-blind, placebo-controlled Phase 3 trial for postoperative pain. Its ability to reduce pain and opioid consumption with a favorable safety profile positions it as a valuable non-opioid option in the multimodal management of postoperative pain. Further head-to-head comparative studies with other active analgesics will be crucial to fully delineate its place in the clinical armamentarium. The dual-target mechanism of this compound offers a novel approach to pain management that may address some of the limitations of existing therapies.

References

Opiranserin: A Comparative Analysis of GlyT2 and 5-HT2A Antagonism in Analgesia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Opiranserin (VVZ-149) is an investigational, first-in-class, non-opioid analgesic agent that exhibits a unique dual mechanism of action by antagonizing both the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2][3] This multi-target approach is designed to modulate pain signaling at different points within the nervous system, offering a potentially synergistic analgesic effect. This guide provides a comparative overview of the efficacy of this compound's GlyT2 versus 5-HT2A antagonism, supported by available preclinical and clinical data.

Quantitative Data Summary

The following table summarizes the in vitro binding affinities of this compound for its primary targets.

TargetThis compound IC50 (µM)Reference
Glycine Transporter 2 (GlyT2)0.86[3][4]
Serotonin 2A Receptor (5-HT2A)1.3

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Efficacy in Preclinical Models

This compound has demonstrated significant analgesic efficacy in various preclinical models of pain, including the formalin test and the spinal nerve ligation (SNL) model in rats. While these studies highlight the overall effectiveness of this compound's dual antagonism, they do not provide a direct head-to-head comparison of the individual contributions of GlyT2 and 5-HT2A blockade to the observed analgesia. The prevailing hypothesis is that the simultaneous inhibition of both targets results in a synergistic effect.

In a rat spinal nerve ligation model, a 25 mg/kg subcutaneous dose of this compound was found to have comparable analgesic efficacy to a 3 mg/kg dose of morphine.

Experimental Protocols

Formalin Test in Rats

The formalin test is a widely used model of tonic chemical pain that allows for the assessment of both acute and persistent pain phases.

  • Procedure: A dilute solution of formalin (typically 5%) is injected into the plantar surface of a rat's hind paw.

  • Observation: The animal's behavior is then observed for a set period (e.g., 60 minutes). Pain-related behaviors, such as flinching, licking, and biting of the injected paw, are quantified.

  • Phases of Response:

    • Phase 1 (Acute Phase): Occurs within the first 5 minutes after injection and is characterized by intense pain behavior. This phase is thought to be due to the direct activation of nociceptors.

    • Phase 2 (Tonic Phase): Begins approximately 15-20 minutes after injection and can last for 40-60 minutes. This phase is associated with inflammatory processes and central sensitization in the spinal cord.

  • Drug Administration: Test compounds, such as this compound, are typically administered prior to the formalin injection to assess their ability to reduce pain behaviors in either or both phases.

Spinal Nerve Ligation (SNL) Model in Rats

The SNL model is a common surgical model used to induce neuropathic pain, which mimics chronic pain conditions in humans.

  • Procedure: Under anesthesia, the L5 and L6 spinal nerves are exposed and tightly ligated with silk sutures. This procedure creates a peripheral nerve injury that leads to the development of chronic pain states.

  • Behavioral Assessment: Following a recovery period, animals are assessed for signs of neuropathic pain, such as:

    • Mechanical Allodynia: A painful response to a normally non-painful stimulus, often measured using von Frey filaments of varying forces applied to the paw.

    • Thermal Hyperalgesia: An exaggerated response to a noxious heat or cold stimulus.

  • Drug Administration: The analgesic effects of compounds like this compound are evaluated by administering the drug to the animals after the development of neuropathic pain and measuring the reversal of allodynia or hyperalgesia.

Signaling Pathways

GlyT2 Inhibition Pathway

GlyT2_Inhibition cluster_synapse Synaptic Cleft GlyR GlyR Synaptic_Cleft_Glycine->GlyR Synaptic_Cleft Synaptic_Cleft Synaptic_Cleft->GlyR Binding

5-HT2A Antagonism Pathway

FHT2A_Antagonism Synaptic_Cleft_5HT Synaptic_Cleft_5HT HT2A_Receptor HT2A_Receptor Synaptic_Cleft_5HT->HT2A_Receptor Binding

Discussion and Future Directions

The dual antagonism of GlyT2 and 5-HT2A receptors by this compound presents a novel strategy for the management of pain. The available preclinical data strongly suggest that this multi-target approach is effective in attenuating both inflammatory and neuropathic pain. However, to fully elucidate the comparative efficacy of each mechanism, further research is warranted.

Future studies should aim to:

  • Conduct head-to-head comparative studies of this compound with selective GlyT2 inhibitors and selective 5-HT2A antagonists in various pain models.

  • Utilize pharmacological tools, such as selective antagonists for each receptor, in combination with this compound to dissect the individual contributions of GlyT2 and 5-HT2A antagonism to its overall analgesic effect.

  • Investigate the potential for synergy between the two mechanisms of action through isobolographic analysis.

A deeper understanding of the interplay between GlyT2 and 5-HT2A receptor pathways in the context of this compound's pharmacology will be crucial for optimizing its therapeutic potential and identifying patient populations most likely to benefit from this novel analgesic.

References

A Comparative Guide to Opiranserin's Efficacy Across Diverse Pain Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An objective analysis of Opiranserin's performance, supported by experimental data and comparison with alternative analgesics.

This compound (also known as VVZ-149) is an innovative, first-in-class, non-opioid analgesic that has garnered attention for its unique multi-target mechanism of action.[1][2] It has been approved in South Korea for the management of moderate-to-severe postoperative pain.[1] This guide provides a comprehensive cross-validation of this compound's efficacy by examining its performance in various preclinical and clinical pain models, comparing it with other analgesics, and detailing the experimental protocols used for its evaluation.

Mechanism of Action: A Dual Antagonist Approach

This compound's analgesic effect stems from its simultaneous antagonism of two key targets in the pain processing pathway: Glycine Transporter 2 (GlyT2) and the Serotonin 2A Receptor (5-HT2A).[1][2]

  • GlyT2 Inhibition : By blocking GlyT2, this compound prevents the reuptake of glycine, an inhibitory neurotransmitter in the spinal cord. This enhances glycine-mediated inhibitory signaling, thereby dampening the transmission of pain signals.

  • 5-HT2A Receptor Antagonism : The 5-HT2A receptor is involved in pain modulation both peripherally, on sensory neurons, and centrally. Antagonizing this receptor helps to reduce the amplification of pain signals.

This dual-target action allows this compound to address pain through multiple pathways, potentially offering a broader and more effective analgesic profile than single-target agents.

Opiranserin_Mechanism_of_Action cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonin Serotonergic System Glycine Glycine GlyT2 GlyT2 Transporter Glycine->GlyT2 Reuptake GlycineReceptor Glycine Receptor Glycine->GlycineReceptor Binds InhibitorySignal Inhibitory Signal (Pain Reduction) GlycineReceptor->InhibitorySignal Leads to Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Activates PainAmplification Pain Signal Amplification HT2A_Receptor->PainAmplification Leads to This compound This compound This compound->GlyT2 Blocks This compound->HT2A_Receptor Blocks

Caption: this compound's dual-target mechanism of action.

Efficacy in Preclinical Pain Models

The analgesic potential of new compounds is initially assessed in a variety of preclinical animal models designed to mimic different aspects of human pain conditions, such as acute, inflammatory, and neuropathic pain.

Table 1: Summary of this compound's Efficacy in Preclinical Models
Pain Model TypeSpecific ModelKey FindingsReference
Neuropathic Pain Spinal Nerve Ligation (SNL)This compound (80 mg/kg, p.o.) significantly reduced mechanical allodynia.
Inflammatory Pain Formalin TestCompound 29, derived from an this compound-inspired scaffold, showed high potency, particularly in the second (inflammatory) phase. The formalin test is ideal for assessing multitarget analgesics as it involves both peripheral nociceptor activation and central sensitization.
Representative Experimental Protocols

1. Spinal Nerve Ligation (SNL) Model: This model is a standard for inducing chronic neuropathic pain.

  • Objective: To mimic nerve damage-induced pain.

  • Procedure: In anesthetized rats or mice, the L5 and/or L6 spinal nerves are tightly ligated.

  • Assessment: Mechanical allodynia (pain response to a non-painful stimulus) is measured using von Frey filaments. The paw withdrawal threshold is recorded before and at multiple time points after surgery and drug administration.

  • Efficacy Endpoint: A significant increase in the paw withdrawal threshold in the drug-treated group compared to the vehicle control group indicates analgesic efficacy.

2. Formalin Test: This model is used to assess therapies for persistent inflammatory pain.

  • Objective: To evaluate analgesic effects on both acute nociceptive and persistent inflammatory pain.

  • Procedure: A dilute solution of formalin is injected into the plantar surface of an animal's hind paw.

  • Assessment: The animal's pain-related behaviors (e.g., licking, flinching, biting the injected paw) are observed and quantified during two distinct phases: the early/acute phase (0-5 minutes post-injection) and the late/inflammatory phase (15-60 minutes post-injection).

  • Efficacy Endpoint: A reduction in the duration or frequency of pain behaviors in either phase indicates an analgesic effect.

Preclinical_Workflow start Animal Acclimatization baseline Baseline Behavioral Testing (e.g., von Frey) start->baseline induction Pain Model Induction (e.g., SNL, Formalin) baseline->induction grouping Randomization into Treatment Groups induction->grouping treatment Drug Administration (this compound vs. Vehicle/Control) grouping->treatment post_testing Post-Treatment Behavioral Assessment treatment->post_testing analysis Data Analysis and Efficacy Determination post_testing->analysis end Endpoint analysis->end

Caption: Generalized workflow for preclinical analgesic testing.

Clinical Efficacy: Focus on Postoperative Pain

This compound has undergone multiple Phase 2 and 3 clinical trials, primarily for the management of acute postoperative pain. These studies provide robust data on its efficacy and safety in a clinical setting.

Table 2: Summary of this compound's Clinical Trial Results in Postoperative Pain
Surgical ModelKey Efficacy EndpointsResults vs. PlaceboReference
Laparoscopic Colectomy - Sum of Pain Intensity Difference (SPID) over 12 hours- Opioid Consumption (PCA)- 35% higher SPID (significantly better pain relief)- 30.8% less opioid consumption - 60.2% fewer PCA requests
Laparoscopic Colorectal Surgery - Pain Intensity (NRS)- Opioid Consumption- Significant reduction in pain at 4 hours post-emergence- 29.5% reduction in opioid use over 24 hours
Post-Gastrectomy - Opioid Consumption- PCA Demands- 34.2% less opioid use over 24 hours- Significantly fewer PCA requests
  • SPID (Sum of Pain Intensity Difference): A standard measure in pain trials representing the overall analgesic effect over time.

  • NRS (Numeric Rating Scale): A patient-reported scale from 0 (no pain) to 10 (worst pain imaginable).

  • PCA (Patient-Controlled Analgesia): A method allowing patients to self-administer small doses of opioids as needed.

Across multiple studies, this compound consistently demonstrated significant reductions in pain scores and a notable opioid-sparing effect, reducing opioid consumption by 20-60% compared to placebo groups. The analgesic benefit was particularly pronounced in patients experiencing severe postoperative pain.

Comparative Analysis with Other Analgesics

A key advantage of this compound is its non-opioid nature, which positions it as a valuable alternative or adjunct in multimodal analgesia, aiming to reduce reliance on opioids and their associated side effects.

Table 3: Performance Comparison: this compound vs. Standard Analgesics
Analgesic ClassMechanism of ActionPrimary UseKey Advantages of this compound
Opioids (e.g., Morphine, Oxycodone)Mu-opioid receptor agonistsModerate-to-severe pain- Lacks opioid-related side effects (respiratory depression, dependence, nausea)- Provides comparable efficacy for postoperative pain
NSAIDs (e.g., Ibuprofen, Ketorolac)COX enzyme inhibitionMild-to-moderate pain, inflammation- Different mechanism, suitable for multimodal therapy- Avoids NSAID-related risks (GI bleeding, renal toxicity)
Local Anesthetics (e.g., Bupivacaine)Sodium channel blockadeRegional anesthesia, nerve blocks- Systemic administration provides broader pain relief- Can be used in conjunction with regional techniques

Conclusion and Future Directions

The cross-validation of this compound's efficacy across various preclinical and clinical models demonstrates its potential as a significant advancement in pain management. Its dual-target mechanism provides effective analgesia, particularly in the context of acute postoperative pain, with a favorable safety profile that avoids the risks associated with opioids.

Future research should continue to explore this compound's utility in other pain states, such as chronic neuropathic pain and fibromyalgia, for which development is currently in Phase 2. Further comparative studies with other active analgesics and its integration into multimodal, opioid-free anesthesia protocols will be crucial in defining its role in the evolving landscape of pain therapeutics.

References

Benchmarking Opiranserin's safety profile against standard analgesics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety profile of Opiranserin, a first-in-class, non-opioid analgesic, against standard analgesics, including opioids and nonsteroidal anti-inflammatory drugs (NSAIDs). The information is supported by clinical trial data to aid in research and development assessments.

Introduction

This compound (Unafra®) is a novel, non-opioid analgesic developed for the management of moderate-to-severe postoperative pain.[1] Unlike conventional analgesics that often present a challenging balance between efficacy and significant side effects, this compound is designed as a multi-target agent to overcome these limitations.[1][2] Standard analgesics, primarily opioids and NSAIDs, remain the cornerstone of pain management but are associated with well-documented adverse events that can complicate patient recovery and increase healthcare costs.[3][4] This guide evaluates the safety data from clinical studies to benchmark this compound against these established therapies.

Distinct Mechanisms of Action

The differences in the safety profiles of these analgesics are rooted in their distinct mechanisms of action.

  • This compound : This synthetic molecule functions as a dual antagonist of the glycine transporter 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. By blocking GlyT2, this compound inhibits the reuptake of glycine, an inhibitory neurotransmitter, thereby dampening pain signal transmission in the spinal cord. Its antagonism of 5-HT2A receptors modulates pain processing at both central and peripheral levels.

  • Opioids (e.g., Morphine, Fentanyl) : These drugs primarily act as agonists for the μ-opioid receptor (MOR) in the central nervous system. Activation of these receptors inhibits the transmission of nociceptive signals, but also leads to a range of adverse effects, including respiratory depression, constipation, and the potential for dependence.

  • NSAIDs (e.g., Ketorolac, Ibuprofen) : NSAIDs exert their analgesic and anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes (COX-1 and COX-2). This action blocks the synthesis of prostaglandins, which are key mediators of pain and inflammation. However, this mechanism can also lead to gastrointestinal toxicity, renal adverse effects, and cardiovascular risks.

cluster_this compound This compound Pathway cluster_opioids Opioid Pathway cluster_nsaids NSAID Pathway This compound This compound GlyT2 GlyT2 Transporter This compound->GlyT2 Antagonizes HT2A 5-HT2A Receptor This compound->HT2A Antagonizes PainSignal_O Pain Signal Transmission GlyT2->PainSignal_O Inhibits HT2A->PainSignal_O Modulates Opioids Opioids MOR μ-Opioid Receptor Opioids->MOR Activates PainSignal_M Pain Signal Transmission MOR->PainSignal_M Inhibits NSAIDs NSAIDs COX COX Enzymes NSAIDs->COX Inhibits Prostaglandins Prostaglandins COX->Prostaglandins Synthesizes PainSignal_N Pain & Inflammation Prostaglandins->PainSignal_N Mediates

Figure 1. Simplified signaling pathways for this compound, Opioids, and NSAIDs.

Comparative Safety Profile: Clinical Trial Data

Clinical trials for this compound have consistently demonstrated a favorable safety and tolerability profile. The most common treatment-emergent adverse events (TEAEs) are generally mild and transient. The table below summarizes the safety profiles based on data from various clinical studies.

Adverse Event CategoryThis compoundOpioids (e.g., Morphine)NSAIDs (e.g., Ketorolac)
Common Adverse Events Nausea, Headache, Dizziness, Hypertension, Postoperative fever, Somnolence.Constipation, Nausea, Vomiting, Sedation, Dry Mouth, Dizziness, Pruritus.GI Symptoms (Nausea, Heartburn, Abdominal Pain), Headache.
Serious Adverse Events No clinically significant serious adverse events reported; AEs are typically mild in intensity.Respiratory Depression , Severe Sedation, Ileus, Opioid-induced Hyperalgesia.Gastrointestinal Bleeding , Renal Failure , Increased risk of serious cardiovascular events.
Dependence & Tolerance Non-narcotic with no known potential for dependence or tolerance.High potential for tolerance, physical dependence, and addiction.No potential for dependence.
Bowel Function No significant impact on bowel function observed.Commonly causes constipation and can worsen postoperative ileus.Generally does not affect bowel motility but can cause GI upset.
Bleeding Risk No reported increase in bleeding risk.Does not directly affect platelet function.Inhibits platelet aggregation, which can increase bleeding risk, a concern in postoperative settings.

This table is a qualitative summary. Incidence rates can vary significantly based on dose, duration of use, patient population, and specific drug within a class.

Experimental Protocols for Safety Assessment

The safety and efficacy of this compound have been evaluated in multiple clinical trials, including randomized, double-blind, placebo-controlled Phase 2 and Phase 3 studies. A representative protocol for assessing a novel analgesic in a postoperative setting is detailed below.

Study Title: A Phase 3, Multicenter, Randomized, Double-Blind, Parallel-Group, Placebo-Controlled Study to Evaluate the Efficacy and Safety of an Investigational Analgesic for the Treatment of Postoperative Pain following Laparoscopic Colectomy.

1. Objectives:

  • Primary: To assess the analgesic efficacy of the investigational drug compared to placebo.

  • Secondary: To evaluate the safety and tolerability of the drug, measure opioid consumption, and assess patient satisfaction.

2. Study Design:

  • Randomization: Patients are randomly assigned to receive either the investigational drug (e.g., this compound) or a placebo in a double-blind manner.

  • Treatment: The drug is administered as an intravenous infusion over a set period (e.g., 10 hours) following surgery.

  • Rescue Medication: All patients have access to patient-controlled analgesia (PCA) with a standard opioid (e.g., morphine) for breakthrough pain.

3. Key Assessments:

  • Efficacy: The primary endpoint is often the time-weighted Sum of Pain Intensity Difference (SPID) over a specific period (e.g., 12 hours post-dose), measured using a Numerical Rating Scale (NRS). Total consumption of rescue opioids is a key secondary endpoint.

  • Safety: Safety is monitored through the systematic collection of all adverse events (AEs), serious adverse events (SAEs), vital signs, electrocardiogram (ECG) readings, and clinical laboratory tests. Specific opioid-related adverse events, such as nausea, vomiting, and sedation, are closely monitored.

4. Inclusion/Exclusion Criteria:

  • Inclusion: Adult patients undergoing a specific elective surgery (e.g., laparoscopic colectomy) with an expected moderate-to-severe level of postoperative pain (e.g., NRS ≥ 5).

  • Exclusion: Patients with significant medical comorbidities, chronic pain conditions, ongoing opioid use, or contraindications to any study medications.

Screening Patient Screening (Inclusion/Exclusion Criteria) Consent Informed Consent Screening->Consent Surgery Laparoscopic Colectomy Consent->Surgery Randomization Randomization (1:1) Surgery->Randomization Post-op Pain ≥ 5 NRS GroupA IV this compound Infusion Randomization->GroupA Group 1 GroupB IV Placebo Infusion Randomization->GroupB Group 2 Assessment Post-Dose Assessment Period (e.g., 12-24 hours) GroupA->Assessment GroupB->Assessment Efficacy Efficacy Data Collection - Pain Scores (NRS) - Rescue Opioid Use Assessment->Efficacy Safety Safety Data Collection - Adverse Events (AEs) - Vital Signs, ECG, Labs Assessment->Safety FollowUp Follow-Up (e.g., up to 30 days) Assessment->FollowUp Analysis Data Analysis FollowUp->Analysis

Figure 2. Experimental workflow for a typical Phase 3 analgesic clinical trial.

Conclusion

The available clinical data indicate that this compound possesses an improved safety profile compared to standard analgesics. Its non-opioid, multi-target mechanism appears to avoid the most serious adverse events associated with opioids, such as respiratory depression and dependence, while also circumventing the risks of gastrointestinal bleeding and renal toxicity linked to NSAIDs. In multiple studies, this compound was found to be generally safe and well-tolerated. For drug development professionals, this compound represents a promising advancement in pain management, offering a potential first-line therapy for postoperative pain that could reduce reliance on opioids and their associated complications.

References

A Comparative Analysis of Opiranserin and Selective 5-HT2A Antagonists for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An objective guide to the pharmacological distinctions, experimental data, and therapeutic potential of Opiranserin versus established selective serotonin 2A receptor antagonists.

This guide provides a detailed comparison between this compound (VVZ-149), a novel analgesic with a dual mechanism of action, and prominent selective 5-HT2A receptor antagonists such as Pimavanserin, Volinanserin, and Nelotanserin. The information is tailored for researchers, scientists, and drug development professionals, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways to inform future research and development.

Overview of Mechanisms of Action

This compound represents a departure from traditional single-target analgesics. It is a first-in-class agent that functions as a dual antagonist, simultaneously targeting the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor.[1][2] This multi-target approach is designed to modulate nociceptive processing at different points in the pain pathway.[1]

In contrast, compounds like Pimavanserin, Volinanserin, and Nelotanserin were developed for high selectivity and potency as antagonists or inverse agonists at the 5-HT2A receptor.[3][4] Their primary therapeutic applications have been explored in neuropsychiatric disorders, such as psychosis and insomnia, by specifically blocking the signaling of this receptor, which is known to be involved in conditions like schizophrenia and Parkinson's disease psychosis. Pimavanserin, for instance, is a selective inverse agonist at the 5-HT2A receptor and is approved for treating hallucinations and delusions associated with Parkinson's disease psychosis.

Comparative Pharmacological Data

The following tables summarize the in vitro binding affinities (Ki) and functional potencies (IC50) of this compound and selected selective 5-HT2A antagonists. It is important to note that direct head-to-head comparative studies are limited, and these values are compiled from various sources. Experimental conditions may vary between studies.

Table 1: Binding Affinity (Ki) at Serotonin Receptors

Compound5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2C / 5-HT2A)Other Notable Affinities (Ki, nM)
This compound ~1300 (IC50)Data not available-GlyT2 (IC50): 860 nMP2X3 (IC50): 870 nM
Pimavanserin 0.0870.44~5-foldσ1: 120 nM
Volinanserin 0.36 - 0.8588>100-foldα1-adrenergic: 128 nMσ1: 87 nM
Nelotanserin 0.35~10.5 (30x selectivity)~30-fold5-HT2B: >5000-fold selectivity

Table 2: Functional Activity (IC50) of the Compounds

CompoundAssay Type5-HT2A IC50 (nM)Other Targets IC50 (nM)
This compound Not specified1300GlyT2: 860P2X3: 870
Pimavanserin Functional Inhibition1.95-HT2C: 91
Nelotanserin Inositol Phosphate AccumulationLow nanomolar potency-
Volinanserin Inositol Phosphate AccumulationSubnanomolar potency-

Signaling Pathways and Experimental Workflows

The diagrams below illustrate the canonical 5-HT2A receptor signaling pathway and a typical workflow for screening and characterizing novel 5-HT2A antagonists.

G cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves Serotonin Serotonin (5-HT) Serotonin->Receptor Activates Antagonist Selective 5-HT2A Antagonist Antagonist->Receptor Blocks IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ Release (from ER) IP3->Ca_ER Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Effects PKC->Downstream Ca_ER->Downstream

Caption: Canonical 5-HT2A receptor signaling pathway.

G cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation A Primary Screen: Radioligand Binding Assay (e.g., [³H]ketanserin) B Determine Ki at 5-HT2A A->B C Secondary Screen: Functional Assay (e.g., Ca²⁺ Flux, IP3 Accumulation) B->C D Determine IC50 / Potency C->D E Selectivity Profiling: Binding assays for other receptors (5-HT2C, D2, H1, M1, etc.) D->E F Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) E->F Promising Candidates G Pharmacodynamic Models: DOI-induced head twitch (5-HT2A-specific behavior) F->G H Therapeutic Models: - Psychosis (e.g., PCP-induced hyperactivity) - Pain (e.g., Formalin test, SNL) G->H I Lead Optimization or Candidate Selection H->I

Caption: Experimental workflow for 5-HT2A antagonist development.

Key Experimental Protocols

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This protocol is a generalized method for determining the binding affinity (Ki) of a test compound for the 5-HT2A receptor.

  • Objective: To quantify the affinity of a test compound by measuring its ability to displace a known radiolabeled ligand from the 5-HT2A receptor.

  • Materials:

    • Cell membranes from a stable cell line expressing human 5-HT2A receptors (e.g., HEK293 or CHO cells).

    • Radioligand: Typically [³H]ketanserin or [³H]spiperone.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: A high concentration of a non-labeled antagonist (e.g., 10 µM Mianserin).

    • Test compounds at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter and fluid.

  • Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kd), and varying concentrations of the test compound in the assay buffer.

    • For total binding wells, add only buffer instead of the test compound. For non-specific binding wells, add the non-specific binding control.

    • Incubate the plate, typically for 60-90 minutes at room temperature, to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid vacuum filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

    • Wash the filters rapidly with ice-cold assay buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (e.g., a one-site competition model) to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Inositol Phosphate (IP) Accumulation Functional Assay

This assay measures the ability of a compound to antagonize the 5-HT2A receptor's activation of the Gq/11 signaling pathway.

  • Objective: To determine the functional potency (IC50) of an antagonist by measuring its ability to inhibit serotonin-induced production of inositol phosphates.

  • Materials:

    • A stable cell line expressing human 5-HT2A receptors.

    • Labeling medium containing [³H]myo-inositol.

    • Assay medium containing LiCl (to inhibit inositol monophosphatase and allow IP accumulation).

    • Serotonin (5-HT) as the agonist.

    • Test compounds (antagonists) at various concentrations.

    • Dowex anion-exchange resin.

  • Procedure:

    • Plate the cells and allow them to adhere.

    • Incubate the cells overnight with the labeling medium containing [³H]myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol.

    • Wash the cells to remove unincorporated [³H]myo-inositol.

    • Pre-incubate the cells with varying concentrations of the test antagonist compound in the assay medium containing LiCl.

    • Stimulate the cells by adding a fixed concentration of serotonin (typically the EC80 concentration) and incubate for a defined period (e.g., 30-60 minutes).

    • Lyse the cells and stop the reaction, typically with an acid like perchloric acid.

    • Separate the accumulated [³H]inositol phosphates from free [³H]myo-inositol using anion-exchange chromatography (Dowex columns).

    • Elute the [³H]inositol phosphates and quantify the radioactivity using a scintillation counter.

    • Data Analysis: Plot the amount of [³H]IP produced against the log concentration of the antagonist. Use a sigmoidal dose-response curve to calculate the IC50 value, which represents the concentration of the antagonist that inhibits 50% of the serotonin-induced IP accumulation.

Conclusion and Future Directions

This compound's dual GlyT2/5-HT2A antagonism presents a novel multi-target strategy for analgesia, distinguishing it from highly selective 5-HT2A antagonists developed for CNS disorders. Its potency at the 5-HT2A receptor is considerably lower (in the micromolar range) than that of selective antagonists like Pimavanserin and Volinanserin, which exhibit sub-nanomolar affinity.

This distinction is critical for drug development professionals. While the high-affinity antagonists achieve their therapeutic effects through potent and specific blockade of 5-HT2A signaling, this compound's analgesic efficacy likely relies on a synergistic effect from modulating both glycine transport and serotonergic pathways.

Future research should focus on:

  • Direct Comparative Studies: Conducting head-to-head in vitro and in vivo studies to directly compare the pharmacological profiles of this compound and selective 5-HT2A antagonists under identical experimental conditions.

  • Deconstructing the Mechanism: Elucidating the relative contribution of GlyT2 inhibition versus 5-HT2A antagonism to the overall analgesic effect of this compound.

  • Exploring Therapeutic Overlap: Investigating whether the dual-target profile of this compound could offer benefits in conditions with both pain and neuropsychiatric components, or if high-potency selective 5-HT2A antagonists have untapped potential in specific pain states.

By understanding these fundamental differences, the scientific community can better position these compounds for their most effective therapeutic applications.

References

Opiranserin Demonstrates Opioid-Sparing Potential in Postoperative Pain Management

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of clinical trial data reveals that Opiranserin (VVZ-149), a first-in-class non-opioid analgesic, significantly reduces opioid consumption and improves pain relief in patients following surgery. This guide provides a detailed comparison of this compound's performance against placebo, supported by experimental data from key clinical trials, for researchers, scientists, and drug development professionals.

This compound, a small molecule that functions as a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5HT2A) receptor, presents a novel, non-opioid approach to managing moderate to severe postoperative pain.[1][2] Clinical studies have consistently shown its ability to decrease the need for opioid analgesics while effectively controlling pain, a critical factor in mitigating the risks associated with opioid use, such as respiratory depression, nausea, and the potential for addiction.[2][3]

Comparative Efficacy: this compound vs. Placebo

Clinical trials have demonstrated this compound's superiority over placebo in key efficacy endpoints, including a notable reduction in opioid consumption and lower pain intensity scores.

Quantitative Analysis of Opioid-Sparing Effects

The primary measure of this compound's opioid-sparing effect is the reduction in the total amount of opioid medication consumed by patients post-surgery. Data from Phase 2 and Phase 3 clinical trials consistently show a significant decrease in opioid use in the this compound group compared to the placebo group.

Clinical Trial IdentifierSurgical ProcedureThis compound Opioid Consumption Reduction (vs. Placebo)Timeframe
NCT05764525 (Phase 3) Laparoscopic Colectomy30.8%First 12 hours post-dose[4]
NCT02489526 (Phase 2) Laparoscopic Colorectal Surgery34.2%24 hours post-dose
Subgroup Analysis (NCT02489526) Patients with high preoperative negative affect40%24 hours post-dose
Impact on Pain Intensity and Rescue Medication

Beyond reducing overall opioid consumption, this compound has been shown to lower pain scores and decrease the number of patient-controlled analgesia (PCA) requests for rescue medication.

Clinical Trial IdentifierEfficacy EndpointThis compound GroupPlacebo Groupp-value
NCT05764525 (Phase 3) Sum of Pain Intensity Difference (SPID) at 12 hoursSignificantly improved by 35%-0.0047
Mean Numeric Rating Scale (NRS) < 4Achieved at 8 hoursNot specified0.0007 (between 4-10 hours)
PCA Requests60.2% fewer-Not specified
Rescue Opioid-Free (2-6 hours)Higher proportion of patients-0.0026
Rescue Opioid-Free (6-12 hours)Higher proportion of patients-0.0024
NCT02489526 (Phase 2) Opioid Consumption Reduction34.2%-Not specified

Mechanism of Action: Dual Antagonism

This compound's analgesic effect stems from its simultaneous inhibition of two key targets in the pain signaling pathway: GlyT2 and the 5HT2A receptor.

  • GlyT2 Inhibition: By blocking the reuptake of glycine, an inhibitory neurotransmitter, in the spinal cord, this compound enhances inhibitory signaling, thereby dampening the transmission of pain signals to the brain.

  • 5HT2A Receptor Antagonism: this compound blocks serotonin from binding to 5HT2A receptors, which are involved in pain perception. This dual action provides a synergistic approach to pain management.

This compound Signaling Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_serotonin Serotonergic Neuron Glycine Glycine Vesicle Synaptic Vesicle Glycine->Vesicle Reuptake & Repackaging GlyT2 GlyT2 Glycine->GlyT2 GlyR Glycine Receptor Glycine->GlyR Binds to Vesicle->Glycine Release PainSignal Pain Signal Transmission GlyR->PainSignal Inhibits Serotonin Serotonin HT2AR 5HT2A Receptor Serotonin->HT2AR Binds to HT2AR->PainSignal Modulates This compound This compound This compound->GlyT2 Inhibits This compound->HT2AR Antagonizes

This compound's dual mechanism of action.

Experimental Protocols in Clinical Trials

The clinical evaluation of this compound has been conducted through rigorous, randomized, double-blind, placebo-controlled studies.

Key Phase 3 Study (NCT05764525) Protocol
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of postoperative pain following laparoscopic colectomy.

  • Design: A multicenter, randomized, double-blind, parallel-group, placebo-controlled study.

  • Participants: 284 patients undergoing laparoscopic colectomy.

  • Intervention: A continuous 10-hour intravenous infusion of this compound (n=141) or placebo (n=143) administered after emergence from anesthesia.

  • Primary Efficacy Endpoint: The Sum of Pain Intensity Difference (SPID) for the first 12 hours after the start of drug infusion.

  • Secondary Efficacy Endpoints: SPID at other time points, opioid consumption via on-demand PCA and rescue medication, and the proportion of patients who did not require rescue opioids for 48 hours post-dose.

  • Pain Assessment: Pain intensity was assessed using a numeric rating scale (NRS) from the start of infusion for 48 hours.

Clinical Trial Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Intervention cluster_assessment Efficacy & Safety Assessment Patient Patient Undergoing Laparoscopic Colectomy Inclusion Inclusion/Exclusion Criteria Met Patient->Inclusion Consent Informed Consent Inclusion->Consent Randomize Randomization (1:1) Consent->Randomize OpiranserinArm This compound Infusion (10 hours) Randomize->OpiranserinArm PlaceboArm Placebo Infusion (10 hours) Randomize->PlaceboArm PCA Opioid PCA Available to Both Arms PainScores Pain Intensity (NRS) Assessed for 48h OpiranserinArm->PainScores OpioidUse Total Opioid Consumption Measured OpiranserinArm->OpioidUse Safety Adverse Events Monitored OpiranserinArm->Safety PlaceboArm->PCA PlaceboArm->PainScores PlaceboArm->OpioidUse PlaceboArm->Safety

A representative experimental workflow for an this compound clinical trial.

Comparison with Other Opioid-Sparing Alternatives

This compound is part of a growing landscape of non-opioid analgesics and opioid-sparing strategies aimed at improving postoperative pain management. Other alternatives include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Commonly used, but carry risks of gastrointestinal and renal side effects.

  • Gabapentinoids (Gabapentin and Pregabalin): Effective for neuropathic pain but can cause sedation and dizziness.

  • Ketamine: An NMDA receptor antagonist that can reduce opioid consumption but may have psychomimetic side effects.

  • Regional Anesthesia Techniques: Nerve blocks and epidural analgesia are effective but require specialized procedures.

  • Multimodal Analgesia: The combination of different classes of analgesics to target pain through multiple pathways.

This compound's unique dual mechanism of action distinguishes it from these alternatives, offering a novel therapeutic option with a favorable safety profile observed in clinical trials.

Conclusion

The body of evidence from clinical trials strongly supports the opioid-sparing effect of this compound in the management of postoperative pain. Its ability to significantly reduce opioid consumption, lower pain intensity scores, and decrease the need for rescue medication, combined with a novel mechanism of action, positions this compound as a promising non-opioid analgesic. For researchers and drug development professionals, this compound represents a significant advancement in the pursuit of safer and more effective pain management strategies, addressing the urgent need to reduce reliance on opioids in the postoperative setting.

References

Safety Operating Guide

Safeguarding Your Research: Proper Disposal Procedures for Opiranserin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists at the forefront of drug development, rigorous adherence to safety protocols is paramount. This guide provides essential safety and logistical information for the proper handling and disposal of Opiranserin, a non-opioid analgesic candidate. Following these procedures is critical for ensuring personnel safety and environmental protection, fostering a culture of responsibility that extends beyond the laboratory bench.

This compound: Chemical and Physical Properties

A thorough understanding of a compound's properties is fundamental to its safe management. This compound is a dual antagonist of the glycine transporter type 2 (GlyT2) and the serotonin 2A (5-HT2A) receptor. Key data for this compound and its hydrochloride salt are summarized below.

PropertyThis compoundThis compound Hydrochloride
Synonyms VVZ-149VVZ-149 HCl
Molecular Formula C₂₁H₃₄N₂O₅[1][2]C₂₁H₃₅ClN₂O₅
Molecular Weight 394.51 g/mol [1][2]430.97 g/mol
CAS Number 1441000-45-81440796-75-7
Appearance Crystalline solidNo data available
Purity ≥98%No data available
Biological Activity Dual antagonist of GlyT2 (IC₅₀ = 0.86 µM) and 5HT2A (IC₅₀ = 1.3 µM)Same as this compound

Hazard Assessment and Safety Precautions

According to a Safety Data Sheet (SDS) for this compound HCl, the compound is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). However, as with any research chemical, it is prudent to handle this compound with care, assuming it may have pharmacological effects if accidentally ingested, inhaled, or absorbed through the skin.

Personal Protective Equipment (PPE): When handling this compound, appropriate PPE should be worn at all times. This includes:

  • Eye Protection: Safety glasses or goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: A laboratory coat.

All handling of this compound powder should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of dust particles.

Step-by-Step Disposal Protocol for this compound

The following protocol outlines the recommended step-by-step procedure for the proper disposal of this compound in a laboratory setting. This procedure is based on best practices for the disposal of non-hazardous research chemicals and pharmaceuticals.

1. Consultation with Institutional Environmental Health and Safety (EHS): Before initiating any disposal procedure, the first and most critical step is to consult your institution's Environmental Health and Safety (EHS) department. EHS will provide specific guidance based on local, state, and federal regulations and will inform you of the approved waste streams and disposal vendors for your facility.

2. Waste Identification and Segregation:

  • Non-Hazardous Classification: Based on the available SDS, this compound can be managed as a non-hazardous chemical waste.

  • Segregation: Do not mix this compound waste with hazardous waste streams such as halogenated solvents, heavy metals, or reactive chemicals. Keep this compound waste separate to avoid unnecessary and costly disposal of a larger volume of mixed waste.

3. Preparing this compound Waste for Disposal:

  • Solid Waste:

    • Collect unwanted this compound powder, contaminated consumables (e.g., weighing paper, gloves, wipes), and empty vials in a designated, leak-proof waste container.

    • The container should be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is a suitable option.

  • Liquid Waste (Solutions):

    • Collect aqueous solutions of this compound in a separate, clearly labeled, and sealed waste container.

    • Do not dispose of this compound solutions down the drain. While it is not classified as hazardous, this practice is discouraged to prevent the introduction of research chemicals into the sanitary sewer system.

  • Empty Containers:

    • Empty this compound containers should be triple-rinsed with a suitable solvent (e.g., water or ethanol).

    • Collect the rinsate as chemical waste.

    • Deface the label of the empty container before disposing of it in the regular trash or recycling, as per your institution's guidelines.

4. Labeling of Waste Containers: Properly label all waste containers with the following information:

  • The words "Non-Hazardous Waste"

  • The full chemical name: "this compound" or "this compound Hydrochloride"

  • The approximate quantity of waste

  • The date of accumulation

  • The name of the principal investigator and the laboratory location

5. Storage of Waste: Store the sealed and labeled waste containers in a designated and secure area within the laboratory, away from incompatible materials, until it is collected by your institution's EHS or a licensed waste management contractor.

6. Record Keeping: Maintain a detailed log of all this compound disposal activities. The record should include the date, the quantity of the compound disposed of, and the disposal method used. This documentation is essential for regulatory compliance and laboratory safety audits.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound in a research environment.

Opiranserin_Disposal_Workflow start Start: Unwanted this compound consult_ehs Consult Institutional EHS Guidelines start->consult_ehs is_hazardous Is this compound Classified as Hazardous? consult_ehs->is_hazardous non_hazardous_waste Manage as Non-Hazardous Waste is_hazardous->non_hazardous_waste No (per SDS) hazardous_waste Follow Hazardous Waste Procedures is_hazardous->hazardous_waste Yes segregate_waste Segregate from Other Waste Streams non_hazardous_waste->segregate_waste hazardous_waste->segregate_waste prepare_container Prepare Labeled, Sealed Waste Container segregate_waste->prepare_container store_waste Store in Designated Waste Area prepare_container->store_waste waste_pickup Arrange for EHS Waste Collection store_waste->waste_pickup end End: Proper Disposal waste_pickup->end

Logical workflow for the proper disposal of this compound.

By adhering to these procedures and fostering a proactive approach to laboratory safety, researchers can ensure the responsible management of chemical compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling Opiranserin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Opiranserin. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring the integrity of your research.

Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing standard laboratory safety protocols is mandatory to minimize any potential risks.[1] The following table summarizes the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Hand Protection Appropriate chemical-resistant gloves (standard BS EN 374:2003 or equivalent).[1]To prevent direct skin contact with the compound.
Eye Protection Safety glasses.[1]To protect eyes from potential splashes or aerosols.
Body Protection Protective clothing, such as a laboratory coat.[1]To protect skin and personal clothing from contamination.

It is imperative to inspect gloves before use and to wash hands thoroughly after handling the substance.[1]

Engineering Controls and Work Practices

Proper laboratory setup and practices are fundamental to safe handling.

Control MeasureSpecificationRationale
Ventilation Use in a well-ventilated area. A chemical fume hood with an independent air supply is recommended.To minimize inhalation of any dust or aerosols.
General Practices Avoid contact with eyes, skin, and clothing. Avoid the formation of dust and aerosols. Avoid prolonged or repeated exposure. Keep away from sources of ignition.To reduce the risk of accidental exposure and ensure chemical stability.
Emergency Equipment Ensure the laboratory is equipped with a safety shower and an eye wash station.To provide immediate decontamination in case of accidental exposure.

This compound Handling Workflow

The following diagram outlines the standard operational workflow for handling this compound, emphasizing key safety checkpoints.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don PPE: - Gloves - Safety Glasses - Lab Coat B Prepare work area (Chemical Fume Hood) A->B C Weighing and Solution Preparation B->C Proceed with caution D Experimental Use C->D E Decontaminate work surfaces D->E After experiment completion F Dispose of waste in appropriate containers E->F G Doff PPE F->G H Wash hands thoroughly G->H

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.